molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No.: B189453
CAS No.: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Description

2-Aminobenzyl alcohol has been reported in Justicia gendarussa with data available.
structure in first source
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)methanol
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InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
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InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID6063800
Record name 2-Aminobenzenemethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzyl alcohol
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CAS No.

5344-90-1
Record name 2-Aminobenzyl alcohol
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Foundational & Exploratory

2-Aminobenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (2-aminophenyl)methanol, is a versatile bifunctional organic compound featuring both an amino group and a primary alcohol attached to a benzene (B151609) ring.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds such as quinolines and quinazolines.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound consists of a benzyl (B1604629) alcohol backbone with an amino group substituted at the ortho (position 2) of the phenyl ring.[1] This arrangement of functional groups is key to its reactivity.

IdentifierValue
IUPAC Name (2-aminophenyl)methanol[5]
CAS Number 5344-90-1[6][7][8]
Molecular Formula C₇H₉NO[9][6][7][8]
SMILES Nc1ccccc1CO[7][10][11]
InChI 1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2[5][11][12]
InChIKey VYFOAVADNIHPTR-UHFFFAOYSA-N[5][7][8][10][11]

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to light brown crystalline powder.[12][13][14][15] It is very soluble in water and also shows solubility in various organic solvents.[3][9][6][16]

PropertyValue
Molecular Weight 123.15 g/mol [5][10][17]
Melting Point 81-86 °C[3][9][13][14][15][17]
Boiling Point 162 °C @ 15 mmHg[3][9][13][17] / 273 °C[6]
Density 1.2 ± 0.1 g/cm³[6]
Appearance White to cream to yellow to brown crystals or powder[14][15]
Water Solubility Very soluble[3][9][6]
Refractive Index 1.617[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the hydroxymethyl group.[18] The amino group activates the aromatic ring, making it susceptible to electrophilic substitution.[18]

A primary application of this compound is in the synthesis of quinolines through the Friedländer annulation. This method offers an advantage over using the less stable 2-aminobenzaldehydes.[19] The reaction involves the dehydrogenative cyclization of this compound with ketones, often catalyzed by transition metals like ruthenium, nickel, or copper.[3][19][20] This process is atom-efficient, producing water and hydrogen gas as the only byproducts.[20]

It can also be oxidized to produce 2-aminobenzaldehyde.[3] Furthermore, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][12]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common and cleaner alternative to chemical reduction methods is the liquid-phase catalytic hydrogenation of 2-nitrobenzyl alcohol.[21]

Materials:

  • 2-nitrobenzyl alcohol

  • Ethyl acetate (B1210297) (solvent)

  • Supported nickel catalyst (e.g., 5% Ni on a support)

  • Hydrogen gas (high pressure)

  • Methanol (B129727)

  • Activated carbon

  • Reaction vessel (high-pressure autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure: [21]

  • Charge the high-pressure reaction vessel with 2-nitrobenzyl alcohol, ethyl acetate as the solvent, and the supported nickel catalyst. A typical ratio of catalyst to 2-nitrobenzyl alcohol is 1:10.

  • Seal the vessel and purge it first with nitrogen gas twice, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to an initial pressure (e.g., 0.1 MPa) and begin heating to the reaction temperature (typically 50-60°C).

  • Once the temperature is stable, increase the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa).

  • Maintain the reaction under constant stirring. Monitor the pressure and replenish hydrogen gas as it is consumed.

  • After the hydrogen uptake ceases and the pressure stabilizes, maintain the reaction for an additional 30 minutes to ensure completion.

  • Stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to recover the catalyst, which can be recycled.

  • Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Dissolve the crude product in methanol and add activated carbon for decolorization.

  • Heat the solution briefly and then filter it while hot to remove the activated carbon.

  • Cool the filtrate to induce crystallization.

  • Collect the resulting pale yellow crystals of this compound by filtration and dry them under a vacuum.

G Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Autoclave: - 2-Nitrobenzyl Alcohol - Ethyl Acetate (Solvent) - Ni Catalyst B Purge System: - Nitrogen (2x) - Hydrogen (3x) A->B Seal C Pressurize with H₂ Heat to 50-60°C B->C Ready D Catalytic Hydrogenation (1.5 MPa) C->D Conditions Met E Monitor H₂ uptake Reaction complete D->E Stirring F Cool and Vent E->F Completion G Filter to remove Catalyst F->G H Solvent Evaporation (Crude Product) G->H Filtrate I Recrystallization: - Dissolve in Methanol - Decolorize (Carbon) - Filter & Cool H->I J Collect Pure Crystals of This compound I->J

References

2-Aminobenzyl alcohol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzyl Alcohol

Introduction

This compound, an organic compound featuring both an amino and a hydroxyl functional group, is a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the production of a wide array of chemical compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity

This compound is systematically known by its IUPAC name, (2-aminophenyl)methanol. It is also commonly referred to by several synonyms.

IdentifierValue
CAS Number 5344-90-1[1][2][3]
IUPAC Name (2-aminophenyl)methanol[1][4]
Synonyms o-Aminobenzyl alcohol, 2-(Hydroxymethyl)aniline, (2-Aminophenyl)methanol, o-Aminophenylcarbinol[3][5][6]
EC Number 226-293-7[4]
PubChem CID 21439[4]
InChI Key VYFOAVADNIHPTR-UHFFFAOYSA-N[1][7]
SMILES Nc1ccccc1CO[1][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to light yellow crystalline powder.[8]

PropertyValue
Molecular Formula C₇H₉NO[1][3][5]
Molecular Weight 123.15 g/mol [3]
Melting Point 81-83 °C[2][7][8]
Boiling Point 162 °C at 15 mmHg[2][7][8]
Density ~1.088 g/cm³ (estimate)[2][8]
Solubility Very soluble in water.[2][8] Soluble in alcohol, ether, and benzene.[9]
Appearance White to light yellow crystal powder[8]
Storage Store at 2°C - 8°C, keep under inert gas, and protect from light.[10]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of 2-nitrobenzyl alcohol. Catalytic hydrogenation is a preferred modern method over older chemical reduction techniques due to higher efficiency and cleaner production.[11]

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol

This protocol describes a liquid-phase catalytic hydrogenation method for synthesizing this compound.[11]

Materials and Equipment:

  • 2-nitrobenzyl alcohol

  • Supported nickel catalyst

  • Ethyl acetate (B1210297) (solvent)

  • High-pressure reaction vessel (autoclave)

  • Nitrogen gas

  • Hydrogen gas

  • PID temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • Methanol (B129727)

  • Activated carbon

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 60g of 2-nitrobenzyl alcohol, the appropriate amount of ethyl acetate as the solvent, and the supported nickel catalyst. A typical catalyst-to-substrate ratio is 1:10.[11]

  • Inerting the Vessel: Purge the reaction vessel twice with nitrogen gas, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.[11]

  • Hydrogenation: Introduce hydrogen gas into the vessel to an initial pressure of 0.1 MPa. Heat the mixture to the reaction temperature (typically 50-60°C) using a PID temperature controller.[11]

  • Pressure Maintenance: Adjust the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa) and replenish the gas approximately every 10 minutes to maintain pressure.[11]

  • Reaction Completion: Once the pressure in the reaction vessel stabilizes, maintain the pressure for an additional 30 minutes to ensure the reaction goes to completion. After this period, stop the heating.[11]

  • Work-up and Purification:

    • Filter the reaction mixture to recover the catalyst, which can be recycled.[11]

    • Remove the solvent (ethyl acetate) from the filtrate by vacuum distillation using a rotary evaporator to obtain crude this compound.[11]

    • Dissolve the crude product in methanol and decolorize it with activated carbon.[11]

    • Filter the solution and cool it to induce crystallization, yielding pale yellow crystals of this compound.[11]

This optimized process can achieve a reaction yield of up to 93.2%.[11]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds and has found significant application in modern drug development.

Synthesis of N-Heterocycles

A primary application of this compound is in the synthesis of N-heterocyclic compounds, particularly quinolines and quinazolines, which are common scaffolds in medicinal chemistry.[12] It serves as a stable and cost-effective alternative to the less stable 2-aminobenzaldehydes in reactions like the Friedländer synthesis.[13]

The general pathway involves the oxidative cyclization of this compound with ketones or secondary alcohols.[7][13] This can be achieved using various transition metal catalysts (e.g., Ru, Ir, Ni, Fe) or under metal-free conditions.[13]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminobenzyl Alcohol C Dehydrogenation A->C Oxidation of Alcohol B Ketone / Secondary Alcohol B->C Oxidation/Dehydrogenation D Condensation (Imine Formation) C->D Forms Aldehyde/ Ketone Intermediates E Cyclization & Aromatization D->E F Substituted Quinoline E->F

Logical workflow for Quinoline synthesis.
Linker in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound and its derivatives (notably 4-aminobenzyl alcohol) are used as "self-immolative" linkers in the design of antibody-drug conjugates (ADCs).[9] These linkers connect a potent cytotoxic drug to an antibody that targets cancer cells.

The linker is designed to be stable in circulation but to cleave upon internalization into the target cell. Once a specific enzymatic cleavage occurs (e.g., by lysosomal proteases), the aminobenzyl alcohol moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active drug inside the cancer cell.[9] This application highlights the importance of aminobenzyl alcohol scaffolds in developing advanced and highly specific therapeutic agents.

Biological Activity and Safety

Biological Activity

Research has shown that this compound is a metabolite of 2-nitrotoluene (B74249).[14] In vitro studies have demonstrated that it can be metabolically activated, particularly through sulfation, to form a reactive intermediate (2-aminobenzyl sulfate) that can bind covalently to DNA.[14] This line of research is crucial for understanding the toxicology and potential carcinogenicity of related nitroaromatic compounds.

Furthermore, while this compound itself is primarily a synthetic intermediate, derivatives of aminobenzyl alcohols have been investigated for various biological activities, including anticancer, antimicrobial, and schistosomicidal effects.[15]

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the skin, eyes, and respiratory system.[2][5] Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, goggles, and a dust mask, are required during handling.[5][7] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]

References

Synthesis of 2-Aminobenzyl Alcohol from 2-Nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 2-aminobenzyl alcohol from 2-nitrobenzaldehyde (B1664092), a critical transformation for the production of various pharmaceutical intermediates and heterocyclic compounds. This document provides a comparative analysis of common reduction methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. When the starting material, such as 2-nitrobenzaldehyde, also contains a reducible aldehyde functional group, the challenge lies in achieving chemoselective reduction of the nitro group while preserving the aldehyde, or in a controlled tandem reduction to the corresponding amino alcohol. This compound is a valuable building block, serving as a precursor for the synthesis of quinolines, antibacterial drugs, and other biologically active molecules.[1] This guide explores several robust methods for this synthesis, including catalytic hydrogenation and chemical reductions using various reagents.

Synthetic Methodologies and Experimental Protocols

The conversion of 2-nitrobenzaldehyde to this compound involves the reduction of both the nitro and the aldehyde functionalities. Several methods have been established to achieve this transformation. The primary approaches include catalytic hydrogenation and chemical reduction with reagents such as sodium borohydride (B1222165), stannous chloride, and iron in acidic media. The choice of method often depends on factors like scalability, cost, functional group tolerance, and available laboratory equipment.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds and aldehydes. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere.[2] This method often provides high yields and purity, with the only byproduct being water. However, it requires specialized equipment to handle hydrogen gas safely.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a nitroaromatic aldehyde is as follows:

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 2-nitrobenzaldehyde and a suitable solvent, such as ethyl acetate (B1210297).[2]

  • Catalyst Addition: Add a catalytic amount of a supported metal catalyst (e.g., 5% Pt/C).[3]

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.5 MPa) and heat to the reaction temperature (e.g., 50-60°C).[2]

  • Reaction Monitoring: Maintain the reaction under constant hydrogen pressure with stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene (B28343) to yield pale yellow crystals.[2]

Quantitative Data for Catalytic Hydrogenation

SubstrateCatalystSolventPressure (MPa)Temperature (°C)Yield (%)Reference
2-Nitrobenzyl alcoholSupported NickelEthyl Acetate1.550-6093.2[2]

Note: Data for the direct hydrogenation of 2-nitrobenzaldehyde to this compound is presented where available. The provided data for 2-nitrobenzyl alcohol is a close analogue demonstrating the conditions for the reduction of the nitro group in the presence of a benzyl (B1604629) alcohol moiety.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a versatile and chemoselective reducing agent. It is particularly effective at reducing aldehydes and ketones.[4] While NaBH₄ alone does not typically reduce a nitro group, its reactivity can be enhanced by the addition of a catalyst. For the synthesis of this compound from 2-nitrobenzaldehyde, NaBH₄ will readily reduce the aldehyde to a primary alcohol. The subsequent or concurrent reduction of the nitro group often requires a catalyst.

Experimental Protocol: Sodium Borohydride Reduction

The following is a representative procedure for the reduction of a nitroaldehyde to the corresponding amino alcohol, which can be adapted for 2-nitrobenzaldehyde:

  • Reaction Setup: Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[1]

  • Reaction: Allow the reaction to proceed at a low temperature and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water or dilute acid to quench the excess NaBH₄.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Sodium Borohydride Reduction

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeNaBH₄EthanolWarm0.5Not specified[1]

Note: This data is for the reduction of the aldehyde group in p-nitrobenzaldehyde. The reduction of the nitro group would require additional reagents or catalysts.

Reduction with Stannous Chloride (SnCl₂)

Stannous chloride (tin(II) chloride) is a classical and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes and ketones.[5] The reaction is typically carried out in an acidic medium.

Experimental Protocol: Stannous Chloride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in ethanol.[6]

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.[6][7]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be promoted by ultrasonic irradiation.[6] Monitor the reaction progress using TLC.[2]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or 10% NaHCO₃) to precipitate tin salts.[6][7]

  • Isolation: Filter the mixture, and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Stannous Chloride Reduction

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Aryl Nitro CompoundSnCl₂·2H₂OEthanol30 (ultrasound)239-98[6]
m-NitrobenzaldehydeSnCl₂·2H₂OConc. HCl5 to ~100< 175-79[8]
Reduction with Iron (Fe) in Acidic Medium

The reduction of aromatic nitro compounds using iron powder in the presence of an acid is a widely used, cost-effective, and environmentally benign method.[9] This method is known for its high chemoselectivity.

Experimental Protocol: Iron/Acid Reduction

  • Reaction Setup: In a round-bottom flask, suspend 2-nitrobenzaldehyde and iron powder in a mixture of solvents such as ethanol, water, and acetic acid.[3][6]

  • Reaction: Heat the reaction mixture with vigorous stirring. The reaction can be promoted by ultrasonic irradiation.[6] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the iron residue. Wash the residue with an organic solvent like ethyl acetate.[6]

  • Isolation: Neutralize the filtrate with a base (e.g., 2M KOH or 1N NaOH) and extract the product with an organic solvent.[3][6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Iron/Acid Reduction

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Aryl Nitro CompoundFe powder, Acetic AcidEthanol, Water30 (ultrasound)139-98[6]
Generic Nitro CompoundFe powder, Acetic AcidEthanol1002Not specified[3]

Purification of this compound

The final step in the synthesis is the purification of the crude this compound. Recrystallization is a common and effective method for obtaining a high-purity solid product.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Toluene is a commonly used solvent for this purpose.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove the charcoal.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Experimental Workflow and Logic Diagrams

To visualize the overall process, the following diagrams illustrate the reaction pathway and the general experimental workflow.

Synthesis_Pathway 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Aminobenzyl_alcohol This compound 2-Nitrobenzaldehyde->2-Aminobenzyl_alcohol Reduction Reducing_Agent Reducing Agent (e.g., H₂, NaBH₄, SnCl₂, Fe) Reducing_Agent->2-Aminobenzyl_alcohol

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 2-Nitrobenzaldehyde in Solvent Add_Reagent Add Reducing Agent (e.g., Catalyst + H₂ or Chemical Reductant) Start->Add_Reagent React Stir at Controlled Temperature Add_Reagent->React Monitor Monitor Progress (TLC) React->Monitor Quench Quench Reaction / Neutralize Monitor->Quench Reaction Complete Filter Filter (if solid catalyst/reagents) Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Recrystallize Recrystallize from Suitable Solvent Dry_Concentrate->Recrystallize Crude Product Isolate_Dry Isolate and Dry Crystals Recrystallize->Isolate_Dry Final_Product Pure Product Isolate_Dry->Final_Product Pure this compound

Caption: General experimental workflow for synthesis and purification.

References

A Comprehensive Technical Guide to the Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol to 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of 2-nitrobenzyl alcohol to its corresponding amine, 2-aminobenzyl alcohol, is a critical transformation in synthetic organic chemistry. The product serves as a valuable building block in the pharmaceutical and fine chemical industries, finding application in the synthesis of various heterocyclic compounds and other complex molecular architectures. This technical guide provides an in-depth overview of the catalytic hydrogenation of 2-nitrobenzyl alcohol, focusing on common heterogeneous catalysts, detailed experimental protocols, and a comparative analysis of reaction parameters.

Core Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). The process involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. The catalyst, typically a noble metal such as palladium, platinum, or a non-precious metal catalyst like Raney Nickel, facilitates the cleavage of the H-H bond and the subsequent addition of hydrogen atoms across the nitro group.

The general transformation is as follows:

2-Nitrobenzyl Alcohol → this compound

The key challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the benzylic alcohol moiety. Over-reduction could lead to the formation of undesired byproducts. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be carefully controlled to achieve high yields and selectivity.

Comparative Analysis of Catalytic Systems

Several catalytic systems are effective for the hydrogenation of 2-nitrobenzyl alcohol. The selection of a particular catalyst often depends on factors such as cost, availability, desired reaction conditions, and scalability. The following table summarizes typical reaction conditions and performance for commonly used catalysts in the reduction of nitroarenes, providing a baseline for the specific case of 2-nitrobenzyl alcohol.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
10% Palladium on Carbon (Pd/C)1 - 5Methanol, Ethanol (B145695)25 - 601 - 42 - 8> 95
Platinum(IV) Oxide (PtO₂)1 - 5Ethyl Acetate, Acetic Acid25 - 501 - 34 - 12> 95
Raney® Nickel5 - 20 (w/w)Ethanol, Methanol40 - 803 - 202 - 6> 90

Note: The data presented are representative values and may vary based on the specific experimental setup and purity of reagents.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the catalytic hydrogenation of 2-nitrobenzyl alcohol using three common catalysts. Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (especially Raney Nickel and dry Pd/C). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. It typically offers excellent yields under mild conditions.

Materials:

  • 2-Nitrobenzyl alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-nitrobenzyl alcohol (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 2-5 mol%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 3-4 atm) or inflate a hydrogen balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition.

  • Purification: Wash the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds. It often requires slightly higher temperatures than palladium or platinum catalysts.

Materials:

  • 2-Nitrobenzyl alcohol

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with ethanol to remove the storage solvent.

  • Reaction Setup: In a hydrogenation flask, add the washed Raney® Nickel (typically 10-20% by weight relative to the substrate) as a slurry in ethanol.

  • Substrate Addition: Add a solution of 2-nitrobenzyl alcohol (1.0 eq) in ethanol to the flask.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 atm) and heat to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Purification: Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Experimental Workflow and Logical Relationships

To visualize the general workflow of the catalytic hydrogenation process, the following diagram illustrates the key steps from reaction setup to product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Dissolve 2-Nitrobenzyl Alcohol in Solvent add_catalyst Add Catalyst (e.g., Pd/C, Raney Ni) start->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize/Heat purge->pressurize stir Stir and Monitor pressurize->stir cool_vent Cool and Vent H₂ stir->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify end This compound purify->end

Caption: General workflow for the catalytic hydrogenation of 2-nitrobenzyl alcohol.

Conclusion

The catalytic hydrogenation of 2-nitrobenzyl alcohol to this compound is a robust and efficient transformation. The choice of catalyst, whether palladium on carbon, platinum oxide, or Raney Nickel, will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce high yields of the desired this compound, a key intermediate for further synthetic endeavors in the pharmaceutical and chemical industries. Careful optimization of reaction conditions for a specific catalytic system will ensure the highest efficiency and purity of the final product.

The Versatile Role of 2-Aminobenzyl Alcohol in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzyl alcohol is a versatile bifunctional building block in organic synthesis, serving as a stable and convenient precursor for a wide array of nitrogen-containing heterocyclic compounds. Its ability to generate the transient and highly reactive 2-aminobenzaldehyde (B1207257) in situ circumvents the challenges associated with the isolation and handling of this unstable intermediate. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic transformations, with a focus on its application in the synthesis of medicinally relevant quinolines and quinazolines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.

Core Mechanism: In Situ Generation of 2-Aminobenzaldehyde

The primary role of this compound in many of its characteristic reactions is to serve as a precursor to 2-aminobenzaldehyde. The in situ oxidation of the benzylic alcohol to the corresponding aldehyde is the crucial first step in several synthetic pathways. This transformation is typically achieved through oxidative processes, often catalyzed by transition metals or under metal-free conditions.[1] The resulting 2-aminobenzaldehyde is highly susceptible to self-condensation, making its in situ generation from the stable this compound a preferred synthetic strategy.[2]

Synthesis of Quinolines via Indirect Friedländer Annulation

The Friedländer annulation is a classical method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. The use of this compound provides an indirect route to this reaction, overcoming the instability of 2-aminobenzaldehyde.[3][4] This approach has been realized through various catalytic systems, including transition metal-catalyzed and metal-free methods.

Transition-Metal-Catalyzed Indirect Friedländer Synthesis

A variety of transition metals, including ruthenium, copper, and iridium, have been shown to effectively catalyze the oxidative cyclization of this compound with ketones to yield quinolines.[5][6][7] These reactions often proceed via an acceptorless dehydrogenative coupling (ADC) mechanism, where the alcohol is oxidized to the aldehyde with the concomitant release of hydrogen gas, or through an oxidation-condensation pathway where an external oxidant is employed.

A notable example is the N-heterocyclic carbene (NHC)-copper catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and aryl ketones. This method allows for the reaction to proceed at room temperature using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[6]

Metal-Free Indirect Friedländer Synthesis

Recent advancements have focused on the development of more sustainable, metal-free approaches to the indirect Friedländer synthesis. These methods often utilize strong bases, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), to promote the reaction.[3] A superbase-mediated reaction in DMSO has been reported to proceed via the initial formation of an imine intermediate, followed by oxidation of the benzyl (B1604629) alcohol functionality and subsequent condensation.[3] Another environmentally friendly approach involves the use of air as the oxidant at room temperature, proceeding through a cascade of dehydrogenation, aldol (B89426) condensation, and ketoamine condensation.[8]

Quantitative Data for Quinoline Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylquinoline (B181262) from this compound and acetophenone (B1666503) using various catalytic systems.

Catalyst/PromoterOxidant/H-acceptorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IPrCuCl (5 mol%)DMSO (8 equiv.)KOH (3 equiv.)Toluene (B28343)RT695[9]
t-BuOK (2 equiv.)Air-TolueneRT1-390[8]
KOH (excess)DMSO-DMSO757High[3]
Ru catalyst-KOHDioxane80-High[5]
[Cp*Ir(6,6'-(OH)2bpy)(H2O)][OTf]2-KOHWater100-89[10]

Experimental Protocols

Protocol 1: N-Heterocyclic Carbene Copper-Catalyzed Synthesis of 2-Phenylquinoline [9]

  • Materials: this compound (0.5 mmol), acetophenone (0.5 mmol), IPrCuCl (5 mol%), potassium hydroxide (3 equiv.), toluene (3 mL), dimethyl sulfoxide (8 equiv.).

  • Procedure:

    • To a reaction vessel, add this compound, acetophenone, IPrCuCl, and potassium hydroxide.

    • Add toluene and dimethyl sulfoxide to the mixture.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylquinoline.

Protocol 2: Transition-Metal-Free Dehydrogenative Cyclization to 2-Phenylquinoline [8]

  • Materials: this compound (0.13 mmol), acetophenone (0.1 mmol), potassium tert-butoxide (0.2 mmol), toluene (2 mL).

  • Procedure:

    • In a reaction flask, dissolve this compound and acetophenone in toluene.

    • Add potassium tert-butoxide to the solution.

    • Stir the reaction mixture vigorously under an air atmosphere at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, add water to the mixture and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2-phenylquinoline.

Mechanistic Pathways for Quinoline Synthesis

The synthesis of quinolines from this compound and a ketone can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

  • Pathway A: Aldol Condensation First: The reaction initiates with the in situ oxidation of this compound to 2-aminobenzaldehyde. This is followed by an aldol condensation between the aldehyde and the ketone, leading to an α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration afford the final quinoline product.[6]

  • Pathway B: Imine Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the in situ generated 2-aminobenzaldehyde and the amino group of another molecule of this compound or with the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[3]

G cluster_oxidation In Situ Oxidation cluster_pathway_a Pathway A: Aldol Condensation First cluster_pathway_b Pathway B: Imine Formation First 2-ABA 2-Aminobenzyl Alcohol 2-ABD 2-Aminobenzaldehyde 2-ABA->2-ABD [O] Aldol_Adduct Aldol Adduct 2-ABD->Aldol_Adduct + Ketone Schiff_Base Schiff Base (Imine) 2-ABD->Schiff_Base + Ketone Ketone_A Ketone Ketone_A->Aldol_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone - H2O Quinoline_A Quinoline Unsaturated_Ketone->Quinoline_A Cyclization - H2O Ketone_B Ketone Ketone_B->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Quinoline_B Quinoline Cyclized_Intermediate->Quinoline_B - H2O

Caption: Proposed mechanistic pathways for quinoline synthesis.

Synthesis of Quinazolines

This compound is also a valuable precursor for the synthesis of quinazolines, another important class of N-heterocycles with diverse biological activities. The primary route involves the reaction of this compound with nitriles, often catalyzed by transition metals such as manganese or nickel.[11][12] This transformation typically proceeds via an acceptorless dehydrogenative coupling (ADC) mechanism.

The reaction is believed to proceed through the initial dehydrogenation of this compound to 2-aminobenzaldehyde. The aldehyde then reacts with the nitrile to form an amidine-type intermediate, which undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline (B50416) product.[11]

Quantitative Data for Quinazoline Synthesis

The following table provides examples of reaction conditions and yields for the synthesis of 2-substituted quinazolines from this compound and various nitriles.

CatalystBaseSolventTemp. (°C)Time (h)Substrate (Nitrile)Yield (%)Reference
Mn-pincer complex (22)t-BuOKXylene140-Benzonitrile (B105546)86[11]
Ni catalyst----BenzonitrileGood[12]
Co(OAc)2·4H2Ot-BuOKtert-AmOH9524Benzonitrileup to 95[13]

Experimental Protocol

Protocol 3: Manganese-Catalyzed Synthesis of 2-Phenylquinazoline [11]

  • Materials: this compound (1.0 equiv.), benzonitrile (1.2 equiv.), Mn-pincer complex 22 (catalytic amount), potassium tert-butoxide (base), xylene (solvent).

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the Mn-pincer catalyst and potassium tert-butoxide.

    • Add xylene, followed by this compound and benzonitrile.

    • Seal the tube and heat the reaction mixture at 140 °C for the specified time.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinazoline.

Mechanistic Pathway for Quinazoline Synthesis

The synthesis of quinazolines from this compound and nitriles is a multi-step process that showcases the versatility of the starting material.

G 2-ABA 2-Aminobenzyl Alcohol 2-ABD 2-Aminobenzaldehyde 2-ABA->2-ABD [O] (Dehydrogenation) Amidine_Intermediate Amidine Intermediate 2-ABD->Amidine_Intermediate + Nitrile Nitrile Nitrile (R-CN) Nitrile->Amidine_Intermediate Dihydroquinazoline Dihydro- quinazoline Amidine_Intermediate->Dihydroquinazoline Intramolecular Cyclization Quinazoline Quinazoline Dihydroquinazoline->Quinazoline Aromatization (-H2O)

Caption: Mechanism of quinazoline synthesis from this compound.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the synthesis of N-heterocycles. Its ability to serve as a stable and readily available precursor to the reactive 2-aminobenzaldehyde has enabled the development of numerous efficient and innovative synthetic methodologies. The indirect Friedländer synthesis of quinolines and the acceptorless dehydrogenative coupling with nitriles to form quinazolines are prime examples of its utility. The continuous development of novel catalytic systems, including both transition-metal-based and metal-free approaches, further expands the synthetic potential of this compound. This guide provides a foundational understanding of its core mechanisms of action and practical protocols to aid researchers and professionals in the fields of organic synthesis and drug development in harnessing the full potential of this important building block.

References

Spectroscopic Analysis of 2-Aminobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource of its Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of the spectroscopic results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometric analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound was recorded in the solid phase. The characteristic absorption bands are presented in Table 1, corresponding to the key functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3300-3500N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3200-3600O-H stretch (broad)Alcohol (-OH)
3000-3100Aromatic C-H stretchAromatic Ring
1580-1650N-H bendPrimary Amine (-NH₂)
1475-1600C=C stretchAromatic Ring
1250-1335C-N stretchAromatic Amine
1000-1300C-O stretchPrimary Alcohol

Table 1: Summary of FTIR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.07d1HAr-H
6.98t1HAr-H
6.64d1HAr-H
6.54t1HAr-H
5.00t1H-OH
4.91s2H-NH₂
4.40d2H-CH₂-

Table 2: ¹H NMR data for this compound in DMSO-d₆.[1]

Chemical Shift (δ, ppm)Assignment
146.82Ar-C (C-NH₂)
128.17Ar-CH
128.11Ar-CH
125.83Ar-C (C-CH₂OH)
116.27Ar-CH
115.01Ar-CH
61.65-CH₂OH

Table 3: ¹³C NMR data for this compound in DMSO-d₆.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
106~85[M-OH]⁺
105~95[M-H₂O]⁺
77~40[C₆H₅]⁺

Table 4: Key fragments in the mass spectrum of this compound.[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.[5]

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Sample Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[5]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1][6][7][8][9]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]

    • Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

    • Filter the solution if any solid particles are present to prevent distortion of the magnetic field.[7][8]

  • Instrument Setup:

    • The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • The FID is Fourier transformed to generate the NMR spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • GC Separation:

    • A small volume (typically 1 µL) of the sample solution is injected into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.[10]

  • MS Analysis:

    • As this compound elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI), causing them to fragment.

    • The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion, generating a mass spectrum.[11]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a conceptual representation of the information obtained.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_FTIR Solid Sample Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS FTIR FTIR Spectrometer Prep_FTIR->FTIR NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS Prep_MS->GCMS FTIR_Data IR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Data NMR_Data NMR Spectrum (Signal vs. Chemical Shift) NMR->NMR_Data MS_Data Mass Spectrum (Intensity vs. m/z) GCMS->MS_Data FTIR_Interp Functional Group Identification FTIR_Data->FTIR_Interp NMR_Interp Structural Elucidation (Connectivity) NMR_Data->NMR_Interp MS_Interp Molecular Weight & Fragmentation Pattern MS_Data->MS_Interp

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Information_Pathway Information Pathway from Spectra to Structure cluster_spectra Primary Spectroscopic Data cluster_info Derived Information cluster_structure Structural Confirmation FTIR_Spec FTIR Spectrum Func_Groups Functional Groups: -NH₂, -OH, Aromatic Ring FTIR_Spec->Func_Groups NMR_Spec ¹H & ¹³C NMR Spectra H_Framework Proton Environment & Neighboring Protons NMR_Spec->H_Framework C_Skeleton Carbon Skeleton & Chemical Environments NMR_Spec->C_Skeleton MS_Spec Mass Spectrum Mol_Weight Molecular Weight: 123 g/mol MS_Spec->Mol_Weight Fragments Key Fragments: m/z 106, 105, 77 MS_Spec->Fragments Structure This compound C₇H₉NO Func_Groups->Structure H_Framework->Structure C_Skeleton->Structure Mol_Weight->Structure Fragments->Structure

Caption: Conceptual pathway from spectroscopic data to structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminobenzyl alcohol (CAS 5344-90-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding these fundamental properties is critical for process development, formulation, and ensuring the quality and safety of resulting products. This document outlines the known physicochemical characteristics, predicted solubility and stability profiles, and detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name (2-aminophenyl)methanol[1]
Synonyms 2-(Hydroxymethyl)aniline, o-Aminobenzyl alcohol[1]
CAS Number 5344-90-1[2]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol
Appearance White to light yellow/beige crystalline powder[3]
Melting Point 81-83 °C[2]
Boiling Point 162 °C at 15 mmHg[2]
pKb 10.37[3]

Solubility Profile

The molecular structure of this compound, featuring a polar amino group (-NH₂), a polar hydroxyl group (-CH₂OH), and an aromatic benzene (B151609) ring, dictates its solubility. The presence of two hydrogen-bonding groups suggests good solubility in polar protic solvents.

While specific quantitative solubility data (e.g., g/100 mL) is not extensively available in published literature, a qualitative profile can be predicted based on its structure and available information. Several sources describe it as "very soluble in water".[1][2][4]

Table of Qualitative Solubility in Common Solvents

Solvent ClassSpecific SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Soluble / Freely SolubleStrong hydrogen bonding interactions with the amino and hydroxyl groups.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSolubleDipole-dipole interactions and some hydrogen bond accepting capability.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to Moderately SolubleThe molecule has both polar and non-polar character.
Esters Ethyl AcetateModerately SolubleModerate polarity allows for some interaction.
Halogenated Dichloromethane (DCM), ChloroformSolubleCapable of dissolving moderately polar compounds.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe high polarity of the amino and hydroxyl groups limits solubility in non-polar media.

Note: The qualitative descriptors are based on general chemical principles and publicly available data. For precise applications, experimental determination is required.

Stability Profile

This compound is reported to be stable under normal storage conditions.[5] However, its bifunctional nature makes it susceptible to degradation under stress conditions such as exposure to acid, base, oxidizing agents, high temperatures, and light.

Summary of Stability Under Stress Conditions

Stress ConditionPredicted Stability & Potential Degradation Pathways
Acidic Hydrolysis Generally stable, but under harsh acidic conditions, protonation of the amino group may occur. Decomposition under strong acid conditions has been noted.[5]
Basic Hydrolysis Expected to be relatively stable. Under strong basic conditions, decomposition may occur, though specific pathways are not well-documented.[5]
Oxidation Susceptible to oxidation. The primary alcohol can be oxidized to the corresponding aldehyde (2-aminobenzaldehyde) and further to the carboxylic acid (anthranilic acid). The amino group can also be oxidized. Oxidation to 2-aminobenzaldehyde (B1207257) is a known transformation.[2]
Thermal Degradation Stable at ambient temperatures. Decomposition is reported at temperatures > 270°C. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] Potential pathways at high temperatures include intermolecular condensation and fragmentation.
Photolytic Degradation The aromatic ring and amino group are chromophores that can absorb UV light, making the molecule potentially susceptible to photodegradation. Pathways could involve oxidation or rearrangement reactions.

The following diagram illustrates the primary expected degradation pathways for this compound under oxidative and harsh thermal conditions.

G Potential Degradation Pathways of this compound parent This compound aldehyde 2-Aminobenzaldehyde parent->aldehyde Oxidation [O] thermal_products High-Temperature Decomposition Products (NOx, CO, CO2, etc.) parent->thermal_products Thermal Stress (>270°C) acid Anthranilic Acid aldehyde->acid Further Oxidation [O]

Potential degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are provided below for the systematic determination of solubility and stability.

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specified temperature.

Objective: To quantitatively measure the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Volumetric flasks, pipettes, and vials

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • HPLC-UV system or a calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of this compound by comparing its response to a calibration curve prepared from standards of known concentrations.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

This protocol describes the conditions for a forced degradation study to investigate the stability of this compound, in line with ICH guidelines.[6]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours). Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Store samples under the same conditions as the acid hydrolysis study. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Store the sample at room temperature, protected from light, for a defined period. Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

    • Solution State: Heat the stock solution at the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation: Expose the stock solution (in a phototransparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC-DAD).

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Quaternary pump, autosampler, column oven, photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes can be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm and 280 nm, and collect full spectra with PDA to assess peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Inject the unstressed sample and the samples from the forced degradation study.

  • Optimization: Adjust the gradient, mobile phase composition, pH, and column type as needed to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is free from co-eluting degradants.

Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols.

G Experimental Workflow for Solubility Determination start Start prep Prepare Slurry (Excess solid in solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C) prep->equilibrate settle Settle Supernatant equilibrate->settle filter Filter through 0.45 µm syringe filter settle->filter dilute Accurately Dilute Filtrate filter->dilute analyze Quantify by Validated Method (e.g., HPLC) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Workflow for determining equilibrium solubility.

G Experimental Workflow for Forced Degradation Studies cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, heat) base Base Hydrolysis (NaOH, heat) oxidation Oxidation (H2O2) thermal Thermal (Solid & Solution) photo Photolytic (Light Exposure) analyze Analyze Stressed Samples & Control by Stability- Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze assess Assess Peak Purity, Identify Degradants, Determine Degradation % analyze->assess pathway Elucidate Degradation Pathways assess->pathway end End pathway->end

Workflow for conducting forced degradation studies.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal information for 2-aminobenzyl alcohol, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, proper handling procedures, storage requirements, and disposal protocols for this compound.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] It is characterized by the following physical and chemical properties:

PropertyValue
Synonyms 2-Hydroxymethylaniline, (2-Aminophenyl)methanol[2][3][4][5]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol
CAS Number 5344-90-1[2]
Appearance Light brown powder/solid[2][5]
Melting Point 81-86 °C (179.6 - 186.8 °F)[2]
Boiling Point 162 °C @ 15 mmHg
Solubility Very soluble in water[1]
Vapor Pressure <0.1 mbar @ 20 °C[2][5]
Autoignition Temp. Not applicable[2]
Flash Point No information available[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] Exposure can lead to various health effects.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed[2][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[2][4]
Skin Sensitization -H317: May cause an allergic skin reaction[6]
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation[2][4]
Carcinogenicity -H351: Suspected of causing cancer[6]

Signal Word: Warning[2][3]

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are first-aid guidelines:

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water.[3] Call a POISON CENTER or doctor if you feel unwell.[6][7] Do not induce vomiting.[8]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][6] If not breathing, give artificial respiration.[2][3] Seek medical attention if you feel unwell.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][3] If skin irritation or a rash occurs, get medical advice.[6][7]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses, if present and easy to do.[6][7] If eye irritation persists, seek medical attention.[2][6]

Note to Physician: Treat symptomatically.[2][6]

Handling and Storage

Safe Handling:

  • Limit all unnecessary personal contact and wear protective clothing.[6]

  • Use only in a well-ventilated area or outdoors.[2][6]

  • Avoid breathing dust, fumes, or vapors.[2][6]

  • Do not eat, drink, or smoke when using this product.[2][6]

  • Wash hands and any exposed skin thoroughly after handling.[2][6]

  • Keep containers securely sealed when not in use and avoid physical damage.[6]

  • Contaminated work clothing should not be allowed out of the workplace.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][6]

  • Keep containers tightly closed.[2][3][6]

  • Store in original containers.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

  • Store locked up.[3][6]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.

Protection TypeSpecifications
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][6]
Skin Protection Wear impervious protective gloves and clothing to prevent skin contact.[2][6] The choice of glove should be based on breakthrough times and the specific task.[6]
Respiratory Protection If ventilation is inadequate, use a dust mask (type N95) or a NIOSH/MSHA-approved respirator.[9]
Hygiene Measures Wash hands with soap and water after handling.[6] Launder work clothes separately.[6] Ensure eyewash stations and safety showers are close to the workstation.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate hazards.

Minor Spills:

  • Clean up all spills immediately.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear impervious gloves and safety glasses.[6]

  • Use dry clean-up procedures and avoid generating dust.[6]

  • Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2][6]

Major Spills:

  • Clear the area of personnel and move upwind.[6]

  • Alert the Fire Brigade and inform them of the location and nature of the hazard.[6]

  • Control personal contact by using protective equipment, including a dust respirator.[6]

  • Prevent spillage from entering drains, sewers, or water courses.[6]

  • If contamination of drains or waterways occurs, advise emergency services.[6]

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package [label="Place spilled material into\nclean, dry, labeled, sealed container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="Dispose of waste according to\nlocal hazardous waste regulations", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions spill -> ppe [label="Immediate Action"]; ppe -> assess; assess -> minor_cleanup [label="Minor"]; assess -> alert [label="Major"]; alert -> contain; contain -> major_cleanup;

minor_cleanup -> package; major_cleanup -> package;

package -> decontaminate; decontaminate -> dispose; }

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher, with water spray, carbon dioxide (CO2), dry chemical, and chemical foam being appropriate.[2][3][6]

  • Fire Hazards: The substance is non-combustible but containers may burn.[6]

  • Fire-Fighting Procedures:

    • Alert the Fire Brigade.[6]

    • Wear breathing apparatus and protective gloves.[6]

    • Prevent spillage from entering drains or water courses.[6]

    • Cool fire-exposed containers with water spray from a protected location.[6]

    • If safe, remove containers from the path of the fire.[6]

  • Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Disposal Considerations

Waste from this compound must be managed as hazardous waste.

  • Product Disposal: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[2][6] Do not let the product enter drains.[9][10]

  • Container Disposal: Contaminated packaging should be treated as the product itself and disposed of in the same manner.[9]

  • Professional Assistance: It is recommended to consult with a licensed professional waste disposal service to ensure complete and accurate classification and disposal.[9]

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Caption: Logical guide for the disposal of this compound.

Toxicological and Experimental Data

The toxicological properties of this compound have not been fully investigated.[2] The hazard classifications are based on data from similar compounds and predictive models. Detailed experimental protocols for the toxicological studies that form the basis of the GHS classifications are not publicly available in the provided safety data sheets. These studies are typically performed by manufacturers according to internationally recognized standards, such as the OECD Test Guidelines, to ensure data reliability and regulatory acceptance.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified.

  • Chemical Stability: The product is stable under normal conditions of use and storage.[5]

  • Conditions to Avoid: Incompatible products.[5]

  • Incompatible Materials: Strong oxidizing agents.[2][5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be expected.[2]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

References

An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminobenzyl alcohol, a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its discovery and historical context, physical and chemical properties, and established and modern synthetic protocols. Key applications, particularly its role as a precursor in the synthesis of quinolines and its involvement in metabolic pathways, are discussed in detail. Experimental methodologies and reaction pathways are presented with clarity to support researchers and drug development professionals in their work with this versatile molecule.

Introduction and Historical Context

This compound, also known as (2-aminophenyl)methanol, is an organic compound featuring both an amino and a hydroxyl functional group attached to a benzene (B151609) ring at ortho positions. This unique arrangement imparts a rich chemical reactivity, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

While the precise first synthesis of this compound is not definitively documented in readily available literature, its preparation was established in the late 19th century. Early methods for its synthesis involved the reduction of corresponding nitro-aromatic compounds. For instance, procedures for preparing o-aminobenzyl alcohol from o-nitrobenzaldehyde or o-nitrobenzyl alcohol were known and cited in publications by Friedländer and Henriques in 1882 and Paal and Senniger in 1894.[1] A notable early 20th-century method, later modified and published in Organic Syntheses, involved the electrolytic reduction of anthranilic acid.[1] This historical foundation in reductive chemistry has evolved into the more efficient and selective catalytic hydrogenation and metal-hydride reduction methods used today.

The enduring relevance of this compound stems from its utility as a stable and versatile precursor to 2-aminobenzaldehyde (B1207257), a key intermediate in the historically significant Friedländer synthesis of quinolines, first reported by Paul Friedländer in 1882.[2][3][4][5][6] The instability of 2-aminobenzaldehyde makes this compound a more practical starting material for many synthetic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 5344-90-1
Appearance White to cream or yellow to brown crystals or powder
Melting Point 81-86 °C
Boiling Point 162 °C at 15 mmHg
Solubility Soluble in water, alcohol, ether, and benzene.
IUPAC Name (2-aminophenyl)methanol
Synonyms o-Aminobenzyl alcohol, 2-(hydroxymethyl)aniline

Key Experimental Protocols

This section provides detailed methodologies for common and historically significant syntheses of this compound.

Synthesis via Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol

This method represents a common and efficient approach for the preparation of this compound.

Reaction:

NO₂-C₆H₄-CH₂OH + 3H₂ --(Catalyst)--> NH₂-C₆H₄-CH₂OH + 2H₂O

Materials:

  • 2-Nitrobenzyl alcohol (e.g., 60 g)

  • Ethyl acetate (B1210297) (solvent)

  • Supported nickel catalyst (e.g., 10% by weight of the starting material)

  • High-pressure hydrogenation reactor

  • Nitrogen gas

  • Hydrogen gas

  • Methanol (B129727)

  • Activated carbon

  • Standard laboratory glassware for filtration and crystallization

Procedure:

  • In a high-pressure reaction vessel, combine 2-nitrobenzyl alcohol (60 g), ethyl acetate, and the supported nickel catalyst. The vessel should be appropriately sized for the scale of the reaction.

  • Seal the reactor and purge the system with nitrogen gas twice to remove air, followed by three purges with high-pressure hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 0.1 MPa and heat the mixture to the desired reaction temperature (e.g., 50-60 °C) using a temperature controller.

  • Adjust the hydrogen pressure to the reaction pressure (e.g., 1.5 MPa) and maintain this pressure by periodically replenishing the hydrogen gas as it is consumed.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. Once the pressure stabilizes, maintain the reaction conditions for an additional 30 minutes to ensure completion.

  • After the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethyl acetate, yielding crude this compound.

  • Dissolve the crude product in a minimal amount of hot methanol and add activated carbon for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pale yellow crystals of this compound by filtration, wash with a small amount of cold methanol, and dry under vacuum.[7]

Synthesis via Reduction of 2-Nitrobenzaldehyde (B1664092)

This method involves the reduction of both the nitro and aldehyde functionalities of 2-nitrobenzaldehyde.

Reaction:

NO₂-C₆H₄-CHO + 4H₂ --(Catalyst)--> NH₂-C₆H₄-CH₂OH + 2H₂O

Materials:

  • 2-Nitrobenzaldehyde

  • Solvent (e.g., ethanol)

  • Metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel)

  • Hydrogenation apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol (B145695) in a hydrogenation flask.

  • Carefully add the chosen metal catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Conduct the hydrogenation at a suitable temperature (e.g., 40-80 °C) and hydrogen pressure (e.g., 3-20 kg/cm ²).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene (B28343) or petroleum ether).[9]

Synthesis via Electrolytic Reduction of Anthranilic Acid

This historical method provides an alternative route from a different starting material.

Reaction:

NH₂-C₆H₄-COOH + 4H⁺ + 4e⁻ --> NH₂-C₆H₄-CH₂OH + H₂O

Materials:

  • Anthranilic acid

  • 15% Sulfuric acid

  • Electrolytic cell with a porous cup and sheet lead electrodes

  • Power supply

  • Sodium carbonate

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Set up an electrolytic cell with a lead cathode and a lead anode placed within a porous cup.

  • In the cathode compartment, place a solution of anthranilic acid (e.g., 25 g) in 15% sulfuric acid (e.g., 400 mL).

  • Fill the anode compartment (the porous cup) with 15% sulfuric acid (e.g., 200 mL).

  • Pass a current of 10-12 amperes through the cell, maintaining the temperature between 20-30 °C with cooling if necessary.

  • After the theoretical amount of current has passed, stop the electrolysis.

  • Carefully neutralize the catholyte with a solution of sodium carbonate until it is alkaline to litmus (B1172312) paper.

  • Extract the aqueous solution with several portions of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • Purify the product by recrystallization.[1]

Key Reactions and Applications

This compound is a key intermediate in several important synthetic transformations.

Modified Friedländer Quinoline (B57606) Synthesis

The Friedländer synthesis is a classic method for preparing quinolines. Due to the instability of 2-aminobenzaldehyde, a modified version using the more stable this compound has been developed. This involves the in situ oxidation of the alcohol to the aldehyde, which then undergoes condensation and cyclization.

A representative workflow for this synthesis is depicted below.

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_intermediates Intermediates cluster_product Product 2_Aminobenzyl_alcohol 2-Aminobenzyl alcohol Oxidation Oxidation 2_Aminobenzyl_alcohol->Oxidation [O] e.g., Ru catalyst Ketone Ketone (with α-methylene group) Aldol_Condensation Aldol Condensation Ketone->Aldol_Condensation Base or Acid 2_Aminobenzaldehyde 2-Aminobenzaldehyde Oxidation->2_Aminobenzaldehyde Chalcone_Intermediate Chalcone Intermediate Aldol_Condensation->Chalcone_Intermediate Cyclodehydration Cyclodehydration Quinoline Substituted Quinoline Cyclodehydration->Quinoline - H₂O 2_Aminobenzaldehyde->Aldol_Condensation Chalcone_Intermediate->Cyclodehydration

Caption: Modified Friedländer Quinoline Synthesis Workflow.

Metabolic Pathway of 2-Nitrotoluene (B74249)

In toxicology and drug metabolism studies, this compound is recognized as a key metabolite in the biotransformation of 2-nitrotoluene. The metabolic activation of 2-nitrotoluene can lead to genotoxic intermediates, and understanding this pathway is crucial for assessing its carcinogenic potential.

The metabolic pathway from 2-nitrotoluene to DNA-binding species is illustrated below.

Metabolic_Pathway 2_Nitrotoluene 2-Nitrotoluene 2_Nitrobenzyl_alcohol 2-Nitrobenzyl Alcohol 2_Nitrotoluene->2_Nitrobenzyl_alcohol Oxidation (Cytochrome P450) 2_Aminobenzyl_alcohol This compound 2_Nitrobenzyl_alcohol->2_Aminobenzyl_alcohol Reduction of Nitro Group 2_Aminobenzyl_sulfate 2-Aminobenzyl Sulfate (Electrophilic Intermediate) 2_Aminobenzyl_alcohol->2_Aminobenzyl_sulfate Sulfation (Sulfotransferase, PAPS) DNA_Adducts Covalent DNA Adducts 2_Aminobenzyl_sulfate->DNA_Adducts Covalent Binding to DNA

Caption: Metabolic Activation of 2-Nitrotoluene.

Applications in Drug Development and Research

The primary application of this compound in drug development lies in its role as a versatile building block for the synthesis of heterocyclic scaffolds. Quinolines, which can be readily synthesized from this compound, are a prominent structural motif in a wide range of pharmaceuticals, exhibiting activities such as antimalarial, antibacterial, and anticancer properties.

Furthermore, its bifunctional nature allows for its use in the construction of more complex molecular architectures, including ligands for metal catalysts and as a starting material for the synthesis of various dyes and functional materials.

Conclusion

This compound is a historically significant and synthetically valuable compound. Its discovery and the development of its synthesis have been closely linked to the advancement of organic chemistry, particularly in the area of heterocyclic synthesis. For contemporary researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective application in the laboratory and in the creation of novel molecules with potential therapeutic value. This guide has provided a detailed overview of these core aspects to serve as a valuable resource for the scientific community.

References

Methodological & Application

2-Aminobenzyl alcohol as a precursor for quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 2-Aminobenzyl Alcohol: A Versatile Precursor for Quinoline (B57606) Synthesis via Indirect Friedländer Annulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The Friedländer annulation is a fundamental and straightforward method for synthesizing substituted quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[1][2] However, the utility of the classic Friedländer synthesis is often hampered by the instability and limited commercial availability of the required 2-aminoaryl aldehyde precursors, which are prone to self-condensation.[2][3]

To circumvent these limitations, an "indirect" Friedländer approach utilizing this compound as a stable and readily available starting material has been developed.[1][4] This strategy involves the in situ oxidation of the benzyl (B1604629) alcohol to the corresponding reactive 2-aminobenzaldehyde, which then undergoes the classic condensation and cyclization cascade.[2][4] This method has expanded the scope and practicality of quinoline synthesis, with various catalytic systems being developed, including transition-metal-free, metal-catalyzed, and electrocatalytic approaches.[1][5] These modern protocols offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[4]

General Reaction Mechanism & Workflow

The synthesis of quinolines from this compound and a ketone generally proceeds through a three-step cascade reaction, often performed in a single pot.

  • Oxidation: The process begins with the oxidation of this compound to the corresponding 2-aminobenzaldehyde. This step can be achieved using various oxidants like DMSO, air (O₂), or through a catalytic dehydrogenation process.[3][6]

  • Condensation: The in situ generated aldehyde undergoes a base or acid-catalyzed aldol (B89426) condensation with the α-methylene group of a ketone partner to form an α,β-unsaturated carbonyl intermediate.[3][6]

  • Cyclization & Aromatization: Finally, an intramolecular condensation between the amine group and the ketone carbonyl, followed by dehydration, leads to the formation of the stable, aromatic quinoline ring.[6]

Reaction_Mechanism cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization A This compound B 2-Aminobenzaldehyde (In situ) A->B [O] (e.g., DMSO, Air, Catalyst) D α,β-Unsaturated Ketone Intermediate B->D + Ketone (C) - H₂O (Base/Acid cat.) C Ketone (R-CO-CH₂-R') E Final Quinoline Product D->E Intramolecular Condensation - H₂O Experimental_Workflow start Start reactants Reactants & Solvent • this compound• Ketone / Alcohol• Catalyst / Base• Solvent (e.g., Toluene, DMSO) start->reactants reaction Reaction Setup • Combine reactants under specified atmosphere (e.g., Air)• Stir at defined temperature (e.g., Room Temp. or 75°C) reactants->reaction workup Workup • Quench reaction• Extract with organic solvent• Wash with brine• Dry over Na₂SO₄ reaction->workup purification Purification • Concentrate under reduced pressure• Purify via column chromatography workup->purification product Final Product purification->product Catalyst_Selection start Desired Quinoline Synthesis cat_type Select Approach start->cat_type metal_free Metal-Free cat_type->metal_free Environmentally Benign Cost-Effective transition_metal Transition-Metal Catalyzed cat_type->transition_metal High Yield Broad Substrate Scope mf_details Conditions:• Base: t-BuOK, KOH• Oxidant: Air, DMSOPros:• Low cost, low toxicity metal_free->mf_details tm_details Catalysts:• Cu, Ir, Ru, Pd, Ni, CoPros:• High efficiency, broad scope transition_metal->tm_details

References

Application Notes and Protocols: Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol is a powerful and versatile synthetic methodology for the construction of valuable N-heterocyclic compounds, particularly quinolines and quinazolines. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and materials. This reaction often proceeds through an environmentally benign and atom-economical acceptorless dehydrogenative coupling (ADC) pathway, where this compound is first oxidized to the corresponding aldehyde, which then undergoes condensation and cyclization with a suitable coupling partner.[1][2] This process typically generates only water and hydrogen as byproducts.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinolines and quinazolines utilizing this ruthenium-catalyzed reaction.

I. Synthesis of Quinolines via Oxidative Cyclization with Ketones

The reaction of this compound with a variety of ketones in the presence of a ruthenium catalyst provides a direct route to substituted quinolines, which are key components in many pharmacologically active compounds.[3] This transformation is a modification of the classical Friedlaender quinoline (B57606) synthesis.[3][4][5]

Reaction Scheme:

Quantitative Data Summary:

The following table summarizes the yields of various substituted quinolines obtained from the reaction of this compound with different ketones using a ruthenium catalyst.

EntryKetoneRuthenium CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Acetophenone (B1666503)RuCl₂(NCHPh)(PCy₃)₂KOHDioxane8012-Phenylquinoline95[3]
24'-MethylacetophenoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8012-(p-Tolyl)quinoline96[3]
34'-MethoxyacetophenoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8012-(4-Methoxyphenyl)quinoline97[3]
44'-ChloroacetophenoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8012-(4-Chlorophenyl)quinoline92[3]
5PropiophenoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8013-Methyl-2-phenylquinoline94[3]
6CyclohexanoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8011,2,3,4-Tetrahydroacridine93[3]
7AcetoneRuCl₂(NCHPh)(PCy₃)₂KOHDioxane8012-Methylquinoline85[5]
81-Phenylethanol (secondary alcohol)RuCl₂(PPh₃)₃KOHDioxane80242-Phenylquinoline88[6]

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is adapted from the procedure described for the ruthenium-catalyzed oxidative cyclization of this compound with acetophenone.[3]

Materials:

Procedure:

  • To a 5 mL screw-capped vial, add this compound (1.0 mmol, 123.1 mg), acetophenone (2.0 mmol, 240.3 mg), RuCl₂(NCHPh)(PCy₃)₂ (0.01 mmol, 8.2 mg), and potassium hydroxide (1.0 mmol, 56.1 mg).

  • Add 3 mL of anhydrous dioxane to the vial.

  • Flush the vial with argon gas to create an inert atmosphere.

  • Seal the vial tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 1 hour.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Wash the filtrate with brine and dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-phenylquinoline.

Reaction Mechanism and Workflow Diagram:

The following diagram illustrates the proposed catalytic cycle for the synthesis of quinolines.

Quinoline_Synthesis cluster_0 Catalytic Cycle cluster_1 Condensation and Cyclization Ru_catalyst Ru(II) Catalyst Ru_alkoxide Ru-Alkoxide Intermediate Ru_catalyst->Ru_alkoxide + 2-Aminobenzyl   Alcohol - H₂O Ru_hydride Ru-Hydride Species Ru_alkoxide->Ru_hydride β-Hydride Elimination 2_aminobenzaldehyde 2-Aminobenzaldehyde Ru_alkoxide->2_aminobenzaldehyde Ru_hydride->Ru_catalyst + Ketone - H₂ Aldol_condensation Aldol Condensation 2_aminobenzaldehyde->Aldol_condensation + Ketone Cyclization Intramolecular Cyclization & Dehydration Aldol_condensation->Cyclization Quinoline Quinoline Product Cyclization->Quinoline

Caption: Proposed mechanism for quinoline synthesis.

II. Synthesis of Quinazolines via Oxidative Cyclization with Nitriles

The ruthenium-catalyzed reaction of this compound with nitriles provides an efficient route to 2-substituted quinazolines.[7] This method offers high atom efficiency and avoids the use of halogenated reagents.[7]

Reaction Scheme:

Quantitative Data Summary:

The following table summarizes the yields of various substituted quinazolines obtained from the reaction of this compound with different nitriles.

EntryNitrileRuthenium Catalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Benzonitrile (B105546)Ru₃(CO)₁₂/Xantphost-BuOKToluene120242-Phenylquinazoline85[7]
24-MethylbenzonitrileRu₃(CO)₁₂/Xantphost-BuOKToluene120242-(p-Tolyl)quinazoline82[7]
34-MethoxybenzonitrileRu₃(CO)₁₂/Xantphost-BuOKToluene120242-(4-Methoxyphenyl)quinazoline78[7]
44-ChlorobenzonitrileRu₃(CO)₁₂/Xantphost-BuOKToluene120242-(4-Chlorophenyl)quinazoline75[7]
5AcetonitrileRu NNN-pincer complexBaseSolventTempTime2-MethylquinazolineHigh[1]
6BenzonitrileRu NNN-pincer complexBaseSolventTempTime2-PhenylquinazolineHigh (TON up to 290,000)[1]

Experimental Protocol: Synthesis of 2-Phenylquinazoline

This protocol is based on the dehydrogenative synthesis of 2-arylquinazolines.[7]

Materials:

  • (2-Aminophenyl)methanol

  • Benzonitrile

  • Ru₃(CO)₁₂ (Ruthenium catalyst precursor)

  • Xantphos (Ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Argon gas

Procedure:

  • In an oven-dried Schlenk tube, combine Ru₃(CO)₁₂ (0.01 mmol), Xantphos (0.03 mmol), and t-BuOK (1.0 mmol).

  • Add (2-aminophenyl)methanol (0.5 mmol) and benzonitrile (1.0 mmol) to the tube.

  • Add 2 mL of anhydrous toluene.

  • Evacuate and backfill the tube with argon three times.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-phenylquinazoline.

Experimental Workflow Diagram:

The following diagram outlines the general workflow for the synthesis and purification of quinazolines.

Quinazoline_Workflow Start Start: Assemble Reactants (this compound, Nitrile, Ru-catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (e.g., 120 °C, 24 h) Start->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product: Quinazoline (B50416) Purification->Product

Caption: General workflow for quinazoline synthesis.

The ruthenium-catalyzed oxidative cyclization of this compound represents a highly efficient and versatile strategy for the synthesis of quinolines and quinazolines. The reactions generally proceed with high yields and tolerate a broad range of functional groups. The use of acceptorless dehydrogenative coupling mechanisms makes these protocols environmentally attractive. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of Quinolines from 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolines are a critical class of N-heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinolines via copper-catalyzed reactions of 2-aminobenzyl alcohols with ketones. This approach, often termed an indirect or modified Friedländer synthesis, offers significant advantages over classical methods by utilizing stable and readily available starting materials.[1][4][5] The protocols described herein focus on two prominent copper-catalyzed systems: N-heterocyclic carbene (NHC)-copper complexes and copper/cerium oxide (Cu/CeO₂), highlighting their efficiency, substrate scope, and mechanistic pathways.

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science.[2][5] Traditional syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions and may suffer from limited substrate scope or the use of unstable starting materials like 2-aminobenzaldehydes.[1][2] The copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with carbonyl compounds has emerged as a more sustainable and efficient alternative.[6][7] This methodology can proceed through either an acceptorless dehydrogenative coupling (ADC) pathway or an oxidation-condensation-cyclization sequence, often under milder conditions with broader functional group tolerance.[4][6][7] Copper catalysis is particularly attractive due to the low cost and low toxicity of copper salts compared to precious metal catalysts.[2]

Reaction Mechanisms and Pathways

The copper-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and ketones generally proceeds through the initial copper-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. This intermediate then undergoes a base-catalyzed aldol (B89426) condensation with the ketone, followed by cyclization and dehydration to afford the quinoline product.

One well-studied pathway involves the use of an N-heterocyclic carbene (NHC)-copper complex as the catalyst and an oxidant such as dimethyl sulfoxide (B87167) (DMSO).[1][4][8][9] In another efficient approach, a heterogeneous Cu/CeO₂ catalyst facilitates an acceptorless dehydrogenative coupling, where the alcohol substrates themselves act as the hydrogen acceptors, generating water as the primary byproduct.[4][6]

Signaling Pathway Diagram

Reaction_Mechanism cluster_oxidation Oxidation Step cluster_condensation Condensation & Cyclization 2_Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol 2_Aminobenzaldehyde 2-Aminobenzaldehyde 2_Aminobenzyl_Alcohol->2_Aminobenzaldehyde [Cu] catalyst, Oxidant (e.g., DMSO) Unsaturated_Ketone α,β-Unsaturated Ketone Intermediate 2_Aminobenzaldehyde->Unsaturated_Ketone Base (e.g., KOH), Aldol Condensation Ketone Ketone Ketone->Unsaturated_Ketone Quinoline Quinoline Unsaturated_Ketone->Quinoline Cyclodehydration

Caption: Proposed reaction mechanism for the copper-catalyzed synthesis of quinolines.

Data Presentation

Table 1: Optimization of Reaction Conditions for NHC-Copper Catalyzed Synthesis¹
EntryCatalyst (mol%)Base (equiv.)Oxidant (equiv.)SolventYield (%)²
1IPrCuCl (5)KOH (3.0)DMSO (8.0)Toluene (B28343)93
2IMesCuCl (5)KOH (3.0)DMSO (8.0)Toluene85
3IPrCuCl (5)NaOH (3.0)DMSO (8.0)Toluene78
4IPrCuCl (5)KOH (3.0)-Toluene<5
5IPrCuCl (3)KOH (3.0)DMSO (8.0)Toluene88
6IPrCuCl (5)KOH (3.0)DMSO (8.0)DMF65

¹Reaction conditions: this compound (0.5 mmol), acetophenone (B1666503) (0.5 mmol), catalyst, base, and oxidant in solvent (3 mL) at room temperature for 12 h.[1] ²Isolated yield.[9]

Table 2: Substrate Scope for the Synthesis of Various Quinolines¹
EntryThis compoundKetoneProductYield (%)²
1This compoundAcetophenone2-Phenylquinoline93
2This compoundPropiophenone2-Phenyl-3-methylquinoline89
3This compound4'-Chloroacetophenone2-(4-Chlorophenyl)quinoline91
4This compound4'-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline85
55-Chloro-2-aminobenzyl alcoholAcetophenone6-Chloro-2-phenylquinoline95
62-Amino-α-methylbenzyl alcoholAcetophenone4-Methyl-2-phenylquinoline83

¹Optimized conditions from Table 1 were used. ²Isolated yields.[1][9]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Combine this compound, ketone, catalyst, base, and solvent in a reaction vessel. Start->Reaction_Setup Reaction Stir the mixture at the specified temperature for the designated time. Reaction_Setup->Reaction Workup Quench the reaction and perform an aqueous workup. Extract with an organic solvent. Reaction->Workup Purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. Workup->Purification Characterization Characterize the purified quinoline using NMR, HRMS, and/or other spectroscopic techniques. Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and purification of quinolines.

Protocol 1: Synthesis of 2-Phenylquinoline using an NHC-Copper Catalyst

Materials:

  • This compound

  • Acetophenone

  • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (IPrCuCl)

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Toluene, anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), IPrCuCl (0.025 mmol, 5 mol%), and KOH (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (3 mL), acetophenone (0.5 mmol, 1.0 equiv.), and DMSO (4.0 mmol, 8.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2-phenylquinoline.

Logical Relationships of Reaction Parameters

Parameter_Relationships Catalyst_Choice Catalyst Choice (e.g., IPrCuCl vs. IMesCuCl) Reaction_Yield Reaction Yield Catalyst_Choice->Reaction_Yield affects Base_Strength Base Strength (e.g., KOH vs. NaOH) Base_Strength->Reaction_Yield affects Catalyst_Loading Catalyst Loading Catalyst_Loading->Reaction_Yield directly proportional to (up to a point) Solvent_Polarity Solvent Polarity Solvent_Polarity->Reaction_Yield affects

Caption: Key parameters influencing the yield of the quinoline synthesis.

Applications in Drug Development

The quinoline core is a cornerstone in the development of therapeutic agents.[3] It is present in drugs with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][6] The copper-catalyzed methods described provide a robust and versatile platform for the synthesis of novel quinoline derivatives. This enables the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the drug discovery process. The ability to tolerate various functional groups on both the this compound and the ketone allows for the synthesis of a diverse array of substituted quinolines, which is crucial for fine-tuning the pharmacological properties of lead compounds.[4][6]

Conclusion

The copper-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols represents a significant advancement in heterocyclic chemistry.[2] The methodologies presented, utilizing systems such as NHC-copper complexes, offer high efficiency, mild reaction conditions, and broad substrate applicability.[1] These protocols are well-suited for both academic research and industrial applications, particularly in the field of drug development, providing a practical and scalable route to this important class of compounds.

References

Metal-Free Synthesis of Quinolines from 2-Aminobenzyl Alcohol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the metal-free synthesis of quinolines, a crucial scaffold in medicinal chemistry and drug development, utilizing 2-aminobenzyl alcohol as a readily available starting material. This approach offers a green and cost-effective alternative to traditional metal-catalyzed methods, minimizing the risk of metal contamination in final products.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis of quinolines has been a subject of intense research, with numerous methods developed over the years. However, many of these methods rely on transition metal catalysts, which can be expensive, toxic, and difficult to remove from the final product.

The use of this compound as a precursor in a metal-free environment presents a significant advancement in quinoline (B57606) synthesis. This method, often proceeding through an indirect Friedländer annulation, involves the in-situ generation of a 2-aminobenzaldehyde (B1207257) equivalent, which then reacts with a ketone to form the quinoline ring system. This approach is characterized by its operational simplicity, use of readily available reagents, and environmentally benign nature.

Reaction Principle

The metal-free synthesis of quinolines from this compound and a ketone typically proceeds through a cascade of reactions initiated by a base. The proposed mechanism involves the following key steps:

  • Oxidation of this compound: In the presence of a base and an oxidant (such as atmospheric oxygen or dimethyl sulfoxide (B87167) - DMSO), this compound is first oxidized to the corresponding 2-aminobenzaldehyde.

  • Aldol (B89426) Condensation: The in-situ generated 2-aminobenzaldehyde then undergoes a base-catalyzed aldol condensation with a ketone.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization (ketoamine condensation) followed by dehydration to form the aromatic quinoline ring.

This one-pot process avoids the isolation of the often unstable 2-aminobenzaldehyde intermediate, contributing to the efficiency of the overall synthesis.

Experimental Protocols

This section provides detailed protocols for two common metal-free methods for the synthesis of quinolines from this compound.

Protocol 1: Base-Mediated Synthesis using Atmospheric Oxygen as Oxidant

This protocol is adapted from a method that utilizes potassium tert-butoxide (t-BuOK) as the base and oxygen from the air as a green oxidant.[1]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.).

  • Add the substituted ketone (1.0 mmol, 2.0 equiv.) and DMSO (2.0 mL).

  • Add potassium tert-butoxide (1.0 mmol, 2.0 equiv.) to the mixture.

  • The flask is left open to the air and the reaction mixture is stirred vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline.

Protocol 2: Superbase-Mediated Synthesis in DMSO

This protocol utilizes a strong base, such as potassium hydroxide (B78521) (KOH), in DMSO, where DMSO can also act as the oxidant.[2]

Materials:

  • This compound

  • Ketone with an active methylene (B1212753) group

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (B109758) (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (0.5 mmol, 1.0 equiv.) and the ketone (0.6 mmol, 1.2 equiv.) in DMSO (2.0 mL).

  • Add powdered potassium hydroxide (1.0 mmol, 2.0 equiv.) to the solution.

  • Seal the tube and heat the reaction mixture at a pre-determined temperature (e.g., 75 °C) for the required time (e.g., 7 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure quinoline product.

Data Presentation

The following tables summarize the quantitative data from representative studies on the metal-free synthesis of quinolines from this compound, showcasing the versatility and efficiency of this methodology.

Table 1: Synthesis of 2-Substituted Quinolines via t-BuOK/O2 System [1]

EntryThis compoundKetoneProductYield (%)
1This compoundAcetophenone2-Phenylquinoline92
2This compound4'-Methylacetophenone2-(p-Tolyl)quinoline95
3This compound4'-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline89
4This compound4'-Chloroacetophenone2-(4-Chlorophenyl)quinoline85
55-Chloro-2-aminobenzyl alcoholAcetophenone6-Chloro-2-phenylquinoline88

Table 2: Synthesis of Functionalized Quinolines via KOH/DMSO System [2]

EntryThis compoundKetoneProductYield (%)
1This compoundPropiophenone3-Methyl-2-phenylquinoline78
2This compoundButyrophenone3-Ethyl-2-phenylquinoline75
3This compound1-Indanone11H-Indeno[1,2-b]quinoline82
4This compoundCyclohexanone1,2,3,4-Tetrahydroacridine71
55-Methyl-2-aminobenzyl alcoholAcetophenone6-Methyl-2-phenylquinoline85

Mandatory Visualization

The following diagrams illustrate the key aspects of the metal-free synthesis of quinolines.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product A This compound C Oxidation A->C Base, [O] B Ketone (R1-CO-CH2-R2) E Aldol Condensation B->E D 2-Aminobenzaldehyde C->D D->E F Aldol Adduct E->F G Cyclization/ Dehydration F->G H Quinoline G->H - H2O

Caption: Proposed reaction mechanism for the metal-free synthesis of quinolines.

Experimental_Workflow start Start reactants 1. Mix this compound, Ketone, Base, and Solvent start->reactants reaction 2. Stir at specified temperature and time reactants->reaction workup 3. Quench reaction and perform aqueous workup reaction->workup extraction 4. Extract with organic solvent workup->extraction drying 5. Dry organic layer and concentrate extraction->drying purification 6. Purify by column chromatography drying->purification product Pure Quinoline purification->product end End product->end

Caption: General experimental workflow for the synthesis of quinolines.

Conclusion

The metal-free synthesis of quinolines from this compound represents a significant advancement in synthetic organic chemistry, offering a more sustainable and economical route to this important class of heterocycles. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the development of novel drug candidates and functional materials. The operational simplicity and avoidance of toxic metal catalysts make this methodology particularly attractive for large-scale synthesis and applications in medicinal chemistry.

References

Application Notes and Protocols for the Friedländer Synthesis of Quinolines using 2-Aminobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a cornerstone reaction in organic chemistry for the formation of quinoline (B57606) and its derivatives. Quinolines are a critical class of heterocyclic compounds due to their prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials. The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. However, the instability and limited commercial availability of many 2-aminoaryl aldehydes can be a significant drawback.[1][2]

An increasingly popular and advantageous alternative is the "indirect" or "modified" Friedländer synthesis, which utilizes more stable and readily available 2-aminobenzyl alcohol derivatives as the starting material.[3][4] This approach involves an in-situ oxidation of the alcohol to the corresponding aldehyde, which then proceeds through the classical Friedländer pathway. This modification offers greater flexibility in substrate scope and often employs milder reaction conditions, making it a valuable tool in modern synthetic and medicinal chemistry.[3][5]

Application Notes

The modified Friedländer synthesis using 2-aminobenzyl alcohols provides a versatile and efficient route to a diverse range of substituted quinolines, which are key scaffolds in numerous drug candidates and approved medicines.

Key Applications in Drug Development:

  • Antimalarial Agents: The quinoline core is central to many antimalarial drugs, including quinine (B1679958) and chloroquine. This synthesis allows for the generation of novel quinoline analogs to combat drug-resistant strains of malaria.

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the quinoline scaffold. The flexibility of the Friedländer synthesis enables the systematic modification of substituents on the quinoline ring to optimize potency and selectivity for specific cancer targets. For instance, certain polysubstituted quinolines have been investigated as potential anticancer agents.[4]

  • Antibacterial and Antiviral Drugs: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While not a direct synthesis of quinolones, the Friedländer reaction provides access to the core quinoline structure, which can be further elaborated to develop new antibacterial and antiviral compounds.

  • Enzyme Inhibitors: The quinoline moiety is found in various enzyme inhibitors targeting proteases, kinases, and other enzymes implicated in disease. This synthetic route can be employed to create libraries of quinoline derivatives for high-throughput screening to identify novel enzyme inhibitors.

  • Marine Alkaloid Synthesis: This methodology has been successfully applied to the synthesis of complex natural products and their derivatives, such as meridianin, a marine alkaloid with potential biological activity, highlighting its utility in natural product synthesis and medicinal chemistry.[3]

Advantages of Using this compound Derivatives:

  • Increased Substrate Stability: 2-Aminobenzyl alcohols are generally more stable and easier to handle than the corresponding aldehydes, which are prone to self-condensation and polymerization.[4]

  • Broader Substrate Scope: This method allows for the use of a wider variety of starting materials, facilitating the synthesis of a more diverse range of substituted quinolines.[3][6]

  • Milder Reaction Conditions: Many protocols for the modified Friedländer synthesis employ milder conditions compared to the classical methods, which often require high temperatures and harsh acidic or basic catalysts.[1][6]

  • Transition-Metal-Free Options: While various transition metals can catalyze this reaction, several efficient transition-metal-free protocols have been developed, which is advantageous in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API).[6][7]

Reaction Mechanism and Workflow

The reaction typically proceeds through a dehydrogenative cyclization. The this compound is first oxidized to the corresponding 2-aminobenzaldehyde. This is followed by an aldol (B89426) condensation with a ketone (or other active methylene compound) to form a chalcone-like intermediate. Subsequent intramolecular cyclization via imine formation and dehydration leads to the aromatic quinoline product.

reaction_mechanism cluster_oxidation Oxidation cluster_condensation Condensation cluster_cyclization Cyclization & Aromatization 2_aminobenzyl_alcohol This compound 2_aminobenzaldehyde 2-Aminobenzaldehyde 2_aminobenzyl_alcohol->2_aminobenzaldehyde [O] aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct + Ketone (Base or Acid) ketone Ketone (Active Methylene Compound) chalcone_intermediate Chalcone Intermediate aldol_adduct->chalcone_intermediate - H2O imine_intermediate Cyclized Intermediate (Imine Formation) chalcone_intermediate->imine_intermediate Intramolecular Cyclization quinoline Quinoline Derivative imine_intermediate->quinoline - H2O (Aromatization)

Caption: Reaction mechanism of the indirect Friedländer synthesis.

A general experimental workflow for this synthesis is depicted below. The specific catalyst, base, solvent, and reaction conditions will vary depending on the chosen protocol.

experimental_workflow start Start prep Prepare Reaction Mixture: - this compound Derivative - Ketone/Active Methylene Compound - Catalyst (if applicable) - Base - Solvent start->prep end End reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) prep->reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry Organic Layer reaction->workup purification Purification: - Evaporate Solvent - Column Chromatography workup->purification characterization Characterize Product: - NMR Spectroscopy - Mass Spectrometry purification->characterization characterization->end

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the Friedländer synthesis using this compound derivatives.

Table 1: Transition-Metal-Free Synthesis of Quinolines [6]

EntryThis compound DerivativeKetone/AlcoholBase (equiv.)Temp (°C)Time (h)Yield (%)
1This compoundAcetophenone (B1666503)t-BuOK (2)80398
2This compoundPropiophenonet-BuOK (2)80395
3This compound4'-Methylacetophenonet-BuOK (2)80399
4This compound4'-Methoxyacetophenonet-BuOK (2)80596
5This compound2-Heptanonet-BuOK (2)801275
65-Chloro-2-aminobenzyl alcoholAcetophenonet-BuOK (2)80397
72-Amino-5-nitrobenzyl alcoholAcetophenonet-BuOK (2)801265
8This compound1-Phenylethanolt-BuOK (2)801282

Table 2: N-Heterocyclic Carbene (NHC)-Copper Catalyzed Synthesis of Quinolines [8]

EntryThis compoundKetoneCatalyst (mol%)BaseTempTime (h)Yield (%)
1This compoundAcetophenoneIPrCuCl (5)t-BuOKRT2492
2This compound4'-BromoacetophenoneIPrCuCl (5)t-BuOKRT2485
3This compound4'-ChloroacetophenoneIPrCuCl (5)t-BuOKRT2488
4This compound4'-MethylacetophenoneIPrCuCl (5)t-BuOKRT2495
55-Chloro-2-aminobenzyl alcoholAcetophenoneIPrCuCl (5)t-BuOKRT2493
65-Bromo-2-aminobenzyl alcoholAcetophenoneIPrCuCl (5)t-BuOKRT2490

Experimental Protocols

Protocol 1: Transition-Metal-Free Synthesis of 2-Phenylquinoline (B181262) [6]

This protocol describes a general procedure for the synthesis of 2-phenylquinoline from this compound and acetophenone using potassium tert-butoxide as the base.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), acetophenone (1.0 mmol), and potassium tert-butoxide (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylquinoline.

Protocol 2: NHC-Copper Catalyzed Synthesis of 2-Phenylquinoline [8]

This protocol details the synthesis of 2-phenylquinoline using an N-heterocyclic carbene-copper complex as a catalyst at room temperature.

Materials:

  • This compound (0.5 mmol, 61.6 mg)

  • Acetophenone (0.6 mmol, 72.1 mg)

  • IPrCuCl (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) chloride) (0.025 mmol, 5 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol, 112.2 mg)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (2 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add IPrCuCl (0.025 mmol) and potassium tert-butoxide (1.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO (2 mL) to the vial and stir the mixture for 5 minutes.

  • Add this compound (0.5 mmol) and acetophenone (0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylquinoline.

References

Synthesis of 2-Aminobenzaldehyde from 2-Aminobenzyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzaldehyde (B1207257) is a valuable intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and an aldehyde group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including quinolines and other biologically active molecules.[1][2][3] Derivatives of 2-aminobenzaldehyde have shown potential as anti-inflammatory agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzaldehyde through the oxidation of 2-aminobenzyl alcohol, a common and effective synthetic route. The protocols are designed for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Application Notes

The selective oxidation of this compound to 2-aminobenzaldehyde presents a chemical challenge due to the presence of the sensitive amino group, which can be susceptible to oxidation.[4] Therefore, the choice of oxidizing agent and reaction conditions is crucial to achieve high chemoselectivity and yield.[4] Several methods have been developed to address this, offering different advantages in terms of reaction time, yield, and environmental impact.

This document details two primary protocols:

  • Manganese Dioxide Oxidation: A classical and effective method utilizing activated manganese dioxide (MnO₂) as the oxidant.[5] This heterogeneous reaction is relatively simple to perform and purify.

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation: A modern, milder, and more sustainable approach employing a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the terminal oxidant.[4] This method often results in high yields under ambient conditions.[4]

Researchers should select the most appropriate protocol based on the availability of reagents, desired scale, and environmental considerations. It is important to note that 2-aminobenzaldehyde is prone to self-condensation and polymerization, especially at elevated temperatures.[2] Therefore, rapid isolation of the product after the reaction is crucial for obtaining good yields.[6][7]

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol is adapted from a procedure utilizing activated manganese dioxide in chloroform (B151607).[5]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in chloroform (20 mL), add activated manganese dioxide (1.35 g, 15.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with additional chloroform.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to yield 2-aminobenzaldehyde as a dark-red oil.[5]

Protocol 2: Copper(I)/TEMPO Catalyzed Aerobic Oxidation

This protocol is based on a chemoselective aerobic oxidation method.[4]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Acetonitrile (B52724) (CH₃CN)

  • Oxygen (O₂) balloon

Procedure:

  • In a 25 mL round-bottom flask, prepare a mixture of this compound (123 mg, 1 mmol) and CuI (19.2 mg, 0.1 mmol) in acetonitrile (5 mL).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add DMAP (12.1 mg, 0.1 mmol) and TEMPO (1.56 mg, 0.01 mmol) to the mixture.

  • Fit the flask with an oxygen balloon and stir the resulting mixture at room temperature.

  • Monitor the reaction by TLC until completion (typically 3 hours).[4]

  • Once the reaction is complete, filter the mixture and wash the residue with acetonitrile (2 x 5 mL).

  • Remove the solvent from the filtrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for the described protocols.

Table 1: Reagent Quantities and Reaction Conditions

ParameterProtocol 1: MnO₂ OxidationProtocol 2: Cu(I)/TEMPO Oxidation
Starting Material This compoundThis compound
Reagents Activated MnO₂CuI, DMAP, TEMPO, O₂
Solvent ChloroformAcetonitrile
Temperature Room TemperatureRoom Temperature
Reaction Time 20 hours[5]3 hours[4]

Table 2: Summary of Yields and Product Characteristics

ProtocolTypical Isolated YieldProduct AppearancePurification Method
Protocol 1: MnO₂ Oxidation ~95%[5]Dark-red oil[5]Column Chromatography (Silica, Ethyl Acetate)[5]
Protocol 2: Cu(I)/TEMPO Oxidation 88%[4]Not specifiedFiltration and solvent removal (Column chromatography if needed)[4]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 2-aminobenzaldehyde.

experimental_workflow_1 start Start dissolve Dissolve 2-Aminobenzyl alcohol in Chloroform start->dissolve add_mno2 Add activated Manganese Dioxide dissolve->add_mno2 react Stir at RT for 20 hours add_mno2->react filter Filter through Celite react->filter concentrate Concentrate under vacuum filter->concentrate purify Column Chromatography (Silica, Ethyl Acetate) concentrate->purify product 2-Aminobenzaldehyde purify->product

Caption: Workflow for the synthesis of 2-aminobenzaldehyde using manganese dioxide oxidation.

experimental_workflow_2 start Start mix_reagents Mix this compound and CuI in Acetonitrile start->mix_reagents add_catalysts Add DMAP and TEMPO mix_reagents->add_catalysts add_oxygen Stir under O₂ balloon at RT add_catalysts->add_oxygen react Reaction (3 hours) add_oxygen->react filter Filter and wash with Acetonitrile react->filter concentrate Remove solvent in vacuo filter->concentrate product 2-Aminobenzaldehyde concentrate->product

Caption: Workflow for the Cu(I)/TEMPO catalyzed aerobic oxidation of this compound.

References

Application Notes and Protocols: Oxidation of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257), a critical intermediate in the synthesis of various pharmaceuticals and organic compounds. The protocols outlined below utilize different oxidizing agents and catalytic systems, offering flexibility based on available resources and desired reaction conditions.

Introduction

The selective oxidation of this compound to 2-aminobenzaldehyde is a fundamental transformation in organic synthesis. The product, 2-aminobenzaldehyde, is a key building block for the synthesis of quinolines, ambroxol, and other biologically active molecules.[1][2] However, 2-aminobenzaldehyde is known to be unstable and susceptible to self-condensation, making the choice of a mild and efficient oxidation method crucial.[1][3] This document details two primary, effective methods for this conversion: oxidation with activated manganese dioxide and a copper(I)-catalyzed aerobic oxidation.

Data Presentation

The following table summarizes the quantitative data associated with the described experimental protocols for the oxidation of this compound.

ParameterMethod 1: Manganese Dioxide OxidationMethod 2: Copper(I)-Catalyzed Aerobic Oxidation
Starting Material This compound (2 g)This compound (123 mg, 1 mmol)
Oxidizing Agent Activated Manganese Dioxide (2.7 g)Molecular Oxygen (O2 balloon)
Catalyst System N/ACopper(I) Iodide (19.2 mg, 0.1 mmol), TEMPO (1.56 mg, 1 mol%), DMAP (12.1 mg, 0.1 mmol)
Solvent ChloroformAcetonitrile (B52724) (5 mL)
Reaction Time 20 hours3 hours
Temperature Not specified, likely room temperature or refluxRoom temperature
Product Yield 1.9 g (Quantitative data not fully specified)88% (isolated yield)[4]
Product Purity Purified by column chromatographyPurified by column chromatography
Product Appearance Dark-red oil[5]Not specified, but 2-aminobenzaldehyde is typically a yellow oily substance[2]

Experimental Protocols

Method 1: Oxidation with Activated Manganese Dioxide

This protocol is a classical method for the oxidation of benzylic alcohols.[6][7] Activated manganese dioxide is a mild and selective oxidizing agent for this transformation.[6]

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2 g of this compound in a suitable volume of chloroform.

  • To this solution, add 2.7 g of activated manganese dioxide.[5]

  • Stir the reaction mixture vigorously at room temperature for 20 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide solid. Wash the solid with additional chloroform.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using ethyl acetate as the eluent, to yield 2-aminobenzaldehyde as a dark-red oil.[5]

Method 2: Copper(I)-Catalyzed Aerobic Oxidation

This modern protocol offers a more efficient and milder alternative, utilizing a copper(I) catalyst system and molecular oxygen as the terminal oxidant.[4]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Acetonitrile (CH₃CN)

  • Oxygen (balloon)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add 123 mg (1 mmol) of this compound, 19.2 mg (0.1 mmol) of copper(I) iodide, and 5 mL of acetonitrile.[4]

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add 12.1 mg (0.1 mmol) of DMAP and 1.56 mg (1 mol%) of TEMPO to the mixture.[4]

  • Fit the flask with an oxygen-filled balloon and stir the resulting mixture at room temperature.[4]

  • Monitor the reaction by TLC until completion (approximately 3 hours).[4]

  • Once the reaction is complete, filter the mixture and wash the residue with acetonitrile (2 x 5 mL).[4]

  • Remove the solvent from the filtrate in vacuo to obtain the crude product, which can be further purified by column chromatography.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the oxidation of this compound.

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Product 2_Aminobenzyl_alcohol This compound Reaction Reaction Mixture (Stirring) 2_Aminobenzyl_alcohol->Reaction Oxidant_Catalyst Oxidant / Catalyst System Oxidant_Catalyst->Reaction Solvent Solvent Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product 2-Aminobenzaldehyde Purification->Product

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathways and Logical Relationships

The diagram below illustrates the two distinct reaction pathways for the oxidation of this compound discussed in this document.

G Start This compound Reagent1 Activated MnO2 Start->Reagent1 Reagent2 CuI, TEMPO, DMAP, O2 Start->Reagent2 Product 2-Aminobenzaldehyde Reagent1->Product Solvent1 Chloroform Condition1 20 hours, RT Reagent2->Product Solvent2 Acetonitrile Condition2 3 hours, RT

Caption: Reaction pathways for the oxidation of this compound.

References

The Versatile Role of 2-Aminobenzyl Alcohol in the Synthesis of N-Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminobenzyl alcohol has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds (N-heterocycles). These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of quinazolines and quinolines, two prominent classes of N-heterocycles, utilizing this compound as a key precursor.

Introduction to this compound in Heterocyclic Synthesis

This compound serves as a stable and readily available substitute for the often unstable 2-aminobenzaldehyde. Its dual functionality, possessing both an amino group and a primary alcohol, allows for a variety of cyclization strategies. The in-situ oxidation of the alcohol to an aldehyde is a common initial step, which then participates in condensation reactions with various coupling partners to form the heterocyclic ring system. This approach avoids the direct handling of potentially unstable aldehydes, making it an attractive strategy for robust and scalable syntheses.

Recent advancements have focused on the development of sustainable and efficient catalytic systems, including the use of earth-abundant transition metals and metal-free conditions, to promote these transformations. These methods offer advantages such as high atom economy, broad substrate scope, and milder reaction conditions.

I. Synthesis of Quinolines via Dehydrogenative Cyclization

Quinolines are a vital class of N-heterocycles with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols presents an environmentally friendly and efficient route to functionalized quinolines.

Application Note: Metal-Free Dehydrogenative Cyclization

This protocol highlights a transition-metal-free approach for the synthesis of quinolines, utilizing atmospheric oxygen as the oxidant. The reaction proceeds at room temperature, offering a mild and sustainable alternative to traditional methods. The proposed mechanism involves an initial base-promoted dehydrogenation of this compound to form 2-aminobenzaldehyde, followed by an Aldol condensation with a ketone and subsequent cyclization.[1][2]

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Ketone, and t-BuOK in Toluene B Stir at Room Temperature under Air Atmosphere A->B C Quench with Water B->C D Extract with Ethyl Acetate C->D E Dry Organic Layer D->E F Concentrate in vacuo E->F G Purify by Column Chromatography F->G G cluster_cat_cycle Catalytic Cycle cluster_sub_reaction Substrate Reaction A Mn(I) Catalyst B Mn-alkoxide A->B + this compound - H₂O C Mn-hydride + Aldehyde B->C β-H elimination C->A + H₂ D 2-Aminobenzaldehyde C->D Releases F Amidine Intermediate D->F + Nitrile E Nitrile G Quinazoline F->G Cyclization - H₂O logical_relationship Start Starting Materials: This compound Nitrile Process Dehydrogenative Cyclization Start->Process Catalyst Catalyst System: Co(OAc)₂·4H₂O t-BuOK Catalyst->Process Conditions Reaction Conditions: tert-AmOH 95 °C, 24 h Air Atmosphere Conditions->Process Product Quinazoline Product Process->Product

References

Application Notes and Protocols: 2-Aminobenzyl Alcohol in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-aminobenzyl alcohol in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein are curated from recent scientific literature to facilitate the exploration and development of novel therapeutic agents.

Introduction

This compound has emerged as a versatile and stable building block in the field of medicinal chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds through multicomponent reactions. Its ability to serve as a practical and less expensive surrogate for unstable 2-aminobenzaldehydes has streamlined the synthesis of diverse molecular libraries. MCRs involving this compound offer an efficient, atom-economical, and environmentally benign approach to generating complex molecules, such as quinolines and quinazolinones, which are privileged structures in numerous clinically approved drugs. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery programs.

Key Applications in Drug Discovery

Multicomponent reactions utilizing this compound have proven to be a powerful strategy for the rapid generation of libraries of bioactive compounds. The synthesized quinoline (B57606) and quinazolinone cores are frequently found in molecules targeting various signaling pathways implicated in cancer and other diseases.

Anticancer Agent Synthesis: A primary application of these MCRs is the development of novel anticancer agents. The resulting heterocyclic compounds have been shown to inhibit critical cellular processes in cancer progression, such as cell proliferation, angiogenesis, and survival. A notable mechanism of action for several quinazolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is often dysregulated in cancer.

Data Presentation: Cytotoxicity of Synthesized Compounds

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoline and quinazolinone derivatives synthesized through multicomponent reactions involving this compound. This data provides a quantitative measure of their potential as anticancer agents against various human cancer cell lines.

Table 1: Cytotoxicity of Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
MC-5-2 MDA-MB-231 (Breast)< 10[]
SO-3-3 MDA-MB-231 (Breast)> 50[]
SO-22 MDA-MB-231 (Breast)~20[]
SO-18 MDA-MB-231 (Breast)> 50[]
Compound 7b BT-549 (Breast)1.40[2]
Compound 7d SNB-75 (CNS)1.66[2]
Compound 7f SNB-75 (CNS)0.48[2]
Compound 8c HOP-92 (Lung)1.50[2]
Compound 8f SNB-75 (CNS)1.13[2]

Table 2: Cytotoxicity of Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 45 A549 (Lung)0.44
Compound 5d HepG2 (Liver)1.94[3]
Compound 5d MCF-7 (Breast)3.21[3]
Compound 5d MDA-MB-231 (Breast)7.1[3]
Compound 5d HeLa (Cervical)4.6[3]
Compound 13k HeLa (Cervical)1.2[4]

Signaling Pathway Inhibition

A significant number of quinazolinone derivatives synthesized using this compound MCRs exhibit their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a frequently identified target. Inhibition of this pathway disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition Quinazolinone->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for key multicomponent reactions involving this compound.

General Experimental Workflow

The general workflow for these multicomponent reactions is straightforward and adaptable, making it suitable for high-throughput synthesis and library generation.

MCR_Workflow Start Start Reactants Combine this compound, Coupling Partner(s), and Catalyst in Solvent Start->Reactants Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Reactants->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Multicomponent Reaction Workflow.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of Quinolines

This protocol describes the synthesis of quinolines via a copper-catalyzed reaction of this compound, an aryl ketone, and an oxidant.[5][6]

Materials:

  • This compound

  • Aryl ketone (e.g., acetophenone)

  • Copper(I) iodide (CuI)

  • N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl)

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add CuI (0.1 mmol, 10 mol%) and the NHC ligand (0.12 mmol, 12 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add dry DMSO (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the aryl ketone (1.2 mmol), and t-BuOK (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Protocol 2: KOH-Promoted Three-Component Synthesis of Quinolines

This protocol details a metal-free approach for the synthesis of quinolines using potassium hydroxide (B78521) as a promoter.[7]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sulfoxide (e.g., dimethyl sulfoxide, DMSO)

  • Potassium hydroxide (KOH)

  • Solvent (e.g., Dioxane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.2 mmol) in dioxane (5 mL).

  • Add KOH (2.0 mmol) and DMSO (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired quinoline.

Protocol 3: Three-Component Synthesis of Tetrahydroquinazolines

This protocol outlines the synthesis of tetrahydroquinazoline (B156257) derivatives from this compound, an aldehyde, and dimedone.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimedone

  • Catalyst (e.g., p-toluenesulfonic acid, p-TSA)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (B145695) (10 mL), add the aromatic aldehyde (1.0 mmol) and dimedone (1.0 mmol).

  • Add a catalytic amount of p-TSA (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure tetrahydroquinazoline derivative.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.

These protocols provide a starting point for the exploration of this compound in multicomponent reactions. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for different substrates to achieve optimal yields. The versatility of these reactions allows for the generation of a wide array of structurally diverse compounds for biological screening in drug discovery pipelines.

References

Scale-Up Synthesis of Quinolines from 2-Aminobenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in pharmaceuticals, agrochemicals, and functional materials. The quinoline (B57606) scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The Friedländer annulation is a classical and powerful method for synthesizing quinolines.[3][4][5] However, the traditional use of unstable 2-aminobenzaldehydes or 2-aminoaryl ketones as starting materials presents challenges for large-scale synthesis.[6][7]

An increasingly adopted strategy for the synthesis of quinolines, particularly for scale-up, is the "indirect" Friedländer reaction, which utilizes more stable and readily available 2-aminobenzyl alcohols and a carbonyl compound (ketone or a secondary alcohol that can be oxidized in situ).[6][8][9] This approach involves an initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by condensation with the ketone and subsequent cyclization to form the quinoline ring. This application note provides a detailed overview of various catalytic systems and protocols for the scale-up synthesis of quinolines from this compound, presenting comparative data and detailed experimental procedures.

Synthetic Methodologies Overview

The synthesis of quinolines from this compound and ketones generally proceeds via a dehydrogenative or oxidative cyclization. Various catalytic systems have been developed to promote this transformation efficiently, including transition-metal catalysts and metal-free approaches.

Transition-Metal Catalyzed Synthesis:

Several transition metals, including iridium, cobalt, nickel, copper, and palladium, have been shown to effectively catalyze the synthesis of quinolines from this compound.[10][11][12] These catalysts facilitate the initial dehydrogenation of the alcohol to the aldehyde intermediate. For instance, iridium complexes, such as [IrCp*Cl2]2, in the presence of a base like KOH, have demonstrated high efficiency.[10] Cobalt and nickel catalysts offer more cost-effective alternatives while maintaining good catalytic activity.[10] Copper-based catalysts, including N-heterocyclic carbene copper complexes, have also been successfully employed.[6][13]

Metal-Free Synthesis:

To address concerns about metal contamination in pharmaceutical applications, metal-free synthetic routes have been developed.[14][15] These methods often utilize a strong base, such as potassium tert-butoxide (t-BuOK) or KOH, in a suitable solvent like DMSO, which can also act as an oxidant.[9][14] Air or molecular oxygen can also serve as the terminal oxidant in some procedures, offering a greener alternative.[14]

Experimental Workflow

The general workflow for the synthesis of quinolines from this compound is depicted below. The process begins with the selection of the appropriate catalyst, base, and solvent, followed by the reaction of this compound with a ketone. After the reaction is complete, the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Selection Reagent Selection Reaction Setup Reaction Setup Reagent Selection->Reaction Setup Catalyst, Base, Solvent, Ketone Addition of Reactants Addition of Reactants Reaction Setup->Addition of Reactants Heating & Stirring Heating & Stirring Addition of Reactants->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC/GC-MS Quenching Quenching Reaction Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of quinolines.

Comparative Data of Synthetic Protocols

The following table summarizes various catalytic systems and their performance in the synthesis of a model compound, 2-phenylquinoline, from this compound and acetophenone (B1666503).

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[IrCp*Cl₂]₂/KOHKOHDioxane1001295[10]
Co(OAc)₂·4H₂OK₂CO₃Toluene (B28343)1202485[10]
Ni-catalyst--Mild-Good[10]
IPrCuClKOHTolueneRT683[6]
Pd/CKOHDioxane80-High[12]
None (Metal-Free)t-BuOKTolueneRT1-390[14]
None (Metal-Free)KOHDMSO757High[9]

Reaction Mechanism

The reaction proceeds through a cascade of dehydrogenation, aldol (B89426) condensation, and intramolecular cyclization/dehydration.

G A 2-Aminobenzyl alcohol B 2-Aminobenzaldehyde A->B [Oxidation] C Aldol Adduct B->C + Ketone (Aldol Condensation) D α,β-Unsaturated Ketone C->D - H₂O E Cyclized Intermediate D->E Intramolecular Cyclization F Quinoline E->F - H₂O (Aromatization) Ketone Ketone Ketone->C

Caption: Plausible reaction pathway for quinoline synthesis.

Detailed Experimental Protocols

Protocol 1: Iridium-Catalyzed Synthesis of 2-Phenylquinoline

This protocol is adapted from a high-yield, gram-scale synthesis.[10]

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 g, 8.12 mmol) and acetophenone (1.07 g, 8.93 mmol) in dioxane (20 mL) in a round-bottom flask, add [IrCp*Cl₂]₂ (0.032 g, 0.04 mmol) and KOH (0.91 g, 16.24 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 2-phenylquinoline.

Protocol 2: Metal-Free Synthesis of 2-Phenylquinoline

This protocol provides an environmentally benign and cost-effective method.[14]

Materials:

  • This compound

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (0.13 mmol) and acetophenone (0.1 mmol) in toluene (2 mL).

  • Add potassium tert-butoxide (0.2 mmol) to the solution.

  • Stir the reaction mixture vigorously under an air atmosphere at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-phenylquinoline.

Conclusion

The synthesis of quinolines from this compound offers a robust and scalable alternative to traditional methods. Both transition-metal catalyzed and metal-free protocols provide high yields and can be adapted for large-scale production. The choice of method will depend on factors such as cost, desired purity, and tolerance for metal residues in the final product. The protocols provided herein offer reliable starting points for researchers and drug development professionals in the synthesis of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline from 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of quinoline (B57606) synthesis from 2-aminobenzyl alcohol. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoline from this compound, offering potential causes and solutions.

Q1: Why is my quinoline yield consistently low?

A1: Low yields in this synthesis can stem from several factors. A primary concern is the instability of the 2-aminobenzaldehyde (B1207257) intermediate, which is prone to self-condensation.[1][2] Additionally, inefficient oxidation of the this compound or suboptimal reaction conditions can significantly impact the final yield.

Potential Solutions:

  • Choice of Catalyst and Oxidant: The selection of an appropriate catalytic system is crucial. While transition metals like ruthenium, iridium, nickel, and copper have been used, metal-free alternatives are gaining traction to avoid metal contamination.[1][2] For instance, a transition-metal-free approach using t-BuOK as a base and air as the oxidant has shown high yields.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Room temperature reactions have been successful, avoiding the higher temperatures that can lead to side reactions.[1][3] Toluene (B28343) and anisole (B1667542) are effective solvents for certain methods.[1]

  • Purity of Reagents: Ensure the this compound and the ketone are of high purity. Impurities can interfere with the catalyst and lead to the formation of byproducts.

Q2: I am observing the formation of multiple byproducts. What could be the cause?

A2: The formation of byproducts is often linked to the self-condensation of the 2-aminobenzaldehyde intermediate or side reactions involving the ketone.[1][2] The reaction pathway involves a cascade of dehydrogenation, aldol (B89426) condensation, and ketoamine condensation, and interruptions or alternative pathways can lead to impurities.[1]

Potential Solutions:

  • Control of Reaction Rate: A slower, more controlled reaction can sometimes minimize byproduct formation. This can be achieved by adjusting the temperature or the rate of addition of reagents.

  • Atmosphere Control: Some methods specify the use of an air or oxygen atmosphere to facilitate the oxidative steps.[1] Conversely, in other systems, an inert atmosphere might be necessary to prevent unwanted side oxidations.

  • Appropriate Base: The choice and amount of base can influence the reaction pathway. Bases like t-BuOK have been shown to be highly effective in promoting the desired cyclization.[1]

Q3: My reaction is not going to completion. What can I do?

A3: Incomplete conversion can be due to catalyst deactivation, insufficient reaction time, or an inappropriate stoichiometric ratio of reactants.

Potential Solutions:

  • Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol. For heterogeneous catalysts, ensure proper mixing and surface area.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Some protocols report completion within 1 to 3 hours.[1]

  • Stoichiometry: While a 1:1 molar ratio of this compound to the ketone is common, a slight excess of one reactant may be beneficial in certain cases.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over 2-aminobenzaldehyde for quinoline synthesis?

A1: The primary advantage of using this compound is its greater stability compared to 2-aminobenzaldehyde, which is notoriously unstable and prone to polymerization.[1][2] This "indirect Friedländer synthesis" approach avoids the need to handle the unstable aldehyde directly.[1][3]

Q2: Can this synthesis be performed without a transition metal catalyst?

A2: Yes, several transition-metal-free methods have been developed. These are advantageous for applications in pharmaceuticals where metal residues are a concern.[1] One such method utilizes a superbase like t-BuOK and oxygen from the air as the oxidant.[1] Another approach employs a base and benzophenone (B1666685) as a hydride scavenger.[4]

Q3: What is the role of the base in this reaction?

A3: The base plays a crucial role in facilitating the dehydrogenation of the this compound to the corresponding aldehyde.[1] In transition-metal-free systems, a strong base like potassium t-butoxide (t-BuOK) is often the most effective.[1][4]

Q4: Can secondary alcohols be used instead of ketones in this synthesis?

A4: Yes, secondary alcohols can be used as coupling partners. This presents a greater challenge as it requires an additional dehydrogenation step to form the ketone in situ. However, successful syntheses of quinolines using secondary alcohols have been reported.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Quinoline Synthesis from this compound and Acetophenone (B1666503).

CatalystBaseOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Nonet-BuOKAirTolueneRoom Temp1-390
IPrCuClKOHDMSOTolueneRoom Temp689[3]
Ru CatalystKOH-Dioxane80-High
Nonet-BuOKBenzophenone---up to 99[4]
Cu/CeO2---Mild->90[2]

Table 2: Effect of Different Bases on the Yield of 2-phenylquinoline.

BaseYield (%)
t-BuOK90
Cs2CO325
t-BuONa65
t-BuOLi43
KOH32
DBU<5
K2CO3<5
NEt30
Data extracted from a study using this compound and acetophenone in toluene at room temperature under an air atmosphere.[1]

Experimental Protocols

Protocol 1: Transition-Metal-Free Synthesis of 2-phenylquinoline

This protocol is adapted from a method utilizing t-BuOK as a base and air as the oxidant.[1]

Materials:

  • This compound

  • Acetophenone

  • Potassium t-butoxide (t-BuOK)

  • Toluene

Procedure:

  • To a reaction vessel, add this compound (0.13 mmol) and acetophenone (0.1 mmol).

  • Add toluene (2 mL) to the vessel.

  • Add potassium t-butoxide (0.2 mmol).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired quinoline.

Mandatory Visualization

reaction_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway 2_aminobenzyl_alcohol This compound dehydrogenation Dehydrogenation 2_aminobenzyl_alcohol->dehydrogenation ketone Ketone aldol_condensation Aldol Condensation ketone->aldol_condensation base Base (e.g., t-BuOK) base->dehydrogenation oxidant Oxidant (e.g., Air) oxidant->dehydrogenation solvent Solvent (e.g., Toluene) intermediate 2-Aminobenzaldehyde (Intermediate) dehydrogenation->intermediate intermediate->aldol_condensation ketoamine_condensation Ketoamine Condensation aldol_condensation->ketoamine_condensation product Quinoline ketoamine_condensation->product

Caption: Experimental workflow for the synthesis of quinoline from this compound.

References

Technical Support Center: 2-Aminobenzyl Alcohol-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzyl alcohol. The following sections address common side reactions and provide detailed experimental protocols to help mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Desired Product

Q1: My reaction using this compound is giving a low yield or a complex mixture of products. What are the primary side reactions I should be aware of?

A1: this compound possesses two reactive functional groups: a primary amine and a primary alcohol. This bifunctionality can lead to several competing side reactions that consume the starting material and reduce the yield of your desired product. The most common side reactions are:

  • Oxidation: The benzylic alcohol is susceptible to oxidation, forming 2-aminobenzaldehyde (B1207257). While this is a necessary intermediate in many syntheses (e.g., quinoline (B57606) synthesis), uncontrolled oxidation can lead to the formation of 2-aminobenzoic acid or other over-oxidized byproducts.[1]

  • Self-Condensation: this compound can undergo self-condensation, particularly in the presence of certain catalysts, to form cyclic products like aza-crown ethers.

  • Polymerization of 2-Aminobenzaldehyde: The intermediate, 2-aminobenzaldehyde, is notoriously unstable and prone to self-condensation or polymerization, especially at room temperature or in the presence of acid, leading to insoluble materials.[2]

Q2: I am attempting a Friedländer-type quinoline synthesis, but the reaction is failing. What are the initial troubleshooting steps?

A2: The "indirect" Friedländer synthesis, which uses the more stable this compound instead of the unstable 2-aminobenzaldehyde, involves an initial oxidation step.[2] Failure can often be traced to this step or subsequent condensation reactions. Here is a logical workflow to troubleshoot the issue:

G start Low Yield in Friedländer Synthesis check_oxidation Verify in-situ oxidation of This compound to 2-aminobenzaldehyde. start->check_oxidation check_catalyst Is the catalyst (acid/base) appropriate and active? check_oxidation->check_catalyst Oxidation Confirmed solution_oxidation Optimize oxidant/catalyst. Consider a two-step procedure. check_oxidation->solution_oxidation No Aldehyde Detected check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen alternative acid/base catalysts. check_catalyst->solution_catalyst No check_water Is water being effectively removed? check_temp->check_water solution_temp Adjust temperature. Higher temps can cause decomposition. check_temp->solution_temp Decomposition Observed side_reactions Investigate potential side reactions (e.g., polymerization). check_water->side_reactions Yes solution_water Use Dean-Stark trap or add dehydrating agent. check_water->solution_water No solution_side_reactions Use protecting groups or modify reaction conditions (e.g., concentration). side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for Friedländer synthesis.

Initial checks should include:

  • Confirmation of Aldehyde Formation: Use TLC or GC-MS to check for the presence of the 2-aminobenzaldehyde intermediate. If it is not forming, the oxidative step is the issue.

  • Catalyst Activity: The choice of acid or base catalyst is critical. An inappropriate catalyst may not facilitate the condensation or could promote side reactions.[3]

  • Temperature Control: While heat is often required, excessive temperatures can lead to the decomposition of reactants and products, resulting in tar formation.[3]

  • Water Removal: The cyclization step produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark trap or anhydrous reagents can improve yields.[3]

Issue 2: Unwanted Oxidation Products

Q3: My goal is to modify the amine group, but I am observing oxidation of the alcohol. How can I prevent this?

A3: To selectively react with the amine group while leaving the alcohol untouched, you should consider protecting the alcohol. Silyl (B83357) ethers are a common and effective choice for protecting alcohols. They are generally stable to the basic and nucleophilic conditions often used for amine modifications.

G start This compound protect_OH Protect Alcohol (e.g., with TBDMSCl, Imidazole) start->protect_OH react_NH2 Perform desired reaction on the amine group protect_OH->react_NH2 deprotect_OH Deprotect Alcohol (e.g., with TBAF) react_NH2->deprotect_OH product Product with modified amine and free alcohol deprotect_OH->product

Caption: Workflow for selective amine modification.

Key considerations for alcohol protection:

  • Choice of Silyl Group: Tert-butyldimethylsilyl (TBDMS) is a robust choice, stable to a wide range of conditions but readily cleaved by fluoride (B91410) sources (like TBAF). Trimethylsilyl (TMS) is more labile and might not be suitable for multi-step syntheses.

  • Reaction Conditions: Silylation is typically carried out using a silyl chloride (e.g., TBDMSCl) and a non-nucleophilic base like imidazole (B134444) in an aprotic solvent (e.g., DMF or DCM).

Issue 3: Unwanted Amine Reactivity

Q4: I am trying to perform an oxidation of the alcohol to 2-aminobenzaldehyde, but I am getting low yields and byproducts due to the amine group. What is the best strategy?

A4: The nucleophilic amine can interfere with oxidation reactions. While some chemoselective methods exist that can directly oxidize this compound to the aldehyde in high yield,[1] a more general approach is to protect the amine group first. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to many oxidative conditions and can be easily removed with acid.

G start This compound protect_NH2 Protect Amine (e.g., with Boc₂O, Et₃N) start->protect_NH2 react_OH Perform oxidation of the alcohol protect_NH2->react_OH deprotect_NH2 Deprotect Amine (e.g., with TFA or HCl) react_OH->deprotect_NH2 product 2-Aminobenzaldehyde deprotect_NH2->product

Caption: Workflow for selective alcohol oxidation.

Key considerations for amine protection:

  • Boc Protection: This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base like triethylamine (B128534) (Et₃N) or in a biphasic system with NaOH.

  • Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[4]

Quantitative Data Summary

The yield of desired products in this compound syntheses is highly dependent on the reaction conditions. The following tables summarize the effects of different catalysts and conditions on two common transformations.

Table 1: Selective Oxidation of this compound to 2-Aminobenzaldehyde

Catalyst System Ligand/Base Oxidant Solvent Temp. (°C) Time (h) Yield (%) Reference
CuI (10 mol%) DMAP (10 mol%) O₂ CH₃CN RT 3 92 [1]
CuBr (10 mol%) DMAP (10 mol%) AIBN/O₂ CH₃CN RT 12 42 [1]

| RuMnMn/Hydrotalcite | - | O₂ | Toluene | 60 | 2 | 93 |[5] |

Table 2: Synthesis of 2-Phenylquinoline via Indirect Friedländer Reaction

Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Reference
None t-BuOK Toluene RT 1 90 [6]
Ruthenium complex KOH Dioxane 80 - High [5]

| NHC-Copper complex | KOH | DMSO | RT | - | Good |[2] |

Detailed Experimental Protocols

Protocol 1: Selective Oxidation of this compound to 2-Aminobenzaldehyde[1]

This protocol describes a highly chemoselective aerobic oxidation.

Materials:

  • This compound (123 mg, 1 mmol)

  • Copper(I) iodide (CuI) (19.2 mg, 0.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (12.1 mg, 0.1 mmol)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.56 mg, 0.01 mmol)

  • Acetonitrile (B52724) (CH₃CN), 5 mL

  • Oxygen balloon

  • 25 mL round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol) and copper(I) iodide (0.1 mmol).

  • Add 5 mL of acetonitrile and stir the mixture for 5-10 minutes at room temperature.

  • Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) to the mixture.

  • Fit the flask with an oxygen balloon.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with acetonitrile (2 x 5 mL).

  • Remove the solvent from the combined filtrate in vacuo to yield the crude 2-aminobenzaldehyde.

  • Purify the product by column chromatography if necessary.

Protocol 2: Boc Protection of the Amine Group of this compound

This is a general procedure for the protection of the primary amine.

Materials:

  • This compound (1.23 g, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)

  • Triethylamine (Et₃N) (2.1 mL, 15 mmol)

  • Dichloromethane (DCM), 50 mL

  • 100 mL round-bottom flask

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of DCM in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15 mmol) to the solution.

  • Slowly add di-tert-butyl dicarbonate (11 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Boc-protected this compound, which can be purified by column chromatography or recrystallization.[7]

References

Technical Support Center: Optimization of Catalyst Loading for 2-Aminobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzyl alcohol reactions. The focus is on optimizing catalyst loading to address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the catalytic reactions of this compound, such as oxidation to 2-aminobenzaldehyde (B1207257) or its use in syntheses requiring its amino or alcohol functionalities.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive or Deactivated Catalyst - Use a fresh batch of catalyst. Heterogeneous catalysts like Pd/C can lose activity over time if not stored properly. - For reactions sensitive to air, ensure the catalyst was handled under an inert atmosphere. - Consider catalyst poisoning from impurities in reactants or solvents (e.g., sulfur compounds). Purify starting materials if necessary.[1]
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). - Be aware that excessive catalyst loading can sometimes lead to an increase in side reactions.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[1] - Monitor for byproduct formation at higher temperatures.
Inadequate Reaction Time - Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Reagent/Solvent Quality - Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[1] - Degas solvents to remove dissolved oxygen for oxidation-sensitive reactions.

Issue 2: Low Yield of Desired Product with Byproduct Formation

Potential Cause Troubleshooting Steps
Incorrect Catalyst Loading - An optimal catalyst loading balances conversion and selectivity. Too high a loading might catalyze side reactions. Perform a catalyst loading screen to find the optimal concentration.
Side Reactions - The bifunctional nature of this compound can lead to self-condensation or polymerization, particularly under acidic or harsh conditions. - The amino group is susceptible to oxidation. Consider conducting the reaction under an inert atmosphere (Nitrogen or Argon). - In oxidation reactions, over-oxidation to the carboxylic acid can occur. Reduce reaction time or use a more selective catalyst.
Non-selective Catalyst - The chosen catalyst may not be selective for the desired transformation. For example, in the reduction of a nitro-aldehyde to an amino-alcohol, some catalysts may preferentially reduce one group over the other.[1] - Research literature for catalysts known for high selectivity in similar reactions. Gold-based catalysts, for instance, have shown high selectivity in certain reductions.[1]
Suboptimal Reaction Conditions - Vary the reaction temperature and pressure. For instance, in benzyl (B1604629) alcohol oxidation, higher oxygen pressure can increase selectivity to benzaldehyde.

Issue 3: Rapid Catalyst Deactivation

Potential Cause Troubleshooting Steps
Catalyst Poisoning - Impurities in the starting materials or solvent can act as poisons. Ensure high purity of all components.[1]
Fouling - Polymeric byproducts can deposit on the catalyst surface, blocking active sites. Adjust reaction conditions to minimize byproduct formation.
Sintering - High reaction temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
Leaching - The active metal may leach from the support into the reaction mixture. Consider a different support material or catalyst preparation method.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a this compound oxidation?

A1: For aerobic oxidation using a copper-based catalyst system, a common starting point is in the range of 5-10 mol% of the copper catalyst. For instance, a successful oxidation of this compound has been reported using 10 mol% CuI, 10 mol% 4-dimethylaminopyridine (B28879) (DMAP), and 1 mol% 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO).[2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: Homogeneous catalysts are in the same phase as the reactants and often offer higher activity and selectivity under milder conditions. However, they can be difficult to separate from the product. Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture) and are easily recovered by filtration, making them more suitable for industrial applications and continuous processes.

Q3: My reaction is very slow. Should I increase the catalyst loading or the temperature first?

A3: It is generally advisable to first ensure your catalyst is active and then try increasing the temperature in increments. If the reaction rate is still low, you can then consider increasing the catalyst loading. Drastically increasing the catalyst loading without optimizing other parameters can be wasteful and may lead to side reactions.

Q4: Can the order of addition of reagents affect the reaction outcome?

A4: Yes, particularly in multi-component catalyst systems. For example, in the Cu(I)/TEMPO catalyzed aerobic oxidation, it is common to first stir the substrate and the copper catalyst before adding the other components like DMAP and TEMPO.[2] This can allow for the formation of the active catalytic species before the reaction is initiated.

Q5: What is catalyst turnover number (TON) and turnover frequency (TOF), and why are they important?

A5: TON is the number of moles of substrate that a mole of catalyst can convert before becoming deactivated. TOF is the turnover per unit of time. These metrics are crucial for assessing the efficiency and lifetime of a catalyst. A high TON and TOF are desirable, especially for large-scale synthesis.

Data Presentation

Table 1: Catalyst Loading in the Aerobic Oxidation of this compound

Catalyst SystemCatalyst Loading (mol%)OxidantSolventTime (h)Yield (%)Reference
CuI/DMAP/TEMPO10/10/1O₂ (balloon)CH₃CN388[2]
CuBr/DMAP/TEMPO10/20/2O₂ (balloon)CH₃CN1285[2]
CuBr/DMAP/AIBN10/10/10O₂ (balloon)CH₃CN1242[2]

Table 2: Catalyst Loading in the Oxidation of Benzyl Alcohol (as a model)

CatalystCatalyst LoadingOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Reference
--INVALID-LINK--₂0.1 - 3.0 mol%H₂O₂208 - 24-100[3]
Pd/CaSUP0.025 - 0.1 gH₂O₂806~5-35~85-95[4]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in the Aerobic Oxidation of this compound

This protocol is adapted from a known procedure for the copper-catalyzed aerobic oxidation of this compound.[2]

  • Reaction Setup:

    • To a series of identical round-bottom flasks equipped with magnetic stir bars, add this compound (1 mmol, 123 mg).

    • Add the solvent (e.g., acetonitrile, 5 mL).

    • To each flask, add a different amount of the copper catalyst (e.g., CuI) to screen a range of loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).

  • Reagent Addition:

    • Stir the mixtures for 5-10 minutes.

    • Add the co-catalysts/additives, such as DMAP (e.g., 10 mol%) and TEMPO (e.g., 1 mol%).

    • Attach an oxygen-filled balloon to each flask.

  • Reaction and Monitoring:

    • Stir the reactions at room temperature.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up and Analysis:

    • Once a reaction is complete (as determined by the consumption of the starting material), filter the mixture and wash the solid with the solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC to determine the yield and selectivity for each catalyst loading.

  • Optimization:

    • Plot the yield and selectivity as a function of catalyst loading to determine the optimal amount.

Protocol 2: General Procedure for the Reduction of a Nitro-Aromatic Precursor to this compound using a Heterogeneous Catalyst (e.g., Pd/C)

This protocol is a general guide for reactions such as the reduction of 2-nitrobenzyl alcohol.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the nitro-aromatic precursor (e.g., 2-nitrobenzyl alcohol) in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere (e.g., nitrogen). A typical starting loading is 5-10% by weight of the limiting reagent.

  • Addition of Reducing Agent:

  • Reaction and Monitoring:

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Catalyst Removal:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably kept wet with solvent.

    • Wash the filter cake with the reaction solvent.

  • Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product as needed, for example by column chromatography.

Visualizations

TroubleshootingWorkflow start Experiment Start issue Problem Encountered? start->issue low_conversion Low/No Conversion issue->low_conversion Yes low_yield Low Yield & Byproducts issue->low_yield Yes catalyst_deactivation Rapid Deactivation issue->catalyst_deactivation Yes solution Problem Resolved issue->solution No check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst optimize_loading Optimize Catalyst Loading low_yield->optimize_loading check_poisons Check for Poisons/Fouling catalyst_deactivation->check_poisons check_temp_time Check Temp & Time check_catalyst->check_temp_time check_reagents Check Reagent Purity check_temp_time->check_reagents check_reagents->solution check_side_reactions Identify Side Reactions optimize_loading->check_side_reactions change_catalyst Change Catalyst/Conditions check_side_reactions->change_catalyst change_catalyst->solution check_sintering Check for Sintering check_poisons->check_sintering check_sintering->solution

Caption: Troubleshooting workflow for this compound reactions.

CatalystOptimizationWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents setup_rxns Set up Parallel Reactions (Varying Catalyst Loading) prep_reagents->setup_rxns run_rxns Run Reactions under Identical Conditions setup_rxns->run_rxns monitor_rxns Monitor Progress (TLC/GC) run_rxns->monitor_rxns workup Work-up & Isolate Product monitor_rxns->workup analyze Analyze Yield & Selectivity workup->analyze determine_optimum Determine Optimal Loading analyze->determine_optimum optimal_found Optimal Loading Identified determine_optimum->optimal_found Yes further_optimization Further Optimization (Temp, Time, etc.) determine_optimum->further_optimization No

Caption: Experimental workflow for catalyst loading optimization.

References

Effect of solvent and base on 2-Aminobenzyl alcohol cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cyclization of 2-aminobenzyl alcohol, with a focus on the critical roles of the chosen solvent and base in the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is showing a low yield or is failing completely. What are the common causes?

Several factors can contribute to poor outcomes in this reaction. Here are the primary aspects to investigate:

  • Absence or Inappropriateness of Base: The base is indispensable for this cyclization. A complete absence of a base will result in only trace amounts of the product, if any.[1] The basicity and solubility of the chosen base are critical for reaction efficiency.

  • Incorrect Reaction Atmosphere: This specific dehydrogenative cyclization utilizes oxygen from the air as the oxidant.[1][2] Running the reaction under an inert atmosphere, such as nitrogen, will prevent the reaction from occurring.[1] Conversely, conducting the experiment under a pure oxygen atmosphere can significantly improve the yield.[1]

  • Suboptimal Solvent Choice: The reaction solvent plays a crucial role. Non-polar aromatic solvents like toluene (B28343) have been shown to be superior for this transformation, while other solvents such as DMF, MeCN, EtOH, and water are less effective.[1]

  • Purity of Starting Materials: this compound can be susceptible to air oxidation.[3] Ensure the purity of your starting material, as impurities can inhibit the reaction or lead to unwanted side products. Discolored (e.g., yellow or brown) starting material may indicate degradation.

  • Temperature and Reaction Time: While many of these reactions can proceed at room temperature, kinetics can be slow.[1] Ensure sufficient reaction time and consider gentle heating if the conversion is low, although be aware that higher temperatures can sometimes promote side reactions.[1][4]

Q2: How do I select the most effective base for the cyclization?

The selection of the base is critical. Both the basicity and its solubility in the reaction solvent are key factors. For the dehydrogenative cyclization of this compound with ketones, strong bases that are soluble in organic solvents are preferred.

  • Potassium tert-butoxide (t-BuOK) has been identified as a highly effective base, providing excellent yields.[1]

  • Other bases such as Cs₂CO₃, t-BuONa, KOH, and K₂CO₃ are generally less effective, which may be due to weaker basicity or poorer solubility in the reaction solvent.[1]

  • Organic bases like DBU and NEt₃ have also been shown to be less efficient for this specific transformation.[1]

Q3: What is the impact of the solvent on the reaction, and which one should I choose?

The solvent choice significantly influences the reaction yield. A systematic examination has shown that toluene is the optimal solvent for the dehydrogenative cyclization of this compound.[1]

  • Toluene consistently provides the highest yields.[1]

  • Anisole , a greener solvent alternative, can also be used and gives good yields, making it a suitable replacement for toluene in efforts towards more environmentally friendly synthesis.[1]

  • Other solvents like Water, EtOH, EtOAc, MeCN, and DMF have been shown to be inferior, resulting in significantly lower product yields.[1]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?

The bifunctional nature of this compound makes it susceptible to several side reactions:

  • Oxidation of Starting Material: The primary alcohol group can be over-oxidized to 2-aminobenzaldehyde (B1207257) and further to 2-aminobenzoic acid, especially in the presence of a strong oxidant or prolonged exposure to air.[3]

  • Polymerization: 2-aminobenzaldehydes, which are intermediates in this reaction, are known to be unstable and can be prone to polymerization through self-condensation.[1]

  • Self-Condensation: The amino group of one molecule could potentially react with the alcohol of another, particularly at elevated temperatures, leading to ether or secondary amine byproducts.[3]

Troubleshooting Guides

This section provides a logical workflow to diagnose and solve common issues encountered during the cyclization of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_base Is a strong, soluble base (e.g., t-BuOK) present in stoichiometric excess? start->check_base check_atmosphere Was the reaction run under Air or O₂? check_base->check_atmosphere Yes add_base Action: Add appropriate base (e.g., t-BuOK). check_base->add_base No check_solvent Is the solvent appropriate (e.g., Toluene)? check_atmosphere->check_solvent Yes use_air_o2 Action: Ensure reaction is open to air or under an O₂ balloon. check_atmosphere->use_air_o2 No check_purity Are starting materials pure? check_solvent->check_purity Yes change_solvent Action: Switch to Toluene or Anisole. check_solvent->change_solvent No purify_sm Action: Purify this compound. check_purity->purify_sm No success Problem Resolved check_purity->success Yes add_base->success use_air_o2->success change_solvent->success purify_sm->success

Caption: Troubleshooting workflow for low-yield this compound cyclization.

Data Summary

Table 1: Effect of Different Bases on Product Yield

This table summarizes the effectiveness of various bases on the dehydrogenative cyclization of this compound (1a) with acetophenone (B1666503) (2a).

EntryBaseYield (%)
1t-BuOK90
2Cs₂CO₃45
3t-BuONa75
4t-BuOLi68
5KOH53
6DBU25
7K₂CO₃31
8NEt₃<5
9NoneTrace

Reaction conditions: 1a (0.13 mmol), 2a (0.1 mmol), base (0.2 mmol), and toluene (2 mL) stirred under air at room temperature. Yield determined by HPLC. Data sourced from[1].

Table 2: Effect of Different Solvents on Product Yield

This table shows the impact of the solvent on the yield of the cyclization reaction using t-BuOK as the base.

EntrySolventYield (%)
1Toluene 90
2Water<5
3EtOH10
4EtOAc43
5Anisole67
6MeCN35
7DMF21

Reaction conditions: this compound (0.13 mmol), acetophenone (0.1 mmol), t-BuOK (0.2 mmol), and solvent (2 mL) stirred under air at room temperature. Yield determined by HPLC. Data sourced from[1].

Experimental Protocols & Methodologies

General Protocol for Dehydrogenative Cyclization of this compound with Ketones

This protocol is adapted from a reported metal-free synthesis of quinolines.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation prep_1 Add this compound (0.13 mmol), ketone (0.1 mmol), and base (t-BuOK, 0.2 mmol) to a reaction vessel. prep_2 Add solvent (Toluene, 2 mL). prep_1->prep_2 react Stir the mixture vigorously under an air atmosphere at room temperature for 1-3 hours. prep_2->react workup_1 Monitor reaction progress by TLC. react->workup_1 workup_2 Upon completion, quench the reaction with saturated aq. NH₄Cl. workup_1->workup_2 workup_3 Extract with an organic solvent (e.g., EtOAc). workup_2->workup_3 workup_4 Dry organic layer, concentrate, and purify by column chromatography. workup_3->workup_4 Reaction_Mechanism start This compound + Ketone dehydrogenation Step 1: Dehydrogenation start->dehydrogenation t-BuOK, O₂ (air) intermediate_A Intermediate: 2-Aminobenzaldehyde dehydrogenation->intermediate_A aldol Step 2: Aldol Condensation intermediate_A->aldol + Ketone intermediate_B Intermediate: Aldol Adduct aldol->intermediate_B ketoamine Step 3: Ketoamine Condensation (Cyclization & Dehydration) intermediate_B->ketoamine product Final Product: Quinoline ketoamine->product

References

Technical Support Center: Handling 2-Aminobenzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the inherent instability of the 2-aminobenzaldehyde (B1207257) intermediate and strategies to prevent its polymerization during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-aminobenzaldehyde solution turning yellow/orange and forming a precipitate?

This is a classic sign of self-condensation or polymerization. 2-aminobenzaldehyde is highly unstable due to the presence of both an amino group and an aldehyde group on the same aromatic ring. These functional groups can react with each other in an intermolecular fashion, leading to the formation of trimers (like triquinazolines) and other polymeric materials, which are often colored and insoluble.

Q2: What is the primary mechanism of 2-aminobenzaldehyde polymerization?

The primary mechanism is a self-condensation reaction. One molecule's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule's aldehyde group. This process can continue, leading to the formation of larger and more complex structures. The reaction is often acid or base-catalyzed.

Q3: Can I purchase and store 2-aminobenzaldehyde?

While it is commercially available from some suppliers, it is generally not recommended to store 2-aminobenzaldehyde for extended periods, even under inert atmosphere and at low temperatures. Its high reactivity makes it prone to degradation over time. The most effective strategy is to generate it in situ for immediate use in the subsequent reaction step.

Q4: What are the main strategies to prevent polymerization?

The three main strategies to avoid issues with 2-aminobenzaldehyde instability are:

  • In situ generation: Generating the molecule in the reaction mixture right before it is needed. This keeps the concentration of the free aldehyde low at any given moment.

  • Use of protected derivatives: Employing a starting material where the amine or aldehyde group is protected. The protecting group is then removed in a later step.

  • Strict control of reaction conditions: Maintaining a low temperature and controlling the pH can significantly slow down the rate of self-condensation.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Rapid discoloration and precipitation upon isolation. Polymerization of the free 2-aminobenzaldehyde.Avoid isolation. Generate the intermediate in situ and use it immediately in the next reaction step.
Low yield in reactions (e.g., Friedländer synthesis). The rate of 2-aminobenzaldehyde polymerization is competing with or exceeding the rate of the desired reaction.Increase the rate of the desired reaction by optimizing catalyst loading or temperature. Alternatively, switch to an in situ generation protocol to maintain a low concentration of the unstable intermediate.
Reaction mixture becomes an intractable tar. Uncontrolled, rapid polymerization.Maintain a strictly low temperature (e.g., 0 °C or below) throughout the reaction. Ensure the pH is not strongly acidic or basic, unless required by the specific reaction, as both can catalyze the self-condensation.
Inconsistent reaction outcomes. Variable quality or degradation of the starting 2-aminobenzaldehyde or its precursor.If not generating in situ, ensure the precursor (e.g., 2-nitrobenzaldehyde) is pure. If using a stored sample of 2-aminobenzaldehyde, its purity should be checked before each use, though this is not recommended.

Experimental Protocols & Methodologies

Method 1: In Situ Generation via Reduction of 2-Nitrobenzaldehyde (B1664092)

This is one of the most common and effective methods for using 2-aminobenzaldehyde in subsequent reactions like the Friedländer quinoline (B57606) synthesis. The aldehyde is generated in the presence of the other reactant, ensuring it is consumed by the desired reaction pathway as soon as it forms.

Protocol:

  • To a stirred solution of 2-nitrobenzaldehyde (1 equivalent) and the desired ketone (1.2 equivalents) in ethanol, add a solution of sodium dithionite (B78146) (Na2S2O4) in water.

  • The reduction of the nitro group to the amine is typically rapid. The newly formed 2-aminobenzaldehyde will be in the presence of the ketone and will react immediately.

  • The reaction can be catalyzed by a base, such as aqueous sodium hydroxide, added portion-wise to the mixture.

  • Maintain the reaction temperature at a controlled level, for example, by using an ice bath, to manage the exothermic nature of both the reduction and the subsequent condensation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the standard workup and purification for the desired product (e.g., a quinoline derivative).

Workflow for In Situ Generation and Reaction

Start Start: Prepare Reactants Precursor 2-Nitrobenzaldehyde + Ketone in Solvent Start->Precursor Reduction Add Reducing Agent (e.g., Na2S2O4) Precursor->Reduction InSitu In Situ Generation of 2-Aminobenzaldehyde Reduction->InSitu Reduction of NO2 Condensation Immediate Condensation (e.g., Friedländer Reaction) InSitu->Condensation Low concentration prevents polymerization Product Desired Product (e.g., Quinoline) Condensation->Product End Workup & Purification Product->End

Caption: Workflow for the in situ generation of 2-aminobenzaldehyde.

Logical Troubleshooting Flow

When encountering a failed or low-yielding reaction, the following decision-making process can help identify and resolve the issue related to 2-aminobenzaldehyde instability.

Start Problem: Low Yield / Tar Formation CheckMethod Are you generating 2-aminobenzaldehyde in situ? Start->CheckMethod RecommendInSitu Strongly Recommended: Switch to an in situ generation protocol. CheckMethod->RecommendInSitu NoBranch CheckTemp Is the reaction temperature low enough? (e.g., < 10°C) CheckMethod->CheckTemp YesBranch NoBranch No YesBranch Yes LowerTemp Action: Implement cooling (ice bath) and monitor internal temperature. CheckTemp->LowerTemp TempNo CheckReagents Are the precursor and other reagents pure? CheckTemp->CheckReagents TempYes TempNo No TempYes Yes PurifyReagents Action: Purify starting materials (e.g., recrystallize precursor). CheckReagents->PurifyReagents ReagentsNo Optimize Consider further optimization: - Catalyst loading - Rate of addition - Solvent choice CheckReagents->Optimize ReagentsYes ReagentsNo No ReagentsYes Yes

Caption: A decision tree for troubleshooting 2-aminobenzaldehyde reactions.

Technical Support Center: Purification of 2-Aminobenzyl Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from 2-aminobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most prevalent and effective methods for purifying solid organic compounds derived from this compound are recrystallization and column chromatography. The choice between these techniques depends on the specific properties of the product and the nature of the impurities. For instance, recrystallization is excellent for removing small amounts of impurities from a crystalline solid, while column chromatography is better suited for separating complex mixtures or products that are oils or have difficulty crystallizing.

Q2: What are the typical impurities encountered in reactions involving this compound?

A2: Impurities largely depend on the specific reaction. Common impurities include:

  • Unreacted this compound: Due to its relatively high polarity, it can sometimes be challenging to separate from polar products.

  • Oxidation products: this compound can be oxidized to 2-aminobenzaldehyde (B1207257), especially in the presence of oxidizing agents or prolonged exposure to air.[1] This aldehyde is also unstable and can polymerize.

  • Side-products from specific reactions: For example, in the Friedländer synthesis of quinolines, self-condensation of the intermediate 2-aminobenzaldehyde can lead to polymeric byproducts.

  • Catalyst residues: If a metal catalyst is used in the reaction, traces may remain in the crude product.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. By spotting the crude reaction mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. An appropriate solvent system (eluent) should be chosen to achieve good separation of the spots on the TLC plate.

Q4: My product seems to be degrading during column chromatography on silica (B1680970) gel. What could be the cause and how can I prevent it?

A4: this compound and its derivatives, being amino compounds, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC plates and degradation or irreversible adsorption on a silica gel column. To mitigate this, you can either use neutral alumina (B75360) as the stationary phase or add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.

Q5: I'm having trouble removing the solvent completely, and my product is an oil instead of a solid. What should I do?

A5: If your product is an oil, it could be due to residual solvent or the presence of impurities that lower the melting point. Ensure complete solvent removal using a rotary evaporator followed by drying under high vacuum. If the product is still an oil, it may be inherently non-crystalline at room temperature, or it may require further purification. Attempting purification by column chromatography is a good next step. If the product is expected to be a solid, "oiling out" during recrystallization can sometimes be resolved by using a different solvent system or by first purifying the crude material by column chromatography to remove the bulk of impurities.

Data Presentation: Purification Method Comparison

The following table provides a general comparison of the two main purification techniques for this compound derivatives. The actual yields and purities will vary depending on the specific compound and the nature and amount of impurities.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 60 - 95%>98%Simple, cost-effective, can yield very high purity for crystalline solids.May not be effective for removing impurities with similar solubility; not suitable for oils or amorphous solids.
Column Chromatography 40 - 85%>99%Excellent for separating complex mixtures, isomers, and non-crystalline products.More time-consuming, requires larger volumes of solvents, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Product (e.g., N-acetyl-2-aminobenzyl alcohol)

This protocol provides a general procedure for the recrystallization of a solid derivative of this compound. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., toluene, ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the product when hot and show minimal solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of a Quinolone Derivative

This protocol describes a general procedure for the purification of a quinolone, a common product of this compound reactions, using column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel or neutral alumina

  • Chromatography column

  • Eluent (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel (or alumina) as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Oiling out instead of crystallization The crude material is highly impure, depressing the melting point. The chosen solvent is too nonpolar.- Purify the crude material by column chromatography first. - Add a small amount of a more polar co-solvent. - Try a different recrystallization solvent.
No crystals form upon cooling The solution is not saturated (too much solvent used). The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Cool the solution in an ice bath for a longer period.
Low recovery of product Too much solvent was used for recrystallization or washing. The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure crystallization is complete before filtering.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of spots The eluent system is not optimal. The column was not packed properly.- Optimize the eluent system using TLC to achieve better separation. - Repack the column carefully to ensure it is uniform and free of air bubbles.
Product is not eluting The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Product elutes too quickly The eluent is too polar.- Decrease the polarity of the eluent.
Streaking or tailing of spots The compound is interacting strongly with the acidic silica gel. The column is overloaded.- Add a small amount of triethylamine (~0.5-1%) to the eluent. - Use less crude material for the separation.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_solid_r Crude Solid Product dissolve Dissolve in Minimal Hot Solvent crude_solid_r->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash_dry Wash with Cold Solvent & Dry filtrate->wash_dry pure_crystals Pure Crystalline Product wash_dry->pure_crystals crude_mixture_c Crude Reaction Mixture load Load onto Column crude_mixture_c->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product_c Purified Product evaporate->pure_product_c

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Issues cluster_chromatography_ts Column Chromatography Issues start Purification Problem Encountered oiling_out Oiling Out? start->oiling_out Recrystallization no_crystals No Crystals Forming? start->no_crystals Recrystallization low_yield_r Low Yield? start->low_yield_r Recrystallization poor_sep Poor Separation? start->poor_sep Column Chromatography no_elution Product Not Eluting? start->no_elution Column Chromatography streaking Streaking/Tailing? start->streaking Column Chromatography oiling_out_sol Action: - Change solvent - Pre-purify by column oiling_out->oiling_out_sol no_crystals_sol Action: - Concentrate solution - Induce crystallization no_crystals->no_crystals_sol low_yield_r_sol Action: - Minimize solvent usage - Ensure complete cooling low_yield_r->low_yield_r_sol poor_sep_sol Action: - Optimize eluent via TLC - Repack column poor_sep->poor_sep_sol no_elution_sol Action: - Increase eluent polarity no_elution->no_elution_sol streaking_sol Action: - Add base to eluent - Reduce sample load streaking->streaking_sol

Caption: A logical diagram for troubleshooting common purification issues.

References

Managing exothermic reactions in large-scale 2-Aminobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the large-scale synthesis of 2-Aminobenzyl alcohol, with a focus on controlling exothermic reactions.

Troubleshooting Guide

The primary route for large-scale synthesis of this compound is the catalytic hydrogenation of 2-nitrobenzyl alcohol or 2-nitrobenzaldehyde (B1664092). This reaction is highly exothermic and requires careful management to prevent runaway reactions.[1][2]

Issue 1: Runaway Exothermic Reaction (Rapid Temperature Increase)

Observed Problem: The reactor temperature is rising uncontrollably, exceeding the target range, even with cooling applied.

Potential CauseTroubleshooting Steps
Inadequate Heat Removal 1. Ensure the reactor's cooling system is functioning at maximum capacity. 2. Verify that the heat transfer fluid is at the correct temperature and flow rate. 3. For highly exothermic reactions, consider upgrading to a more efficient heat exchanger or a reactor with a higher surface-area-to-volume ratio.[3]
Rate of Reagent Addition is Too High 1. Immediately stop the addition of the reducing agent (e.g., hydrogen gas, NaBH4). 2. If possible, add a pre-cooled solvent to dilute the reaction mixture and absorb heat. 3. In future runs, reduce the feed rate of the limiting reagent to allow the cooling system to keep pace with heat generation.
Agitation Failure 1. Confirm that the agitator is running at the correct speed. Poor mixing can lead to localized hot spots and a sudden increase in reaction rate. 2. If the agitator has failed, implement emergency shutdown procedures.
Catalyst Activity Too High 1. While less common, a new batch of catalyst may be more active than anticipated. 2. In future syntheses, consider reducing the initial catalyst loading.
Issue 2: Incomplete or Stalled Reaction

Observed Problem: Reaction progress, monitored by TLC, GC, or hydrogen uptake, has slowed or stopped before full conversion of the starting material.

Potential CauseTroubleshooting Steps
Catalyst Deactivation/Poisoning 1. Ensure starting materials and solvents are free from catalyst poisons like sulfur or phosphorus compounds.[4] 2. If using a slurry catalyst, ensure it remains well suspended. 3. Consider adding a fresh portion of the catalyst. For future runs, use a higher-quality, poison-resistant catalyst or implement a purification step for the starting materials.
Insufficient Hydrogen Pressure (for Hydrogenation) 1. Check for leaks in the hydrogenation system. 2. Ensure the hydrogen source is not depleted. 3. Increase the hydrogen pressure within safe operating limits for the equipment.[4]
Low Reaction Temperature 1. Gradually increase the reaction temperature to the optimal range (e.g., 50-80°C), ensuring the cooling system can manage the resulting increase in reaction rate.[5][6]
Poor Mass Transfer (Gas-Liquid) 1. Increase the agitation speed to improve the dispersion of hydrogen gas in the liquid phase. 2. Ensure the reactor design facilitates good gas-liquid mixing.
Issue 3: Low Product Yield and/or Purity

Observed Problem: The isolated yield of this compound is lower than expected, or the product is contaminated with byproducts.

Potential CauseTroubleshooting Steps
Formation of Byproducts 1. Over-reduction: If other functional groups are present, they may be reduced. Use a more selective catalyst or milder reaction conditions. 2. Incomplete reduction can leave intermediates like nitroso or hydroxylamino compounds.[7] Ensure sufficient reducing agent and reaction time. 3. Optimize reaction temperature and pressure to minimize side reactions.
Product Loss During Workup 1. this compound has some solubility in water.[8] During aqueous workup, saturate the aqueous layer with sodium chloride to reduce product loss. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).
Inefficient Crystallization 1. Ensure the chosen recrystallization solvent provides a good balance of solubility at high temperatures and insolubility at low temperatures. Toluene (B28343) is a commonly used solvent.[9] 2. Cool the solution slowly to promote the formation of larger, purer crystals.

Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via catalytic hydrogenation.

ParameterValueSource
Starting Material 2-Nitrobenzaldehyde[9]
Catalyst Raney Nickel[9]
Solvent Toluene[9]
Reaction Temperature 10-150 °C (80 °C optimal)[9]
Hydrogen Pressure 2-200 kg/cm ² (gauge pressure)[9]
Yield (Purified) 80-90%[9]
Purity (HPLC) >99.5%[9]
Melting Point 81-83 °C[10]
Boiling Point 162 °C @ 15 mmHg[10]

Experimental Protocols

Protocol 1: Large-Scale Catalytic Hydrogenation of 2-Nitrobenzaldehyde

This protocol is a generalized procedure based on common industrial practices and patent literature.[9] All operations should be conducted under a thorough risk assessment and with appropriate engineering controls.

  • Reactor Preparation:

    • Charge a suitable high-pressure reactor (autoclave) with 2-nitrobenzaldehyde and the solvent (e.g., toluene).

    • Add the catalyst (e.g., Raney Nickel) as a slurry in the solvent. The catalyst loading is typically 5-10% w/w relative to the starting material.

  • Inerting:

    • Seal the reactor and purge the headspace multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 kg/cm ²).[9]

    • Begin agitation, ensuring efficient mixing of the gas, liquid, and solid phases.

    • Heat the reactor to the target temperature (e.g., 80°C).[9] The heating should be carefully controlled, and the cooling system must be ready to manage the exothermic reaction.

    • Maintain the reaction at temperature and pressure. The reaction progress can be monitored by the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Workup:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care, often kept wet.

  • Purification:

    • The filtrate, containing the product in the solvent, can be concentrated under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent like toluene to yield a high-purity product.[9]

Visualizations

Exotherm_Troubleshooting start Start: Rapid Temperature Increase check_cooling Is Cooling System at Max Capacity? start->check_cooling stop_reagent Stop Reagent Addition check_cooling->stop_reagent No check_agitation Is Agitation Normal? check_cooling->check_agitation Yes evaluate_reactor Evaluate Reactor Heat Transfer stop_reagent->evaluate_reactor emergency_shutdown Emergency Shutdown check_agitation->emergency_shutdown No reduce_feed_rate Plan: Reduce Feed Rate in Next Batch check_agitation->reduce_feed_rate Yes end Situation Controlled reduce_feed_rate->end evaluate_reactor->end

Caption: Troubleshooting workflow for a runaway exothermic reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with 2-Nitrobenzaldehyde, Solvent, and Catalyst inert_reactor Seal and Purge with Nitrogen charge_reactor->inert_reactor pressurize Pressurize with H2 inert_reactor->pressurize heat_agitate Heat and Agitate (Control Exotherm) pressurize->heat_agitate monitor Monitor H2 Uptake heat_agitate->monitor cool_vent Cool, Vent H2, and Purge with N2 monitor->cool_vent Reaction Complete filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate recrystallize Recrystallize Product concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for large-scale this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this synthesis? A1: The reduction of a nitro group is a highly exothermic process.[1] On a large scale, the ratio of surface area (for cooling) to volume (for heat generation) decreases, making it harder to dissipate heat.[5] Without proper control, the reaction temperature can rise rapidly, leading to a "runaway reaction." This can cause a dangerous increase in pressure, decomposition of materials, and potentially vessel rupture.[11][12]

Q2: What are the main safety hazards associated with catalytic hydrogenation? A2: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of some catalysts (like Raney Nickel). Hydrogen can form explosive mixtures with air, so it is crucial to ensure the system is leak-tight and has been purged of oxygen before introducing hydrogen. Catalysts must be handled according to their specific safety data sheets, often under a blanket of solvent or inert gas.

Q3: Can I use a different reducing agent instead of catalytic hydrogenation? A3: Yes, other reduction methods exist, such as using metals like iron in acidic media or sodium borohydride (B1222165) with a catalyst.[6][13] However, for large-scale industrial production, catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and the ability to recycle the catalyst, which is more atom-economical.[1]

Q4: My catalyst seems to be inactive. What should I do? A4: Catalyst inactivity can be due to several factors. First, ensure the catalyst has been stored and handled correctly to prevent deactivation from air or moisture. Second, consider the purity of your starting materials and solvent, as impurities can poison the catalyst.[4][14] If the problem persists, trying a fresh batch of catalyst or increasing the catalyst loading may be necessary.

Q5: How can I improve the selectivity of the reduction and avoid reducing other functional groups? A5: Selectivity is a key challenge. The choice of catalyst and reaction conditions plays a major role. For example, Raney Nickel is often used when trying to avoid the dehalogenation of aromatic halides.[13] Milder conditions (lower temperature and pressure) can also improve selectivity. If struggling with selectivity, screening different catalysts (e.g., Pd/C, PtO2, specific supported catalysts) and solvents is recommended.

References

Identifying byproducts in the synthesis of quinolines from 2-Aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of quinolines from 2-aminobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of quinolines from this compound?

The synthesis of quinolines from this compound is typically a modified or indirect Friedländer annulation. This reaction involves the in situ oxidation of this compound to the corresponding, and often unstable, 2-aminobenzaldehyde (B1207257). This intermediate then undergoes a condensation reaction with a ketone, followed by cyclization and dehydration to form the quinoline (B57606) ring system.[1][2][3][4] This method avoids the direct use of 2-aminobenzaldehyde, which is prone to self-condensation and polymerization.[1][2]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts depend on the specific reaction conditions, particularly the choice of catalyst and oxidant.

  • In many modern catalytic dehydrogenative coupling reactions, the only byproducts are water (H₂O) and hydrogen gas (H₂) , making these methods environmentally benign and atom-economical.[5][6]

  • Self-condensation products of the 2-aminobenzaldehyde intermediate can occur, especially if the subsequent reaction with the ketone is slow.[2][3]

  • Under certain conditions, particularly with a change in solvent (e.g., from DMSO to toluene), benzoxazines can be formed as unexpected annulation products.[7]

  • Although often not observed, there is a potential for the formation of azo compounds from the oxidative coupling of this compound under specific copper-catalyzed conditions.[8]

  • Over-oxidation of the alcohol to the corresponding carboxylic acid is a potential side reaction, though many optimized protocols report the absence of such byproducts.[8]

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Oxidation of this compound: The initial oxidation to 2-aminobenzaldehyde is critical. Ensure your catalyst is active and the oxidant is present in sufficient quantity. For aerobic oxidations, ensure adequate air or oxygen supply.[1]

  • Catalyst Inactivity: If using a metal catalyst, ensure it has not been deactivated by impurities. Consider using fresh catalyst or regenerating it if possible. The choice of catalyst and ligands is also crucial for reaction efficiency.[5][6]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Review the literature for the optimal conditions for your specific substrates and catalytic system. Some systems work well at room temperature, while others require heating.[1]

  • Base Strength and Solubility: The choice of base can be critical. For instance, in some transition-metal-free systems, t-BuOK is effective due to its strong basicity and solubility, whereas other bases like K₂CO₃ or NEt₃ are less effective.[1]

  • Instability of Intermediates: The 2-aminobenzaldehyde intermediate is unstable. Reaction conditions should favor its rapid consumption in the subsequent condensation step.

Q4: I am observing an unexpected byproduct. How can I identify and minimize it?

Identifying the byproduct is the first step. Techniques like NMR, mass spectrometry, and chromatography are essential. Once identified, consider the following:

  • If self-condensation is suspected, try to accelerate the reaction with the ketone, perhaps by increasing its concentration or using a more effective catalyst for the condensation step.

  • If benzoxazine formation is observed, this is likely solvent-dependent. Switching to a solvent like DMSO, as reported in the literature, can favor quinoline formation.[7]

  • If over-oxidation products are present, consider using a milder oxidant or reducing the reaction temperature and time.

Troubleshooting Guide: Byproduct Identification and Mitigation

Observed Issue Potential Byproduct Plausible Cause Recommended Action
Low yield of desired quinoline; presence of a higher molecular weight, polar compound. Self-condensation polymer of 2-aminobenzaldehydeSlow reaction of the aldehyde intermediate with the ketone.[1][2]Increase the concentration of the ketone. Optimize the catalyst and conditions to accelerate the condensation step.
Formation of an unexpected six-membered heterocyclic ring containing N and O. Benzoxazine derivativeUse of a non-polar solvent like toluene.[7]Change the solvent to a polar aprotic solvent such as DMSO.[7]
Reaction mixture turns a deep red/brown color; isolation of a colored, high MW compound. Azo compoundSpecific copper-catalyzed oxidative conditions.[8]Modify the copper catalyst system or switch to a different metal catalyst (e.g., Ru, Pd, Ni).[5]
TLC shows a very polar spot that streaks; acidic workup confirms a carboxylic acid. 2-Aminobenzoic acidOver-oxidation of the starting material.[8]Use a milder oxidant (e.g., air instead of a stronger chemical oxidant), lower the reaction temperature, or shorten the reaction time.
Gas evolution is observed, but the reaction does not proceed to completion. Hydrogen gas (in dehydrogenative coupling)Incomplete catalytic cycle or catalyst deactivation.[5]Ensure the catalyst is active and the conditions are optimal for hydrogen release and catalyst regeneration.

Experimental Protocols

Example Protocol 1: Transition-Metal-Free Dehydrogenative Cyclization

This protocol is adapted from a method utilizing air as the oxidant.[1]

  • Reaction Setup: To a reaction vial, add this compound (0.13 mmol), the desired ketone (0.1 mmol), and a suitable base such as t-BuOK (0.2 mmol).

  • Solvent Addition: Add the solvent (e.g., toluene, 2 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Example Protocol 2: Copper-Catalyzed Synthesis Using DMSO as an Oxidant

This protocol is based on an N-heterocyclic carbene copper-catalyzed reaction.[3]

  • Catalyst Preparation: Prepare the N-heterocyclic carbene copper complex as described in the relevant literature.

  • Reaction Setup: In a reaction flask, combine this compound (1.0 mmol), the aryl ketone (1.2 mmol), the copper catalyst (e.g., 5 mol%), and a base (e.g., KOH, 2.0 mmol).

  • Solvent and Oxidant: Add dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant.

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated. The resulting residue is purified by silica gel column chromatography to yield the desired quinoline.

Visualized Workflows and Reaction Pathways

Reaction_Pathway Main Reaction Pathway for Quinoline Synthesis A 2-Aminobenzyl alcohol B 2-Aminobenzaldehyde (in situ intermediate) A->B Oxidation C α,β-Unsaturated Ketone Intermediate B->C Aldol Condensation D Quinoline C->D Cyclodehydration H2O_out H₂O D->H2O_out releases Ketone Ketone Ketone->C Oxidant Oxidant (e.g., Air, DMSO) Oxidant->B

Caption: Main reaction pathway for quinoline synthesis.

Side_Reactions Potential Side Reaction Pathways cluster_main Main Reactants cluster_byproducts Byproducts A 2-Aminobenzyl alcohol B 2-Aminobenzaldehyde (intermediate) A->B Oxidation D 2-Aminobenzoic Acid A->D Over-oxidation E Benzoxazine A->E Annulation (e.g., in Toluene) C Self-Condensation Product B->C Dimerization/ Polymerization

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckOxidation Check Oxidation Step: - Fresh Oxidant? - Active Catalyst? Start->CheckOxidation CheckCondensation Check Condensation Step: - Optimal Temperature? - Correct Base? CheckOxidation->CheckCondensation Yes OptimizeOxidation Optimize Oxidation: - Change Oxidant - Increase Catalyst Load CheckOxidation->OptimizeOxidation No CheckPurity Analyze Byproducts: - NMR, MS, TLC CheckCondensation->CheckPurity Yes OptimizeCondensation Optimize Condensation: - Adjust Temperature - Screen Bases/Solvents CheckCondensation->OptimizeCondensation No IdentifyByproduct Identify Byproduct & Mitigate (see guide) CheckPurity->IdentifyByproduct End Yield Improved OptimizeOxidation->End OptimizeCondensation->End IdentifyByproduct->End

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Analysis of 2-Aminobenzyl Alcohol and 3-Aminobenzyl Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-aminobenzyl alcohol and 3-aminobenzyl alcohol. A thorough understanding of the distinct reactivity profiles of these structural isomers is essential for their effective application in organic synthesis, medicinal chemistry, and materials science. This document outlines their key chemical properties, presents a comparative analysis of their reactivity in fundamental organic transformations with supporting data, provides detailed experimental protocols, and explores the underlying electronic and steric factors governing their chemical behavior.

Chemical and Physical Properties

This compound and 3-aminobenzyl alcohol share the same molecular formula and weight, but their structural differences lead to variations in their physical properties.

PropertyThis compound3-Aminobenzyl Alcohol
CAS Number 5344-90-11877-77-6
Molecular Formula C₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol
Appearance White to light yellow crystalline powderSlightly beige crystalline powder
Melting Point 81-83 °C92-95 °C
Boiling Point 162 °C at 15 mmHg290.7 °C at 760 mmHg
Solubility Very soluble in waterSoluble in water

Comparative Reactivity Analysis

The reactivity of the aminobenzyl alcohol isomers is primarily governed by the position of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring, which dictates the electronic and steric environment of the molecule.[1]

Oxidation

The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation. The reactivity in this reaction is significantly influenced by the electronic effects of the amino group.

Expected Reactivity Order: this compound > 3-Aminobenzyl alcohol

  • This compound: The amino group at the ortho position is strongly activating and donates electron density to the benzene ring through resonance. This increases the electron density at the benzylic carbon, making it more susceptible to oxidation.[1] However, potential intramolecular hydrogen bonding between the amino and hydroxyl groups could slightly decrease the reactivity of the hydroxyl group.[1]

  • 3-Aminobenzyl Alcohol: The amino group in the meta position does not donate electron density to the benzylic carbon via resonance.[1] Consequently, the benzylic carbon is less electron-rich compared to the ortho isomer, leading to a slower oxidation rate.[1]

ReactionIsomerCatalyst SystemSolventTemperatureTimeYield (%)
Aerobic OxidationThis compoundCuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%)Acetonitrile (B52724)Room Temp.3 h88[1]
Aerobic Oxidation3-Aminobenzyl AlcoholCuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%)AcetonitrileRoom Temp.-Lower yield expected
Esterification

Esterification of the benzylic alcohol, for instance, through acetylation with acetic anhydride (B1165640), is another key reaction. The nucleophilicity of the hydroxyl group is the primary determinant of reactivity.

Expected Reactivity Order: 3-Aminobenzyl alcohol > this compound

  • This compound: The proximity of the electron-donating amino group can lead to steric hindrance around the hydroxyl group, potentially slowing down the reaction.[1] Intramolecular hydrogen bonding can also reduce the nucleophilicity of the hydroxyl oxygen.

  • 3-Aminobenzyl Alcohol: The hydroxyl group is less sterically hindered, and there is no intramolecular hydrogen bonding with the amino group. This should result in a higher rate of esterification compared to the ortho isomer.

ReactionIsomerReagentConditionsExpected Outcome
AcetylationThis compoundAcetic AnhydrideCatalyst and solvent-free, 60 °CSlower reaction rate, potentially requiring longer reaction times or higher temperatures for complete conversion.
Acetylation3-Aminobenzyl AlcoholAcetic AnhydrideCatalyst and solvent-free, 60 °CFaster reaction rate and higher yield compared to the ortho isomer under identical conditions.
Diazotization and Subsequent Reactions

The amino group of both isomers can be converted to a diazonium salt, which is a versatile intermediate for various transformations, such as the Sandmeyer reaction.[2][3][4]

Expected Reactivity: The rate of diazotization itself is expected to be similar for both isomers as it primarily involves the amino group. However, the stability and subsequent reactions of the resulting diazonium salt may differ.

  • This compound: The resulting diazonium salt can be used in various nucleophilic substitution reactions. The proximity of the hydroxymethyl group might lead to intramolecular side reactions under certain conditions.

  • 3-Aminobenzyl Alcohol: The diazonium salt formed from the meta isomer is also a useful intermediate. The greater distance between the diazonium and hydroxymethyl groups reduces the likelihood of intramolecular reactions.

Experimental Protocols

Aerobic Oxidation of Aminobenzyl Alcohols

This general procedure is adapted from a method developed for this compound and can be applied to the 3-amino isomer for a comparative study.[1]

  • Materials: Aminobenzyl alcohol isomer (1 mmol), Copper(I) iodide (CuI, 10 mol%), 4-Dimethylaminopyridine (DMAP, 10 mol%), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 1 mol%), Acetonitrile (CH₃CN), Oxygen balloon.

  • Procedure:

    • In a round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (0.1 mmol, 19 mg) in acetonitrile (3 mL) for 5-10 minutes.

    • Add DMAP (0.1 mmol, 12.2 mg) and TEMPO (0.01 mmol, 1.6 mg).

    • Stir the resulting mixture under an oxygen balloon at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile.

    • The filtrate is then concentrated under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Acetylation of Aminobenzyl Alcohols

This protocol is a general method for the acetylation of alcohols and can be used for both isomers.

  • Materials: Aminobenzyl alcohol isomer (10 mmol), Acetic anhydride (2 equivalents per hydroxyl group).

  • Procedure:

    • In a round-bottom flask, place the aminobenzyl alcohol (10 mmol, 1.23 g).

    • Add acetic anhydride (20 mmol, 1.89 mL).

    • Stir the mixture at 60 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add water to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product.

Diazotization and Sandmeyer Reaction (General Procedure)

This procedure outlines the formation of a diazonium salt followed by a Sandmeyer-type reaction to introduce a halogen.

  • Materials: Aminobenzyl alcohol isomer, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) halide (CuX, where X = Cl or Br).

  • Procedure:

    • Diazotization:

      • Dissolve the aminobenzyl alcohol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

      • Stir the mixture for an additional 15-20 minutes after the addition is complete.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of the copper(I) halide in concentrated hydrochloric acid.

      • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

      • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

      • Cool the mixture and extract the product with an appropriate organic solvent.

      • Wash the organic extract, dry it, and remove the solvent to obtain the halogenated product.

Factors Influencing Reactivity: A Visualized Guide

The differential reactivity of this compound and 3-aminobenzyl alcohol can be attributed to a combination of electronic and steric effects, as well as the potential for intramolecular hydrogen bonding in the ortho isomer.

G Factors Influencing Reactivity of Aminobenzyl Alcohol Isomers cluster_2_amino This compound cluster_3_amino 3-Aminobenzyl Alcohol a Ortho Position b Electronic Effect: +R (Resonance) -I (Inductive) a->b determines c Steric Hindrance (Proximity of -NH2 and -CH2OH) a->c leads to d Intramolecular H-Bonding a->d enables e Enhanced Reactivity (e.g., Oxidation) b->e dominates in f Reduced Reactivity (e.g., Esterification) c->f contributes to d->f contributes to g Meta Position h Electronic Effect: -I (Inductive) only g->h determines i Minimal Steric Hindrance g->i results in j No Intramolecular H-Bonding g->j results in k Lower Reactivity (e.g., Oxidation) h->k leads to l Higher Reactivity (e.g., Esterification) i->l contributes to j->l contributes to

References

2-Aminobenzyl Alcohol vs. 4-Aminobenzyl Alcohol in Quinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinoline (B57606) scaffold, a privileged core in medicinal chemistry and materials science, is a subject of continuous research. While various synthetic routes exist, the Friedländer annulation and its modifications remain a cornerstone. This guide provides a detailed comparison of 2-aminobenzyl alcohol and 4-aminobenzyl alcohol as starting materials for quinoline synthesis, supported by experimental data and protocols. The key distinction lies in the positional isomerism of the amino and hydroxymethyl groups, which dictates their suitability as precursors in classical quinoline synthesis methodologies.

The Critical Role of Isomerism: Why this compound Prevails

The formation of the quinoline ring system via the widely employed Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2][3] In modern variations, this compound is frequently used as a stable and readily available precursor to the often-unstable o-aminobenzaldehyde.[2][4][5] The reaction proceeds through an in situ oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, which then undergoes cyclization.

The proximity of the amino and aldehyde groups in the ortho position is structurally essential for the intramolecular aldol (B89426) condensation and subsequent dehydration that forms the heterocyclic ring of the quinoline.

In contrast, 4-aminobenzyl alcohol, with its para substitution, is not a viable precursor for quinoline synthesis through this mechanism. The significant distance between the amino and the (in situ formed) aldehyde group prevents the necessary intramolecular cyclization required to form the six-membered nitrogen-containing ring of the quinoline core. Therefore, a direct experimental comparison of yields and performance between the two isomers in Friedländer-type quinoline syntheses is not feasible, as 4-aminobenzyl alcohol does not lead to the desired product.

This guide will henceforth focus on the utility and various synthetic strategies employing the effective precursor, this compound.

Performance of this compound in Quinoline Synthesis: A Data-Driven Comparison

Numerous methods have been developed for the synthesis of quinolines from this compound, primarily through what is known as the "indirect" Friedländer synthesis.[1][2][4] These methods often vary by the catalytic system, oxidant, and reaction partner. Below is a summary of quantitative data from various reported protocols, highlighting the versatility and efficiency of this compound as a substrate.

Catalyst/PromoterOxidant/SolventReaction Partner (Ketone/Alcohol)ProductYield (%)Reference
N-Heterocyclic Carbene-CuDMSO (oxidant)/Toluene (B28343)Acetophenone2-Phenylquinoline83[2]
N-Heterocyclic Carbene-CuDMSO (oxidant)/Toluene4'-Methylacetophenone2-(p-Tolyl)quinoline85[2]
N-Heterocyclic Carbene-CuDMSO (oxidant)/Toluene2'-Methoxyacetophenone2-(2-Methoxyphenyl)quinoline62[2]
N-Heterocyclic Carbene-CuDMSO (oxidant)/Toluene2-Acetylthiophene2-(Thiophen-2-yl)quinoline91[2]
KOHDMSO (oxidant/solvent)Acetophenone2-Phenylquinoline95[1]
KOHDMSO (oxidant/solvent)Cyclohexanone1,2,3,4-Tetrahydroacridine82[1]
Cu/CeO2- (Acceptorless)1-Phenylethanol2-Phenylquinoline>90[4]
[IrCp*Cl2]2/KOH-1-Phenyl-2-propen-1-ol2-Phenylquinoline88[6]
None (Base-mediated)Benzophenone (hydride scavenger)Acetophenone2-Phenylquinoline99[7]

Experimental Protocols: A Closer Look at Methodology

Below are detailed experimental protocols for key synthetic methods cited in the comparison table.

Protocol 1: N-Heterocyclic Carbene Copper-Catalyzed Synthesis[2]
  • Materials: this compound (0.5 mmol), aryl ketone (0.5 mmol), IPrCuCl (5 mol%), KOH (3 equiv.), DMSO (8 equiv.), and Toluene (3 mL).

  • Procedure: To a reaction tube, add this compound, the respective aryl ketone, IPrCuCl, and KOH.

  • Add toluene and DMSO to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired quinoline derivative.

Protocol 2: Transition-Metal-Free Synthesis using a Superbase[1]
  • Materials: o-Aminobenzyl alcohol (0.5 mmol), ketone with an active methylene (B1212753) group (0.55 mmol), KOH (2.0 mmol), and DMSO (2 mL).

  • Procedure: In a sealed tube, dissolve o-aminobenzyl alcohol and the ketone in DMSO.

  • Add powdered KOH to the solution.

  • Heat the reaction mixture at 120 °C for the time specified by reaction monitoring (e.g., TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualizing the Synthesis: Reaction Workflow

The following diagram illustrates the general logical flow of the indirect Friedländer quinoline synthesis starting from this compound. This process involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with a ketone and subsequent cyclization to form the quinoline ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A This compound C In situ Oxidation A->C [Oxidant/Catalyst] B Ketone (R-CO-CH2-R') D Aldol Condensation B->D C->D Forms o-Aminobenzaldehyde E Cyclization & Dehydration D->E Forms Chalcone-like Intermediate F Substituted Quinoline E->F

Caption: Workflow for the indirect Friedländer quinoline synthesis.

Conclusion

In the context of quinoline synthesis via Friedländer-type reactions, this compound serves as an excellent and versatile precursor, while 4-aminobenzyl alcohol is unsuitable due to its isomeric structure. The ortho-disposition of the amino and hydroxymethyl groups in this compound is a fundamental requirement for the intramolecular cyclization that forms the quinoline core. Researchers have a variety of robust, high-yielding methods at their disposal, from transition-metal-catalyzed protocols to simpler, base-mediated systems, to synthesize a wide array of substituted quinolines from this compound. The choice of method can be tailored based on the desired substrate scope, functional group tolerance, and desired reaction conditions.

References

A Comparative Study of Aminobenzyl Alcohol Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of aminobenzyl alcohol, key intermediates in organic synthesis. Understanding the distinct physicochemical properties and reactivity of these isomers is crucial for their effective application in the synthesis of pharmaceuticals, functional materials, and other high-value organic compounds. This document outlines their properties, comparative reactivity with supporting data, and detailed experimental protocols for key transformations.

Physicochemical Properties

The position of the amino group on the benzene (B151609) ring significantly influences the physicochemical properties of the aminobenzyl alcohol isomers. These properties, including melting point, boiling point, solubility, and acidity (pKa), are critical factors in designing synthetic routes and purification strategies.

Property2-Aminobenzyl Alcohol (ortho)3-Aminobenzyl Alcohol (meta)4-Aminobenzyl Alcohol (para)
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol 123.15 g/mol
Appearance White to light yellow crystalline powder[1]Beige or gray-beige to brown fine crystalline powderYellow to brown crystalline powder[2]
Melting Point 81-83 °C[1]92-95 °C[3]60-65 °C[4]
Boiling Point 162 °C at 15 mmHg[1]Not readily available171 °C at 11 mmHg[4]
Water Solubility Very soluble[1]SolublePartially soluble[4]
pKa (predicted) 14.21 ± 0.10[5]Not readily available14.82 ± 0.10[4]

Comparative Reactivity

The reactivity of the aminobenzyl alcohol isomers is primarily governed by the electronic and steric effects originating from the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups.[6]

Electronic Effects: The amino group is a strong activating group and directs electrophiles to the ortho and para positions through resonance. This electron-donating nature influences the reactivity of both the aromatic ring and the benzylic alcohol.[6]

  • Ortho- and Para-Isomers: The amino group's electron-donating effect is pronounced at the positions ortho and para to it. This increases the nucleophilicity of the aromatic ring and can also influence the reactivity of the benzylic alcohol. In the para-isomer, the strong electron-donating amino group at the para position increases the electron density at the benzylic carbon, making it more susceptible to oxidation.[6]

  • Meta-Isomer: The amino group in the meta position does not donate electron density to the benzylic carbon via resonance, leading to a lower electron density at that position compared to the ortho and para isomers. This results in a generally slower rate of reactions involving the benzylic alcohol, such as oxidation.[6]

Steric Effects: The proximity of the functional groups in the ortho-isomer can lead to steric hindrance, which may affect the rate of reactions at either the amino or the hydroxymethyl group.[6] Intramolecular hydrogen bonding between the amino and hydroxyl groups in the ortho-isomer can also influence its reactivity.[6]

Oxidation Reactions
  • Para-Aminobenzyl Alcohol: The strong electron-donating amino group at the para position enhances the electron density at the benzylic carbon, facilitating oxidation.[6]

  • Ortho-Aminobenzyl Alcohol: Although it also benefits from the electron-donating amino group, the ortho-isomer can experience steric hindrance at the reaction center. Potential intramolecular hydrogen bonding might also slightly decrease the reactivity of the hydroxyl group.[6]

  • Meta-Aminobenzyl Alcohol: The lack of resonance-based electron donation to the benzylic carbon results in a lower electron density at the reaction center, leading to a slower oxidation rate.[6]

A study on the aerobic oxidation of this compound using a CuI/DMAP/TEMPO catalyst system demonstrated high yields at room temperature, indicating its susceptibility to oxidation under mild conditions.[6]

Acylation Reactions

Acylation can occur at either the amino group (N-acylation) or the hydroxyl group (O-acylation). The outcome is highly dependent on the reaction conditions and the nature of the acylating agent. Generally, amines are more nucleophilic than alcohols and will react preferentially with acylating agents. However, under certain catalytic conditions, O-acylation can be favored. A comparative study of the acetylation of various alcohols and phenols suggests that the choice of acetylating agent (e.g., acetic anhydride (B1165640) vs. acetyl chloride) and catalyst can significantly influence reaction times and yields.

Expected Reactivity Order for N-Acylation: Based on the nucleophilicity of the amino group, the reactivity is expected to be influenced by the electronic effects of the hydroxymethyl group and the overall electron density on the nitrogen atom. The electron-withdrawing inductive effect of the hydroxymethyl group would be most pronounced in the ortho and para positions.

Expected Reactivity Order for O-Acylation: The reactivity of the hydroxyl group is influenced by the electron-donating amino group. As discussed with oxidation, the para- and ortho-isomers are expected to be more reactive than the meta-isomer.

Applications in Organic Synthesis

The aminobenzyl alcohol isomers are versatile building blocks for a wide range of organic molecules, including pharmaceuticals and dyes.

  • This compound: It is a precursor for the synthesis of quinolines, quinazolines, and other N-heterocycles. For instance, it can undergo oxidative cyclization with ketones in the presence of a ruthenium catalyst to yield quinolines.

  • 3-Aminobenzyl Alcohol: This isomer is a key intermediate in the synthesis of inhibitors for enzymes like dynamin GTPase and components of the Hedgehog signaling pathway.[7][8]

  • 4-Aminobenzyl Alcohol: It is used in the synthesis of various compounds, including self-immolative linkers for drug delivery systems and components for specialty polymers.[9][10]

Experimental Protocols

General Procedure for Aerobic Oxidation of Aminobenzyl Alcohols

This protocol is based on the efficient oxidation of this compound and can be adapted for a comparative study of all three isomers.

Materials:

  • Aminobenzyl alcohol isomer (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%)

  • Acetonitrile (B52724) (CH₃CN) (3 mL)

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) for 5-10 minutes.

  • Add DMAP (10 mol%) and TEMPO (1 mol%).

  • Stir the resulting mixture under an oxygen balloon at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

  • Remove the solvent in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.[6]

General Procedure for Acylation of Aminobenzyl Alcohols

This protocol provides a general method for the acetylation of alcohols and can be used as a starting point for a comparative study of the aminobenzyl alcohol isomers.

Materials:

Procedure:

  • Dissolve the aminobenzyl alcohol isomer (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add pyridine (2 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizing Key Pathways and Workflows

Factors Influencing Isomer Reactivity

The interplay of electronic and steric effects determines the reactivity of the aminobenzyl alcohol isomers.

G Factors Influencing Reactivity of Aminobenzyl Alcohol Isomers cluster_electronic Electronic Effects cluster_steric Steric Effects Isomer Aminobenzyl Alcohol Isomer Electronic Electronic Effects Isomer->Electronic Steric Steric Effects Isomer->Steric Reactivity Overall Reactivity Electronic->Reactivity Resonance Resonance Effect (o, p-directing amino group) Electronic->Resonance Inductive Inductive Effect Electronic->Inductive Steric->Reactivity Proximity Proximity of -NH2 and -CH2OH (ortho-isomer) Steric->Proximity

Caption: Factors influencing the comparative reactivity of aminobenzyl alcohol isomers.

Experimental Workflow: Synthesis of Aminobenzyl Alcohols

A common route to aminobenzyl alcohols is the reduction of the corresponding nitrobenzyl alcohols.

G General Workflow for Synthesis of Aminobenzyl Alcohols Start Start: Nitrobenzyl Alcohol Isomer Reduction Reduction (e.g., H2/Pd-C or Fe/HCl) Start->Reduction Workup Reaction Workup (Filtration, Extraction) Reduction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Product: Aminobenzyl Alcohol Isomer Purification->Product

Caption: Generalized experimental workflow for the synthesis of aminobenzyl alcohol isomers.

Signaling Pathway: Hedgehog Signaling

3-Aminobenzyl alcohol is a precursor for inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.

G Simplified Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor Inhibitor (derived from 3-aminobenzyl alcohol) Inhibitor->SMO blocks

Caption: Simplified Hedgehog signaling pathway and the role of inhibitors.

References

A Comparative Guide to Quinoline Synthesis: Alternative Starting Materials to 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. While syntheses commencing from 2-aminobenzyl alcohol are prevalent, a diverse arsenal (B13267) of classical and modern methods utilizing alternative starting materials offers distinct advantages in terms of accessibility, substituent patterns, and reaction scalability. This guide provides an objective comparison of these key alternatives, supported by experimental data and detailed protocols, to inform the strategic selection of synthetic routes in drug discovery and development.

Performance Comparison of Quinoline Synthesis Methods

The choice of a synthetic pathway to the quinoline core is a critical decision influenced by factors such as the availability of starting materials, desired substitution patterns, and reaction efficiency. The following table summarizes the performance of prominent quinoline syntheses that do not rely on this compound.

Synthesis MethodStarting MaterialsTypical ProductsTypical Yield (%)Key AdvantagesKey Disadvantages
Skraup Synthesis Aniline (B41778), Glycerol (B35011), Sulfuric Acid, Oxidizing AgentUnsubstituted or substituted quinolines on the benzene (B151609) ring30-91%[1][2]Utilizes readily available and inexpensive starting materials.[1]Harsh, exothermic reaction conditions; often produces low yields and significant tar formation.[1][3]
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde or KetoneSubstituted quinolines on the pyridine (B92270) ring40-70%[1]Generally provides cleaner reactions and better yields than the Skraup synthesis; allows for substitution on the pyridine ring.[1]Can be limited by the availability of the α,β-unsaturated carbonyl compound; acidic conditions can be harsh.[1]
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted quinolines60-90%[1][4]Good yields for specific substitution patterns; straightforward procedure.[1]Primarily limited to 2,4-disubstituted products; requires acidic conditions.[5]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Compound with an α-Methylene GroupPolysubstituted quinolines58-100%[6]High versatility in producing a wide range of substituted quinolines; can be performed under mild conditions.[7]Requires access to often less stable or commercially unavailable 2-aminoaryl aldehydes or ketones.[7][8]
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate Ester4-Hydroxyquinoline derivatives47-95%[9][10]High yields and purity for 4-hydroxyquinolines, which are valuable pharmaceutical intermediates.[1]Requires high temperatures for cyclization, which can lead to degradation; limited to specific substitution patterns.[9][10]
Camps Cyclization o-Acylaminoacetophenone2- and 4-HydroxyquinolinesVariesA valuable method for synthesizing 2,4-dihydroxyquinolines and their tautomeric quinolone forms.[1]The starting o-acylaminoacetophenones may require multi-step synthesis.
Pfitzinger Reaction Isatin (B1672199), Carbonyl Compound with an α-Methylene GroupQuinoline-4-carboxylic acidsVariesProvides direct access to quinoline-4-carboxylic acids, which are important synthetic intermediates.[11]Requires strong basic conditions; the initial isatin may require synthesis.[11]

Experimental Protocols

Detailed methodologies for key quinoline syntheses are provided below. These protocols are representative and may require optimization based on the specific substrates used.

Skraup Synthesis of Quinoline

Materials:

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline (1.0 mole), glycerol (3.0 moles), nitrobenzene (0.4 moles), and ferrous sulfate heptahydrate (10 g).[12]

  • Slowly and with external cooling, add concentrated sulfuric acid (100 ml) in portions to the stirred mixture.[12]

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil. If the reaction becomes too vigorous, cool the flask with a water bath.[12]

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours.

  • After cooling, dilute the reaction mixture with water and steam distill to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation. The fraction boiling at 235-237°C is collected.[12]

Friedländer Synthesis of 2-Phenylquinoline

Materials:

Procedure:

  • Dissolve 2-aminobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.[13]

  • Add potassium hydroxide (10 mmol) to the solution.[13]

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[13]

  • After cooling to room temperature, pour the mixture into ice-water (100 mL).[13]

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline. An expected yield of approximately 85% can be anticipated.[13]

Gould-Jacobs Synthesis of 4-Hydroxy-3-carboethoxyquinoline (Microwave-Assisted)

Materials:

Procedure:

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[9]

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 300°C and hold for 5 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[9]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[9]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and logical relationships of the described quinoline syntheses.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Electrophilic Substitution Cyclization Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Quinoline

Caption: Reaction mechanism of the Skraup synthesis.

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Aldol_Condensation Aldol Condensation Aminoaryl_Ketone->Aldol_Condensation Alpha_Methylene_Compound Compound with α-Methylene Group Alpha_Methylene_Compound->Aldol_Condensation Base_or_Acid Base or Acid Base_or_Acid->Aldol_Condensation Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Condensation->Unsaturated_Intermediate Intramolecular_Condensation Intramolecular Condensation Unsaturated_Intermediate->Intramolecular_Condensation Dehydration Dehydration Intramolecular_Condensation->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Generalized pathway for the Friedländer synthesis.

Gould_Jacobs_Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Malonate_Ester Alkoxymethylenemalonate Ester Malonate_Ester->Condensation Anilidomethylenemalonate Anilidomethylenemalonate Intermediate Condensation->Anilidomethylenemalonate -ROH Cyclization Thermal Cyclization Anilidomethylenemalonate->Cyclization Heat High Temperature (>250°C) Heat->Cyclization Hydroxyquinoline_Ester 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Hydroxyquinoline_Ester Hydrolysis Hydrolysis Hydroxyquinoline_Ester->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline

Caption: Stepwise progression of the Gould-Jacobs reaction.

Conclusion

The synthesis of quinolines via alternatives to this compound offers a rich and varied landscape of chemical transformations. Classical methods like the Skraup and Doebner-von Miller reactions provide access to fundamental quinoline structures from simple precursors, albeit sometimes under harsh conditions. In contrast, the Friedländer, Gould-Jacobs, and Combes syntheses allow for the construction of more complex and highly functionalized quinoline derivatives with generally higher yields and milder conditions. The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of these diverse methodologies is paramount for the efficient and innovative development of novel quinoline-based compounds in the pharmaceutical and materials science sectors.

References

A Comparative Analysis of the Reactivity of 2-Aminobenzyl Alcohol and o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-aminobenzyl alcohol and o-phenylenediamine (B120857), two critical building blocks in the synthesis of a wide array of heterocyclic compounds. Understanding the nuances of their reactivity is paramount for designing efficient synthetic routes to novel pharmaceuticals and functional materials. This document presents a comparative analysis of their performance in key chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

This compound and o-phenylenediamine are both valuable precursors in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. Their reactivity is governed by the interplay of their constituent functional groups: the amino and hydroxyl groups in this compound, and the two amino groups in o-phenylenediamine.

In general, both nucleophilic centers of o-phenylenediamine readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form stable five- or six-membered heterocyclic rings. This compound, on the other hand, typically undergoes an initial oxidation of the alcohol moiety to an aldehyde, which then participates in an intramolecular condensation with the neighboring amino group, or intermolecularly with other reagents. The choice between these two synthons is therefore highly dependent on the desired heterocyclic core.

Comparative Data on Reactivity

While direct kinetic comparisons of the reactivity of this compound and o-phenylenediamine under identical conditions are not extensively reported in the literature, a comparative analysis of their performance in analogous condensation reactions can be made. The following tables summarize typical reaction conditions and yields for the synthesis of quinolines from this compound and benzimidazoles from o-phenylenediamine, both involving condensation with carbonyl compounds.

Table 1: Synthesis of Quinolines from this compound

Reactant 2Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Acetophenone (B1666503)t-BuOKToluene (B28343)Room Temp.1-3 h90[1]
1-PhenylethanolK3PO4, m-catalystToluene14024 h>90ResearchGate
Aryl KetonesNHC-CopperDMSORoom Temp.-Acceptable[2]
KetonesNa2SSolvent-freeMild heating--[3]

Table 2: Synthesis of Benzimidazoles from o-Phenylenediamine

Reactant 2Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydeZrCl4 (10 mol%)Ethanol120 (Microwave)10-15 min-[4]
Substituted AldehydeNH4Cl (30 mol%)Ethanol802 hModerate-Good[5]
Aromatic AldehydeAu/TiO2 (1 mol% Au)CHCl3:MeOH (3:1)252 hHigh[6]
3,4,5-TrimethoxybenzaldehydeLaCl3 (10 mol%)AcetonitrileRoom Temp.-Good[7]
Aromatic AldehydeAcetic AcidAir (Microwave)--High[8]

Reaction Mechanisms and Workflows

The distinct reactivity of these two molecules stems from their different functional groups and the subsequent reaction pathways they undertake.

o-Phenylenediamine: Pathway to Benzimidazoles

o-Phenylenediamine readily undergoes condensation with aldehydes or carboxylic acids. The reaction with an aldehyde typically proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole (B57391) ring.

opd_reaction OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + RCHO, -H2O Aldehyde Aldehyde (RCHO) Aldehyde->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole Benzimidazole Cyclized->Benzimidazole Oxidation (-2H)

Caption: Reaction pathway for the synthesis of benzimidazoles from o-phenylenediamine.

This compound: Pathway to Quinolines

The synthesis of quinolines from this compound often proceeds via an initial oxidation of the benzylic alcohol to the corresponding 2-aminobenzaldehyde. This intermediate then undergoes a condensation reaction with a ketone or another carbonyl compound, followed by a cyclization and dehydration to form the quinoline (B57606) core. This is often referred to as a modified Friedländer synthesis.

aba_reaction ABA This compound AABA 2-Aminobenzaldehyde ABA->AABA Oxidation Intermediate Condensation Adduct AABA->Intermediate + Ketone Ketone Ketone (R'COR'') Ketone->Intermediate Quinoline Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of quinolines from this compound.

Experimental Protocols

Synthesis of 2-Phenylquinoline from this compound and Acetophenone[1]

Materials:

  • This compound (1a)

  • Acetophenone (2a)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

Procedure:

  • To a reaction vessel, add this compound (0.13 mmol), acetophenone (0.1 mmol), and toluene (2 mL).

  • Add potassium tert-butoxide (0.2 mmol) to the mixture.

  • Stir the reaction mixture under an air atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction and purify the product by column chromatography.

Synthesis of 2-Aryl-1H-benzimidazole from o-Phenylenediamine and an Aldehyde[6]

Materials:

  • o-Phenylenediamine (1)

  • 4-Methylbenzaldehyde (2)

  • Au/TiO2 catalyst (1 mol% Au)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

Procedure:

  • In a 5 mL glass reactor, place the Au/TiO2 catalyst (60 mg of the solid material).

  • Add a solvent mixture of CHCl3:MeOH (3:1, 3 mL).

  • Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the reactor.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, centrifuge the slurry to separate the solid catalyst from the reaction mixture.

  • Wash the catalyst twice with 3 mL of ethanol.

  • Combine the supernatant and washes, and evaporate the solvent to obtain the crude product, which can be further purified.

Discussion of Reactivity

The reactivity of o-phenylenediamine is characterized by the high nucleophilicity of its two amino groups. The proximity of these groups facilitates the formation of five- and six-membered rings through condensation reactions. The direct participation of both amino groups in the cyclization makes it a highly efficient precursor for benzimidazoles, quinoxalines, and other related heterocycles.

In contrast, this compound possesses two different functional groups with distinct reactivities. The amino group is a potent nucleophile, while the primary alcohol is susceptible to oxidation.[9] The synthetic utility of this compound often hinges on the selective transformation of the alcohol moiety to an in-situ generated aldehyde. This aldehyde then readily reacts with the adjacent amino group or an external reagent. The electronic nature of the aromatic ring, influenced by the electron-donating amino group, can affect the reactivity of the benzylic alcohol.[10]

Steric factors can also play a role. The ortho arrangement of the functional groups in both molecules can lead to steric hindrance in certain reactions. However, this proximity is also crucial for the intramolecular cyclization steps that are key to the formation of the desired heterocyclic products.

Conclusion

Both this compound and o-phenylenediamine are indispensable reagents in synthetic chemistry, each offering a distinct and efficient pathway to valuable heterocyclic scaffolds. The choice between these two molecules is dictated by the target structure. o-Phenylenediamine is the preferred precursor for benzimidazoles and related fused five-membered ring systems, owing to the direct involvement of its two nucleophilic amino groups. This compound, through an initial oxidation step, provides a versatile route to quinolines and other fused six-membered heterocycles. A thorough understanding of their respective reaction mechanisms and optimal conditions, as outlined in this guide, is essential for researchers aiming to leverage these powerful synthetic tools in drug discovery and materials science.

References

Friedländer synthesis vs. Skraup synthesis for specific quinoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline (B57606) and its derivatives, the choice of synthetic route is a critical decision that impacts yield, purity, and scalability. Among the classical methods, the Friedländer and Skraup syntheses are foundational, yet they present distinct advantages and disadvantages. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate synthesis for specific quinoline derivatives.

At a Glance: Key Differences

FeatureFriedländer SynthesisSkraup Synthesis
Reactants 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][2]Aniline (or a substituted derivative), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (e.g., nitrobenzene).[3][4]
Reaction Conditions Generally milder; can be performed under acidic, basic, or neutral conditions.[1]Harsh and highly exothermic, requiring careful temperature control.[1][3]
Catalyst Can be acid-catalyzed (e.g., H₂SO₄, p-TsOH) or base-catalyzed (e.g., NaOH, KOH).[1]Strong acid (concentrated H₂SO₄) is a key reagent.[3]
Substrate Scope Broad, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene (B151609) and pyridine (B92270) rings.[1]Primarily used for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1]
Yields Generally good to excellent.[1]Often low to moderate and can be variable.[1]
Key Intermediates Aldol (B89426) or Schiff base adducts.[5]Acrolein, formed in situ from the dehydration of glycerol.[3][6]

Quantitative Comparison: Synthesis of Specific Quinolines

To provide a clearer performance comparison, the following table summarizes experimental data for the synthesis of quinoline and 2-methylquinoline (B7769805) using both methods.

Target CompoundSynthesis MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
Quinoline SkraupAniline, Glycerol, NitrobenzeneConc. H₂SO₄, FeSO₄140-1503-4 hours84-91Organic Syntheses, Coll. Vol. 1, p.478
2-Methylquinoline Friedländer2-Aminobenzaldehyde, Acetone10% aq. NaOHRoom Temperature12 hoursNot specified in abstractOrganic Syntheses, Coll. Vol. 3, p. 56
6-Methoxy-8-nitroquinoline Skraup3-Nitro-4-aminoanisole, GlycerolArsenic pentoxide, Conc. H₂SO₄117-1237 hours60Organic Syntheses, Coll. Vol. 3, p.601

Reaction Mechanisms and Workflows

The divergent pathways of the Friedländer and Skraup syntheses are central to their differing applications and outcomes.

Friedländer Synthesis

The Friedländer synthesis proceeds via an initial aldol condensation or Schiff base formation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group. This is followed by a cyclodehydration to form the quinoline ring.[5]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct / Schiff Base 2-Aminoaryl_Ketone->Aldol_Adduct Condensation Alpha_Methylene_Ketone α-Methylene Carbonyl Alpha_Methylene_Ketone->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Cyclization Quinoline_Derivative Substituted Quinoline Cyclized_Intermediate->Quinoline_Derivative Dehydration Skraup_Workflow Start Start: Mix Aniline, Glycerol, H₂SO₄, Oxidizing Agent Dehydration In situ formation of Acrolein from Glycerol Start->Dehydration Michael_Addition Michael Addition of Aniline to Acrolein Dehydration->Michael_Addition Cyclization_Dehydration Cyclization and Dehydration Michael_Addition->Cyclization_Dehydration Oxidation Oxidation to Quinoline Cyclization_Dehydration->Oxidation Workup Workup and Purification Oxidation->Workup End Product: Quinoline Derivative Workup->End

References

A Comparative Guide to Catalytic Systems for 2-Aminobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic transformation of 2-aminobenzyl alcohol is a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in pharmaceuticals and materials science. The choice of a catalytic system is paramount in dictating the efficiency, selectivity, and sustainability of these transformations. This guide provides an objective comparison of recently developed and established catalytic systems for key reactions of this compound, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficacy of various catalytic systems is highly dependent on the desired transformation of this compound. Below, we compare the performance of several notable homogeneous and heterogeneous catalysts in two primary reaction classes: the synthesis of quinolines via dehydrogenative coupling and the selective oxidation to 2-aminobenzaldehyde (B1207257).

Synthesis of Quinolines via Acceptorless Dehydrogenative Coupling

The synthesis of quinolines from this compound and a coupling partner, such as a ketone or another alcohol, is a prominent application. This transformation typically proceeds via an acceptorless dehydrogenative coupling (ADC) pathway, which is lauded for its atom economy.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Co-Si/CN 1-Phenylethanol (B42297)K₃PO₄Toluene (B28343)1402492[1]
Ni-NiAlZr-LDO Ethanol--12026N/A (Focus on N-ethyl-THQ)[2]
Ruthenium Catalyst Various KetonesKOHDioxane80-Good to Excellent
Iridium Catalyst Various Ketones----(Mechanism discussed)[3]
Metal-Free (t-BuOK) Acetophenonet-BuOKAir (O₂)Room Temp.1-3High[4]
Cu/CeO₂ Secondary Alcohols--Mild->90[5]

Note: N/A indicates that the specific yield for the direct quinoline (B57606) product was not the primary focus of the cited study, which investigated a subsequent reaction to N-ethyl-1,2,3,4-tetrahydroquinoline (NETHQ).

Selective Oxidation to 2-Aminobenzaldehyde

The selective oxidation of this compound to 2-aminobenzaldehyde is a critical step in many synthetic routes. The primary challenge lies in preventing over-oxidation or side reactions involving the amino group.

Catalyst SystemOxidantLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
CuI/TEMPO O₂DMAPCH₃CNRoom Temp.388[6]
Heterotrimetallic RuMnMn on Hydrotalcite O₂----(Qualitative description)
--INVALID-LINK--₂ H₂O₂-Acetonitrile2024High (relative to other Cu complexes)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for key reactions.

Protocol 1: Synthesis of 2-Phenylquinoline using Co-Si/CN Catalyst[1]
  • Reaction Setup: A mixture of this compound (0.5 mmol), 1-phenylethanol (1.0 mmol), Co-Si/CN catalyst (40 mg), and K₃PO₄ (0.5 mmol) is prepared in a reaction vessel.

  • Solvent Addition: 2 mL of toluene is added to the mixture.

  • Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at 140 °C for 24 hours.

  • Work-up and Analysis: After cooling to room temperature, the catalyst is separated by filtration. The filtrate is concentrated, and the product is purified by column chromatography. The yield is determined by gas chromatography or NMR spectroscopy.

Protocol 2: Aerobic Oxidation of this compound using CuI/TEMPO[7]
  • Reaction Setup: In a 25 mL round-bottom flask, a mixture of this compound (123 mg, 1 mmol) and CuI (19.2 mg, 0.1 mmol) in CH₃CN (5 mL) is stirred for 5-10 minutes.

  • Additive Addition: 4-Dimethylaminopyridine (DMAP) (12.1 mg, 0.1 mmol) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1.56 mg, 1 mol%) are added to the mixture.

  • Reaction Conditions: The flask is fitted with a balloon of oxygen (O₂), and the resulting mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Analysis: Upon completion, the reaction mixture is filtered and washed with CH₃CN. The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Signaling Pathways and Experimental Workflows

Visualizing the proposed reaction mechanisms and experimental procedures can aid in understanding the intricate steps involved in the catalytic transformations of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis reactants This compound + Coupling Partner/Oxidant mixing Mixing of Components reactants->mixing catalyst Catalyst catalyst->mixing base_solvent Base/Solvent base_solvent->mixing heating_stirring Heating & Stirring (Specified Temp & Time) mixing->heating_stirring separation Catalyst Separation (e.g., Filtration) heating_stirring->separation purification Purification (e.g., Chromatography) separation->purification analysis Analysis (e.g., GC, NMR) purification->analysis

Caption: Generalized experimental workflow for the catalytic conversion of this compound.

quinoline_synthesis_pathway cluster_dehydrogenation Step 1: Dehydrogenation cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Aromatization start 2-Aminobenzyl Alcohol intermediate1 2-Aminobenzaldehyde start->intermediate1 - H₂ intermediate2 Aldol/Knoevenagel Condensation Product intermediate1->intermediate2 ketone Ketone ketone->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product Quinoline intermediate3->product - H₂O

Caption: Plausible reaction pathway for the synthesis of quinolines from this compound and a ketone.[4]

References

A Head-to-Head Comparison of Solvents for the Friedländer Annulation: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The Friedländer annulation, a classic and versatile method for the synthesis of quinolines, remains a cornerstone in the development of pharmaceuticals and functional materials. The strategic choice of solvent is a critical parameter that significantly influences reaction efficiency, yield, and environmental impact. This guide provides a head-to-head comparison of various solvent systems for the Friedländer reaction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic targets.

Performance Comparison of Solvents

The selection of a solvent for the Friedländer reaction is a trade-off between reaction rate, product yield, and green chemistry principles. Traditional organic solvents, such as ethanol (B145695), have been widely employed due to their excellent dissolving power. However, recent research has highlighted the efficacy of greener alternatives like water and even solvent-free conditions, which often lead to improved outcomes. Below is a summary of quantitative data from various studies, showcasing the performance of different solvent systems.

Solvent SystemReactantsCatalystTemperature (°C)TimeYield (%)Reference
Water2-Aminobenzaldehyde (B1207257), Ketones/MalononitrileNone703 hup to 97[1]
Ethanol2-Aminobenzophenone (B122507), Ethyl acetoacetate (B1235776)HClReflux4 hNot specified[2]
Ethanol2-Aminoarylketones, Carbonyl compoundsNiO Nanoparticles802.5 min95[3]
Ethanol/Water2-Aminoarylketones, Carbonyl compoundsZr(OTf)₄600.5 - 2 h>88[3]
Methanol (Ultrasonic)2-Aminoarylketones, Carbonyl compounds[Hbim]BF₄2510 min84[3]
Dichloroethane (DCE)2-Aminophenylketones, Cyclic ketonesAcetic Acid (Microwave)1605 min78[4]
Toluene2-Aminophenylketones, Cyclic ketonesAcetic Acid (Microwave)1605 min89[4]
Solvent-free2-Aminonicotinaldehyde, Active methylene (B1212753) compoundCeCl₃·7H₂ORoom Temp3 - 6 minNot specified[5]
Solvent-free2-Aminoaryl aldehydes/ketones, Active methylene compounds[Bmim]HSO₄ (Microwave)Not specifiedNot specifiedHigh[6]
Solvent-free2-Aminobenzophenone, KetonesCu(II)-based MOF808 hHigh[3]
Deep Eutectic Solvent (ChCl:ZnCl₂)2-Aminobenzophenone, KetonesSelf-catalyzedNot specifiedNot specifiedExcellent[7]

Key Observations:

  • Water as a Green and Efficient Solvent: Contrary to traditional wisdom, water has emerged as a highly effective solvent for the Friedländer reaction. Its high polarity can enhance reaction efficiency, leading to excellent yields under catalyst-free conditions.[1]

  • Ethanol as a Versatile Standard: Ethanol remains a widely used solvent, demonstrating good performance with various catalysts, including both traditional acids and modern nanocatalysts.[2][3]

  • Solvent-Free Conditions for Rapid Synthesis: Eliminating the solvent altogether, often in conjunction with microwave irradiation or solid catalysts, can lead to remarkably short reaction times and high yields, aligning with the principles of green chemistry.[5][6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, across different solvent systems.[4][8]

  • Emerging Solvent Systems: Deep eutectic solvents (DESs) and ionic liquids are showing great promise as both catalysts and reaction media, offering high yields and potential for recyclability.[3][7]

Experimental Workflow

The general experimental procedure for the Friedländer annulation is relatively straightforward, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The specific conditions, however, vary depending on the chosen solvent and catalyst.

Friedlander_Workflow Reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl Compound Solvent Add Solvent (e.g., Water, Ethanol, or Solvent-free) Reactants->Solvent Catalyst Add Catalyst (if required) Solvent->Catalyst Reaction Reaction Conditions (Heating, Stirring, Microwave) Catalyst->Reaction Workup Reaction Work-up (Cooling, Extraction, Filtration) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Quinoline (B57606) Derivative Purification->Product

Caption: A generalized experimental workflow for the Friedländer synthesis of quinolines.

Detailed Experimental Protocols

Below are detailed protocols for key solvent systems discussed in this guide.

Protocol 1: Catalyst-Free Friedländer Reaction in Water

This protocol describes an environmentally benign synthesis of quinolines in water without the need for a catalyst.[1]

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., dimedone, 1.0 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 5 mL of water to the flask.

  • Stir the mixture at 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Protocol 2: Conventional Friedländer Reaction in Ethanol with Acid Catalysis

This protocol outlines a traditional approach to the Friedländer synthesis using ethanol as the solvent and hydrochloric acid as a catalyst.[2]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Carefully add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Solvent-Free Friedländer Reaction under Microwave Irradiation

This protocol provides a rapid and efficient solvent-free method for the synthesis of quinolines using microwave irradiation.[5][6]

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Catalyst (e.g., [Bmim]HSO₄ or CeCl₃·7H₂O, if required)

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, mix the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0 mmol).

  • If a catalyst is used, add it to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically 1-15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

The choice of solvent is a pivotal decision in the design of a Friedländer annulation. While traditional organic solvents like ethanol are reliable, the development of greener alternatives such as water and solvent-free methodologies offers significant advantages in terms of environmental impact, reaction efficiency, and often, product yields. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic routes towards a wide array of quinoline derivatives. The continued exploration of novel solvent systems and energy sources, such as microwave irradiation, will undoubtedly further enhance the utility and sustainability of this venerable reaction.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with 2-Aminobenzyl Alcohol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. Isotopic labeling stands as a powerful technique to trace the fate of atoms and elucidate these complex pathways. This guide provides a comparative overview of the potential use of isotopically labeled 2-Aminobenzyl alcohol in mechanistic studies, benchmarked against established alternative methods, and supported by experimental data from analogous systems.

While direct isotopic labeling studies specifically employing this compound for mechanism elucidation are not extensively documented in publicly available literature, its role as a key precursor in the synthesis of quinolines and other N-heterocycles makes it a prime candidate for such investigations.[1][2] This guide will, therefore, draw parallels from studies on similar molecules and reaction types to provide a comprehensive framework for researchers considering this approach.

Performance Comparison: Isotopic Labeling Strategies

The choice of isotope and the position of the label are critical for designing an effective mechanistic study. Below is a comparison of potential isotopic labeling strategies using this compound and common alternatives for elucidating reaction mechanisms, particularly in the context of N-heterocycle synthesis.

Labeling StrategyIsotopeLabeled Position in this compound (Hypothetical)Primary ApplicationAdvantagesDisadvantages
Deuterium (B1214612) Labeling ²H (D)Benzylic position (-CH₂OH)Kinetic Isotope Effect (KIE) studies to identify rate-determining steps.[3][4]High sensitivity to bond cleavage, relatively inexpensive deuterium sources (e.g., D₂O).[4]Potential for H/D exchange with solvent or other reagents, which can complicate data interpretation.
Amino group (-NH₂)Probing the role of the amine in reaction steps like imine formation.Specific for tracking the involvement of the nitrogen-bound protons.Prone to rapid exchange with protic solvents.
Carbon-13 Labeling ¹³CBenzylic carbon (-¹³CH₂OH)Tracing the carbon skeleton's rearrangement and incorporation into the final product.Stable label, provides clear structural information via NMR and MS.[5]Higher cost of ¹³C-labeled starting materials.
Aromatic ring carbonsElucidating ring-opening, ring-closing, and rearrangement mechanisms.Allows for precise tracking of the aromatic core.Synthesis of specifically labeled aromatic rings can be complex.
Nitrogen-15 Labeling ¹⁵NAmino group (-¹⁵NH₂)Directly tracing the nitrogen atom's path into the heterocyclic ring.[5][6]Unambiguously identifies the source of nitrogen in the product.Can be synthetically challenging to introduce the ¹⁵N label.

Alternative Tracer Molecules and Methods

In the absence of direct studies on labeled this compound, researchers can turn to a variety of established alternatives to probe similar reaction mechanisms.

Alternative Tracer/MethodDescriptionApplication in Mechanism ElucidationAdvantages
Labeled Anilines Aniline or its derivatives labeled with ¹⁵N or deuterium on the aromatic ring.Used in Skraup-Doebner-Von Miller quinoline (B57606) synthesis to understand fragmentation-recombination pathways.[7]Commercially available or readily synthesized; provides insight into the role of the amino-containing aromatic ring.
Labeled α,β-Unsaturated Ketones Ketones with ¹³C labels at specific positions.Employed in the Skraup-Doebner-Von Miller synthesis to demonstrate scrambling of labels, indicating a fragmentation-recombination mechanism.[5]Provides detailed information on the fate of the carbonyl partner in condensation reactions.
Labeled Benzyl (B1604629) Alcohol Derivatives Benzyl alcohol or its substituted analogs with deuterium at the benzylic position.Used to study the kinetic isotope effect in oxidation reactions, confirming C-H bond cleavage in the rate-determining step.[8][9]Excellent model system for understanding the initial oxidation step of this compound.
Labeled o-Nitrobenzyl Alcohol o-Nitrobenzyl alcohol derivatives with deuterium at the benzylic position.Used to study the kinetic isotope effect in photochemical reactions, revealing the involvement of excited states.[10]Provides a model for studying the reduction of a nitro group to an amine, a common synthetic route to this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are protocols for key experiments relevant to the mechanistic study of reactions involving this compound and its analogs.

Protocol 1: Deuterium Labeling of Benzyl Alcohol for Kinetic Isotope Effect (KIE) Studies

This protocol is adapted from studies on the oxidation of benzyl alcohol and can be applied to this compound to determine if the C-H bond cleavage at the benzylic position is the rate-determining step.[8][11]

Materials:

  • Benzyl alcohol (or this compound)

  • Deuterated benzyl alcohol (α,α-dideuteriobenzyl alcohol)

  • Oxidizing agent (e.g., potassium dichromate)

  • Aqueous acetic acid

  • Spectrophotometer or HPLC

Procedure:

  • Reaction Setup: Prepare two sets of reactions. In one set, use unlabeled benzyl alcohol, and in the other, use α,α-dideuteriobenzyl alcohol. All other reaction conditions (concentrations of oxidant, acid, solvent composition, and temperature) must be identical.

  • Reaction Monitoring: Initiate the reactions and monitor the disappearance of the starting material or the formation of the product (benzaldehyde or 2-aminobenzaldehyde) over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Determine the initial reaction rates (kH for the unlabeled alcohol and kD for the deuterated alcohol) from the kinetic data.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD. A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step.[3]

Protocol 2: ¹³C-Labeling for Mechanistic Studies of Quinoline Synthesis

This protocol outlines a general approach for using a ¹³C-labeled precursor, analogous to how labeled ketones have been used in the Skraup-Doebner-Von Miller synthesis, to trace the carbon skeleton in the formation of a quinoline from this compound.[5]

Materials:

  • ¹³C-labeled this compound (e.g., at the benzylic carbon)

  • Ketone (e.g., acetone)

  • Catalyst (e.g., acid or base)

  • Solvent

  • NMR spectrometer and Mass spectrometer

Procedure:

  • Synthesis of Labeled Precursor: Synthesize this compound with a ¹³C label at the desired position.

  • Reaction: Perform the quinoline synthesis by reacting the ¹³C-labeled this compound with a ketone under appropriate catalytic conditions.

  • Product Isolation and Purification: Isolate and purify the resulting quinoline product.

  • Structural Analysis: Analyze the purified product using ¹³C NMR and mass spectrometry.

  • Mechanism Elucidation: Determine the position of the ¹³C label in the quinoline product. The location of the label will provide direct evidence of how the carbon skeleton of this compound is incorporated into the final heterocyclic structure.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing complex reaction mechanisms and experimental designs. The following are Graphviz (DOT language) representations of a proposed pathway for quinoline synthesis from this compound and a general workflow for an isotopic labeling experiment.

G cluster_0 Proposed Mechanism: Quinoline Synthesis A This compound Ox Oxidation A->Ox B 2-Aminobenzaldehyde Cond Condensation with Ketone B->Cond C Enamine Intermediate Cycl Intramolecular Cyclization C->Cycl D Cyclized Intermediate Dehyd Dehydration D->Dehyd E Quinoline Ox->B Cond->C Cycl->D Dehyd->E

Caption: Proposed pathway for quinoline synthesis from this compound.

G cluster_1 Workflow: Isotopic Labeling Experiment Start Synthesize Isotopically Labeled Precursor (e.g., D-2-Aminobenzyl alcohol) React Perform Chemical Reaction Start->React Isolate Isolate and Purify Product React->Isolate Analyze Analyze Product by NMR and Mass Spectrometry Isolate->Analyze Compare Compare with Unlabeled Reaction Data Analyze->Compare Elucidate Elucidate Reaction Mechanism Compare->Elucidate

Caption: General workflow for a mechanism elucidation study using isotopic labeling.

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Aminobenzyl alcohol, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential hazards before handling and disposal.

Hazard Summary:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • May cause an allergic skin reaction.[3]

  • Suspected of causing cancer.[3]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2 / 2A[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[3][4]

  • Hand Protection: Wear appropriate protective gloves and inspect them before use.[2][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[3][4]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[3][4]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3][5]

  • Control Contact: Wear the appropriate PPE to avoid personal contact with the substance.[3]

  • Containment: Prevent the spillage from entering drains, sewers, or water courses.[3]

  • Clean-up:

    • For solid spills, avoid generating dust.[3][4]

    • Gently sweep or vacuum up the material.[3][4] Using a vacuum with a HEPA filter is recommended.[4]

    • Place the spilled material into a suitable, labeled, and sealed container for disposal.[1][3][4]

Waste Disposal Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][4]

Step 1: Waste Characterization Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1][6] Given its properties, this compound should be treated as hazardous waste.

Step 2: Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clean, dry, and properly labeled container.[3]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3]

  • Store the waste away from incompatible materials, such as strong oxidizing agents.[1]

Step 3: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.[3][5]

  • Contact a licensed professional waste disposal service to handle the disposal of this material.[7]

  • Dispose of the contents and the container at an approved waste disposal plant or an authorized hazardous waste collection point.[1][2][3]

  • Contaminated packaging should be disposed of as unused product.[5]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Melting Point82 - 86 °C / 179.6 - 186.8 °F[1]
Decomposition Temperature> 270°C[1]
Vapor Pressure<0.1 mbar @ 20 °C[1]
Molecular FormulaC7 H9 N O[1]
Molecular Weight123.15 g/mol [1]

Disposal Workflow Diagram

The diagram below outlines the procedural steps for the safe disposal of this compound.

G start Start: Identify this compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect storage Step 3: Store Securely in a Cool, Dry, Ventilated Area collect->storage spill Spill Occurs collect->spill contact Step 4: Contact Licensed Waste Disposal Service storage->contact spill->storage No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->collect transport Step 5: Transfer to Approved Disposal Facility contact->transport end End: Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as 2-Aminobenzyl alcohol. This document provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Chemical Profile and Hazards

This compound (CAS No: 5344-90-1), also known as (2-aminophenyl)methanol, is a solid compound.[1] It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] Additionally, it may cause respiratory irritation.[2][3][4]

Quantitative Safety Data
PropertyValueReference
Molecular Formula C₇H₉NO[5]
Molecular Weight 123.15 g/mol [1]
Appearance White to light brown crystalline powder[4][6]
Melting Point 81-83 °C[7]
Boiling Point 162 °C @ 15 mmHg[7]
Solubility Very soluble in water[7]
Acute Toxicity (Intravenous, Mouse, LD50) 180 mg/kg[7][8]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation before use.[10]

    • Protective Clothing : A lab coat or chemical-resistant apron should be worn to prevent skin contact.[11]

  • Respiratory Protection : If working in a poorly ventilated area or if dust is generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is necessary.[10][12]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[13]

Step-by-Step Handling Procedure (Based on a typical laboratory synthesis)

The following protocol outlines the safe handling of this compound during a common laboratory procedure, the synthesis of quinolines.

  • Preparation and Weighing :

    • Before handling, ensure all required PPE is correctly worn.

    • Weigh the required amount of this compound in a chemical fume hood to avoid inhalation of any dust particles.

    • Use a spatula for transferring the solid and minimize the creation of dust.

  • Reaction Setup :

    • Assemble the reaction glassware within the fume hood.

    • Add the solvent and other reactants to the reaction vessel before introducing this compound.

    • Slowly add the weighed this compound to the reaction mixture.

  • During the Reaction :

    • Keep the reaction vessel closed to prevent the release of any vapors.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification :

    • After the reaction is complete, cool the mixture to room temperature before opening the vessel.

    • Perform all extraction, washing, and purification steps within the fume hood.

  • Sample Handling and Storage :

    • Place the final product in a clearly labeled, sealed container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]

G Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage_disposal Storage & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_weigh Weigh this compound (in Fume Hood) prep_ppe->prep_weigh react_setup Assemble Glassware (in Fume Hood) prep_weigh->react_setup Transfer to Reaction react_add Add Reagents and This compound react_setup->react_add react_monitor Monitor Reaction react_add->react_monitor workup_cool Cool Reaction Mixture react_monitor->workup_cool Reaction Complete workup_extract Perform Extraction and Purification (in Fume Hood) workup_cool->workup_extract storage Store Product in Labeled, Sealed Container workup_extract->storage disposal Dispose of Waste (Follow Institutional Guidelines) workup_extract->disposal

Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the hazardous waste through an approved waste disposal plant.[2][9][3] Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.[11]

  • Decontamination :

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent. Collect the rinse solvent as hazardous waste.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzyl alcohol
Reactant of Route 2
2-Aminobenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.